molecular formula C8H17N3O B1603298 N-ethyl-2-(piperazin-1-yl)acetamide CAS No. 40004-11-3

N-ethyl-2-(piperazin-1-yl)acetamide

Numéro de catalogue: B1603298
Numéro CAS: 40004-11-3
Poids moléculaire: 171.24 g/mol
Clé InChI: RJUPRYFFXQYDFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-2-(piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C8H17N3O and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-ethyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)7-11-5-3-9-4-6-11/h9H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPRYFFXQYDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585906
Record name N-Ethyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40004-11-3
Record name N-Ethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for N-ethyl-2-(piperazin-1-yl)acetamide, a piperazine derivative of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that govern the successful synthesis of this compound.

Introduction and Background

This compound, with the chemical formula C8H17N3O, is a member of the piperazine family of compounds.[1][2] Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known for their versatile biological activities.[3][4] This particular derivative serves as a valuable intermediate in the synthesis of more complex molecules, including potential glycosidase inhibitors and substance-P antagonists.[3][5] A thorough understanding of its synthesis is therefore crucial for the efficient development of novel therapeutics.

This guide will focus on the most prevalent and practical synthetic route: the N-alkylation of piperazine. We will delve into the mechanistic details, the challenges associated with this approach, and strategies to overcome them.

Core Synthesis Pathway: N-Alkylation of Piperazine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and a suitable 2-halo-N-ethylacetamide, typically 2-chloro-N-ethylacetamide.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. One of the secondary amine nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic carbon atom of the 2-chloro-N-ethylacetamide and displacing the chloride leaving group. A base is required to neutralize the hydrogen chloride that is formed as a byproduct.

Key Challenges and Considerations

While the reaction appears straightforward, several challenges must be addressed to achieve a high yield and purity of the desired mono-substituted product:

  • Di-alkylation: Piperazine possesses two reactive secondary amine groups, making it susceptible to double alkylation, leading to the formation of the undesired 1,4-bis(N-ethylacetamido)piperazine byproduct.[6]

  • Stoichiometry Control: The molar ratio of piperazine to the alkylating agent is a critical parameter. A large excess of piperazine is often used to favor mono-alkylation by increasing the statistical probability of the alkylating agent reacting with an unreacted piperazine molecule.[7] However, this can complicate purification.

  • Base Selection: The choice of base is crucial. A strong base can accelerate the reaction but may also promote di-substitution by deprotonating the mono-alkylated product, making it more nucleophilic.[6] Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to mitigate this side reaction.[6]

  • Solvent and Temperature: The reaction can be performed in a variety of polar aprotic or protic solvents, such as acetonitrile, DMF, or alcohols. The reaction temperature influences the reaction rate and selectivity; higher temperatures can increase the rate but may also lead to more side products.[6]

Strategic Approaches to Favor Mono-alkylation

To address the challenge of di-alkylation, several strategies can be employed:

Use of a Large Excess of Piperazine

As mentioned, employing a significant molar excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent can statistically favor the formation of the mono-substituted product. The unreacted piperazine can be removed during the workup, typically by aqueous extraction.

Mono-protection of Piperazine

A more controlled approach involves the use of a protecting group to temporarily block one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. The synthesis would then proceed in three steps:

  • Protection: Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-piperazine.

  • Alkylation: Alkylation of the unprotected nitrogen of N-Boc-piperazine with 2-chloro-N-ethylacetamide.

  • Deprotection: Removal of the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.

While this method offers excellent control over selectivity, it adds two extra steps to the overall synthesis, which may not be ideal for large-scale production.[6]

In Situ Formation of Piperazine Monohydrochloride

This elegant strategy involves the in situ generation of piperazine monohydrochloride.[6] By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, a solution of the monohydrochloride salt is formed.[6] In this species, one nitrogen is protonated and therefore non-nucleophilic, directing the alkylation to the free secondary amine.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of this compound via direct alkylation using an excess of piperazine.

Synthesis of 2-chloro-N-ethylacetamide (Starting Material)

Materials:

  • Chloroacetyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve ethylamine in the chosen anhydrous solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred ethylamine solution. An exothermic reaction will occur, and a precipitate of ethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove the ethylamine hydrochloride precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-N-ethylacetamide. This can be purified further by distillation or recrystallization if necessary.

Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • 2-chloro-N-ethylacetamide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add piperazine (4 equivalents), anhydrous potassium carbonate (2 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • Dissolve 2-chloro-N-ethylacetamide (1 equivalent) in a small amount of anhydrous acetonitrile and add it dropwise to the stirred piperazine suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with deionized water to remove excess piperazine and piperazine salts.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

ParameterValueReference
Molecular FormulaC8H17N3O[1][2]
Molecular Weight171.24 g/mol [2]
CAS Number40004-11-3[1][2]
Boiling Point (Predicted)347.387°C at 760 mmHg[2]
Density (Predicted)1.007 g/cm³[2]

Visualization of Synthetic Pathways

Direct Alkylation of Piperazine

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products Piperazine Piperazine Reaction Alkylation (SN2) Piperazine->Reaction Chloroacetamide 2-chloro-N-ethylacetamide Chloroacetamide->Reaction Target This compound Reaction->Target Mono-alkylation Byproduct 1,4-disubstituted piperazine (Byproduct) Reaction->Byproduct Di-alkylation

Caption: Direct alkylation of piperazine leading to the desired product and a potential byproduct.

Mono-protection Strategy

G start Piperazine step1 Protection (Boc2O) start->step1 boc_piperazine N-Boc-piperazine step1->boc_piperazine step2 Alkylation (2-chloro-N-ethylacetamide) boc_piperazine->step2 boc_product N-Boc protected product step2->boc_product step3 Deprotection (Acid) boc_product->step3 end This compound step3->end

Caption: A three-step synthesis involving protection, alkylation, and deprotection to ensure mono-substitution.

Conclusion

The synthesis of this compound is most effectively achieved through the N-alkylation of piperazine. While the direct approach is atom-economical, careful control of reaction conditions, particularly the stoichiometry of reactants, is paramount to minimize the formation of the di-substituted byproduct. For applications requiring very high purity and where additional synthetic steps are permissible, a protection-deprotection strategy offers superior control over the reaction's selectivity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-ethyl-2-(piperazin-1-yl)acetamide, a molecule of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific rationale behind the properties and the experimental methodologies used to determine them, ensuring a blend of theoretical knowledge and practical application.

Introduction and Chemical Identity

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The presence of the piperazine ring, a common scaffold in many approved drugs, imparts specific physicochemical and pharmacological properties. This guide will delve into the key parameters that are critical for understanding the behavior of this molecule in both in vitro and in vivo systems.

Chemical Structure:

The molecular structure of this compound is characterized by a piperazine ring linked to an N-ethylacetamide group.

Chemical Structure of this compound

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 40004-11-3[1]
Molecular Formula C₈H₁₇N₃O[1]
Molecular Weight 171.24 g/mol [1]
Canonical SMILES CCNC(=O)CN1CCNCC1[1]
InChIKey RJUPRYFFXQYDFM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the key properties of this compound.

Physical State and Melting Point

This compound is described as a white solid.[2] A precise experimental melting point is not widely reported in the public literature, which suggests that this compound may not have undergone extensive physical characterization.

Insight: The melting point is a critical parameter for the purity and stability of a solid compound. For drug development, a crystalline solid with a sharp melting point is generally preferred over an amorphous solid due to its greater stability.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and solubility.

Table 2: Partition Coefficient (LogP)

ParameterValueMethodSource
cLogP -0.44Calculated[2]

Insight: A negative LogP value indicates that this compound is more soluble in water than in octanol, suggesting it is a relatively polar molecule. This is expected due to the presence of the two basic nitrogen atoms in the piperazine ring and the polar amide group, which are capable of hydrogen bonding with water. This hydrophilicity will significantly influence its absorption and distribution characteristics.

Acidity/Basicity (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. This compound has two basic nitrogen atoms within the piperazine ring.

  • N4 (Secondary Amine): This nitrogen is expected to be the more basic of the two. The pKa of piperazine itself is approximately 9.73 for the first protonation.[4] Alkyl substitution on one of the nitrogens, as in 1-ethylpiperazine, slightly lowers the pKa.[3] Therefore, the pKa for the N4 nitrogen in this compound is estimated to be in the range of 9.0 - 9.5 .

  • N1 (Tertiary Amine): This nitrogen is part of an N-acylpiperazine moiety. The electron-withdrawing effect of the adjacent carbonyl group significantly reduces the basicity of this nitrogen. The pKa for this nitrogen is expected to be considerably lower, likely in the range of 4.5 - 5.5 .

Insight: At physiological pH (~7.4), the more basic N4 nitrogen will be predominantly protonated, carrying a positive charge. The less basic N1 nitrogen will be largely un-ionized. This ionization state will enhance aqueous solubility and will be a critical factor in its interaction with biological membranes and protein binding sites.

Solubility

The solubility of a compound in aqueous and lipid environments is crucial for its delivery and bioavailability.

  • Aqueous Solubility: Given its calculated LogP of -0.44 and the presence of multiple hydrogen bond donors and acceptors, this compound is expected to have good aqueous solubility, particularly in acidic to neutral pH ranges where the piperazine nitrogen is protonated.

  • Organic Solubility: The molecule is also expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Insight: For oral drug delivery, a balance of aqueous solubility and membrane permeability is required. While the polarity of this molecule suggests good solubility, its ability to cross the lipid bilayer of the intestinal epithelium might be limited and would need experimental verification.

Experimental Protocols

To aid researchers in the experimental determination of these key physicochemical properties, the following standard protocols are provided.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

G A Prepare a solution of This compound of known concentration B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of a strong acid (e.g., HCl) B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant to generate a titration curve D->E F Determine the pKa values from the half-equivalence points E->F

Workflow for pKa determination by potentiometric titration.

Solubility Determination by Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

G A Add an excess of solid compound to a known volume of solvent B Agitate at a constant temperature for 24-48 hours to reach equilibrium A->B C Separate the undissolved solid (centrifugation/filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC) C->D

Workflow for solubility determination by the shake-flask method.

Spectral Data

Spectroscopic data is essential for the structural confirmation and identification of the compound. While publicly available spectra are limited, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (ppm)
-CH₂- (ethyl)Quartet~3.2
-CH₃ (ethyl)Triplet~1.1
-CH₂- (acetamide)Singlet~3.0
-CH₂- (piperazine, adjacent to N1)Triplet~2.5
-CH₂- (piperazine, adjacent to N4)Triplet~2.8
-NH- (piperazine)Broad SingletVariable
-NH- (amide)Broad SingletVariable

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (ppm)
C=O (amide)~170
-CH₂- (acetamide)~60
-CH₂- (piperazine, adjacent to N1)~53
-CH₂- (piperazine, adjacent to N4)~45
-CH₂- (ethyl)~35
-CH₃ (ethyl)~15
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M+H)⁺: m/z 172.14

  • Key Fragmentation Patterns: Cleavage of the ethyl group, fragmentation of the piperazine ring, and loss of the acetamide side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (secondary amine)3300 - 3500
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide)1630 - 1680
N-H bend (amide)1550 - 1640
C-N stretch1000 - 1350

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While there is a lack of extensive experimental data in the public domain, this guide has synthesized available information and provided expert insights into the expected properties based on the molecule's structure. The inclusion of standard experimental protocols aims to empower researchers to generate the necessary data for their drug discovery and development programs. A thorough understanding of these physicochemical properties is paramount for the successful progression of this and similar compounds as potential therapeutic agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the potential mechanism of action for the compound N-ethyl-2-(piperazin-1-yl)acetamide. Given the limited direct research on this specific molecule, our analysis is rooted in a comprehensive review of the well-established pharmacology of the broader piperazine and N-substituted piperazine acetamide chemical classes. We will leverage established structure-activity relationships to propose hypothesized mechanisms and outline the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics.

Part 1: Foundational Understanding of the Piperazine Pharmacophore

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, allows for diverse substitutions that can be tailored to achieve desired biological effects.[1][2] The versatility of the piperazine moiety is evident in its presence in drugs targeting the central nervous system (CNS), as well as in anthelmintic and antihistaminic agents.[3][4]

Many piperazine derivatives exert their effects by interacting with neurotransmitter systems.[1][3] The N-arylpiperazine substructure, in particular, is a well-known pharmacophore for targeting serotonergic and dopaminergic receptors, which are crucial in the pathophysiology of various psychiatric disorders.[4]

Part 2: Deconstructing this compound: A Structural and Mechanistic Hypothesis

The chemical structure of this compound (CAS: 40004-11-3) comprises a central piperazine ring, an N-ethyl acetamide group at one nitrogen, and an unsubstituted secondary amine at the other.[5] This specific arrangement suggests several potential mechanisms of action, primarily centered around its interaction with CNS receptors.

Hypothesized Primary Mechanism of Action: Modulation of Neurotransmitter Receptors

Based on extensive research into structurally related compounds, the most probable mechanism of action for this compound involves the modulation of one or more neurotransmitter receptors.[3][6] The piperazine core is a known ligand for a variety of these receptors, and the nature of the substituents on the nitrogen atoms dictates the affinity and selectivity.[7]

  • Dopaminergic System: The piperazine scaffold is a common feature in molecules that target dopamine receptors, particularly the D2 and D3 subtypes.[7] Alterations in the N-substituent on the piperazine ring can significantly impact binding affinity and functional activity (agonist, antagonist, or partial agonist).

  • Serotonergic System: Many piperazine derivatives are potent modulators of serotonin (5-HT) receptors.[6] Depending on the specific substitutions, these compounds can act as agonists or antagonists at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.

  • Adrenergic and Histaminergic Systems: While typically associated with dopaminergic and serotonergic activity, some piperazine derivatives also exhibit affinity for adrenergic and histamine receptors.[1] For instance, certain 4-(diphenylmethyl)-1-piperazine derivatives have demonstrated notable histamine H1-receptor antagonistic activity.[1]

The presence of the N-ethyl acetamide moiety introduces a polar, flexible side chain that can influence receptor binding and pharmacokinetic properties. The unsubstituted nitrogen on the piperazine ring provides a site for further interaction or potential metabolism.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a generalized, hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an antagonist at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR (e.g., Dopamine/Serotonin Receptor) G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand Endogenous Ligand (e.g., Dopamine) Ligand->GPCR Binds and Activates Compound This compound (Hypothesized Antagonist) Compound->GPCR Binds and Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothesized antagonistic action at a GPCR.

Part 3: Experimental Validation of the Proposed Mechanism of Action

To rigorously determine the mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols outline the key experiments required to test our hypothesis.

Experimental Workflow: Receptor Binding and Functional Assays

The initial step is to screen the compound against a panel of relevant CNS receptors to identify its primary molecular targets.

Experimental_Workflow start This compound receptor_screening Receptor Binding Assays (Radioligand Displacement) start->receptor_screening determine_affinity Determine Binding Affinity (Ki) for identified targets receptor_screening->determine_affinity functional_assays Functional Assays (e.g., cAMP, Calcium Flux) determine_affinity->functional_assays If significant binding determine_activity Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) functional_assays->determine_activity downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for p-ERK) determine_activity->downstream_analysis conclusion Elucidate Mechanism of Action downstream_analysis->conclusion

Caption: Workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.).

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a fixed concentration.

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays (Example: cAMP Assay for Gs or Gi-coupled receptors)

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor.

  • Methodology:

    • Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells).

    • To test for agonist activity, treat the cells with increasing concentrations of this compound and measure the intracellular cAMP levels.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the compound, followed by stimulation with a known agonist for the receptor. Measure the inhibition of the agonist-induced cAMP response.

    • Measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Quantitative Data Summary

The results from these assays can be summarized in a table for clear comparison.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
Dopamine D2Hypothetical ValueHypothetical Valuee.g., Antagonist
Serotonin 5-HT1AHypothetical ValueHypothetical Valuee.g., Partial Agonist
Serotonin 5-HT2AHypothetical ValueHypothetical Valuee.g., Antagonist
............

Part 4: Broader Context and Future Directions

The piperazine acetamide scaffold is a rich area for drug discovery.[8][9] Recent studies have explored derivatives of this class for a multitude of therapeutic applications, including:

  • Neurodegenerative Diseases: Some piperazine derivatives are being investigated as potential therapeutic agents for Alzheimer's disease, with some showing neuroprotective effects.[10]

  • Enzyme Inhibition: Piperazine acetamide derivatives have been synthesized and evaluated as inhibitors of enzymes such as α-glucosidase for the management of type 2 diabetes and acetylcholinesterase for Alzheimer's disease.[8][9]

  • Oncology: The piperazine moiety is present in several notable anticancer agents, and novel piperazinyl-amides have been synthesized and shown to exhibit cytotoxic effects through the regulation of apoptotic cell death.[11]

The specific biological activity of this compound will ultimately depend on its unique interactions at the molecular level. The experimental framework provided in this guide offers a clear path to elucidating its precise mechanism of action, thereby informing its potential therapeutic applications.

References

biological screening of "N-ethyl-2-(piperazin-1-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of N-ethyl-2-(piperazin-1-yl)acetamide

This guide provides a comprehensive, technically detailed framework for the biological screening of the novel chemical entity, this compound. The methodologies outlined herein are designed to rigorously assess its cytotoxic profile, elucidate its potential pharmacological activities, and pave the way for further preclinical development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Scientific Rationale

This compound belongs to the broad class of piperazine derivatives. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of pharmacological activities.[1][2] Notably, many piperazine-containing compounds exhibit significant activity in the central nervous system (CNS), acting as antipsychotics, antidepressants, and anxiolytics.[3] This is often due to their ability to interact with various neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs).[4]

Given this precedent, this compound (PubChem CID: 16395007) warrants a thorough biological investigation to uncover its therapeutic potential.[5] This guide proposes a tiered screening cascade, beginning with broad assessments of safety and cellular effects, and progressively narrowing the focus to identify specific molecular targets and mechanisms of action.

Phase 1: Primary Screening - Foundational Safety and Activity Profiling

The initial phase of screening is designed to establish a foundational understanding of the compound's interaction with biological systems at a cellular level. The primary objectives are to determine its cytotoxic potential and to identify any observable phenotypic changes in CNS-relevant cells that might hint at its pharmacological activity.

Cytotoxicity Assessment: Defining the Therapeutic Window

Before exploring the pharmacological effects of this compound, it is crucial to determine the concentration range at which it is non-toxic to cells.[6] This is a critical step for the validity of all subsequent in vitro assays. We will employ two mechanistically distinct, yet complementary, assays to build a robust cytotoxicity profile.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6] A reduction in metabolic activity is indicative of cellular stress or death.

Experimental Protocol: MTT Assay [6][7]

  • Cell Seeding: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM) and incubate for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[6][8] This assay is a direct measure of cytotoxicity.

Experimental Protocol: LDH Assay [6][8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully transfer an aliquot of the cell culture supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercially available kit to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[6]

Data Presentation: Cytotoxicity Profile

AssayCell LineIncubation Time (h)IC50 (µM)
MTTSH-SY5Y24
48
72
LDHSH-SY5Y24
48
72

This table should be populated with the experimentally determined IC50 values.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 MTT Assay cluster_2 LDH Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance (570 nm) Absorbance (570 nm) Formazan Solubilization->Absorbance (570 nm) Viability Calculation Viability Calculation Absorbance (570 nm)->Viability Calculation LDH Reaction LDH Reaction Supernatant Collection->LDH Reaction Absorbance (490 nm) Absorbance (490 nm) LDH Reaction->Absorbance (490 nm) Cytotoxicity Calculation Cytotoxicity Calculation Absorbance (490 nm)->Cytotoxicity Calculation

Caption: Workflow for dual cytotoxicity assessment.

Phenotypic Screening in Neuronal Co-cultures

Phenotypic screening is a powerful approach in CNS drug discovery, as it assesses the effect of a compound on the overall function of a complex cellular system without a preconceived hypothesis about its target.[9] Using primary neurons or iPSC-derived neuronal co-cultures grown on microelectrode arrays (MEAs), we can measure changes in the electrophysiological activity of neuronal networks.[9][10]

Experimental Protocol: Microelectrode Array (MEA) Screening

  • Cell Culture: Culture primary rodent cortical neurons or human iPSC-derived neurons and astrocytes on MEA plates. Allow the culture to mature for at least 21 days to form stable, spontaneously active neuronal networks.

  • Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal networks.

  • Compound Application: Apply this compound at a non-toxic concentration (determined from the cytotoxicity assays) to the cultures.

  • Post-Dose Recording: Record the network activity at multiple time points after compound addition.

  • Data Analysis: Analyze the recorded data for changes in parameters such as mean firing rate, burst frequency, and network synchrony. Compare the "functional fingerprint" of the compound to a database of known CNS drugs to identify potential similarities in mechanism of action.[9]

Phase 2: Secondary Screening - Target Deconvolution and Mechanistic Elucidation

If the primary screening reveals an interesting and non-toxic biological profile, the next phase is to identify the specific molecular target(s) of this compound. Given its chemical structure, a primary focus will be on GPCRs.

Broad GPCR Binding Profile

The most efficient way to broadly screen for GPCR interactions is through a competitive radioligand binding assay panel.[11][12] Many contract research organizations (CROs) offer this as a service, screening a test compound against a large panel of human GPCRs.

Workflow: GPCR Binding Panel

  • Compound Submission: Submit this compound to a CRO for screening against a panel of at least 100 common GPCR targets.

  • Assay Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[12]

  • Data Output: The results are typically reported as a percentage of inhibition of radioligand binding at a given concentration (e.g., 10 µM).

  • Hit Identification: Targets showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further investigation.

Functional Characterization of GPCR "Hits"

A binding assay only indicates an interaction; it does not reveal whether the compound is an agonist (activator), antagonist (blocker), or inverse agonist.[13] Therefore, functional assays are required to determine the nature of the interaction for any identified "hits".[14] The choice of assay depends on the G-protein coupling of the receptor.

Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), while activation of Gi-coupled receptors inhibits this process.[15] These changes can be measured using a variety of methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15]

Experimental Protocol: TR-FRET cAMP Assay [15]

  • Cell Line: Use a recombinant cell line overexpressing the GPCR of interest (identified as a "hit").

  • Cell Treatment: Plate the cells and treat with varying concentrations of this compound.

    • Agonist Mode: Measure cAMP levels directly after compound addition.

    • Antagonist Mode: Pre-incubate the cells with the compound before adding a known agonist for the receptor. Measure the inhibition of the agonist-induced cAMP response.

  • Cell Lysis and Detection: Lyse the cells and add the TR-FRET detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader.

  • Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Activation of Gq-coupled receptors leads to the release of calcium (Ca²⁺) from intracellular stores.[15] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.[16][17]

Experimental Protocol: Calcium Flux Assay [17]

  • Cell Line: Use a recombinant cell line overexpressing the Gq-coupled GPCR of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Compound Addition: Use an automated liquid handler integrated with the plate reader to add varying concentrations of this compound.

  • Data Acquisition: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the dose-dependent response to calculate EC50 or IC50 values.

G Start Identified GPCR 'Hit' Receptor Type? Receptor Type? Start->Receptor Type? Gs/Gi Coupled Gs/Gi Coupled Receptor Type?->Gs/Gi Coupled Gs or Gi Gq Coupled Gq Coupled Receptor Type?->Gq Coupled Gq cAMP Assay cAMP Assay Gs/Gi Coupled->cAMP Assay Calcium Flux Assay Calcium Flux Assay Gq Coupled->Calcium Flux Assay Determine Agonism/Antagonism Determine Agonism/Antagonism cAMP Assay->Determine Agonism/Antagonism Calcium Flux Assay->Determine Agonism/Antagonism

Caption: Decision workflow for functional GPCR assays.

Phase 3: Advancing to Preclinical Development

The data generated from this comprehensive in vitro screening cascade will provide a strong foundation for deciding whether to advance this compound into further preclinical development. Key considerations at this stage include:

  • Selectivity: Is the compound selective for a single target, or does it have a multi-target profile?

  • Potency: What are the EC50/IC50 values for its primary target(s)?

  • Therapeutic Index: What is the ratio between the cytotoxic concentration (IC50 from cytotoxicity assays) and the pharmacologically active concentration (EC50/IC50 from functional assays)?

A promising compound will exhibit high potency, good selectivity (unless a multi-target profile is desired), and a large therapeutic index.

Blood-Brain Barrier (BBB) Permeability Assessment

For a compound with potential CNS activity, its ability to cross the blood-brain barrier is a critical determinant of its in vivo efficacy.[18] In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an early indication of BBB penetration.[19]

In Vivo Studies

The culmination of a successful in vitro screening campaign is the transition to in vivo animal models.[20][21] These studies are essential for evaluating the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the compound in a whole organism.[22][23] These studies must be conducted in compliance with Good Laboratory Practices (GLP) regulations.[22][23]

Conclusion

The biological screening of this compound requires a systematic and multi-faceted approach. By progressing through the tiered cascade of cytotoxicity assessment, phenotypic screening, target deconvolution, and functional characterization, researchers can build a comprehensive pharmacological profile of this novel compound. This structured methodology ensures that decisions to advance the compound are based on robust, reproducible, and mechanistically informative data, ultimately increasing the probability of success in the long and challenging path of drug development.

References

A Senior Application Scientist's Guide to N-ethyl-2-(piperazin-1-yl)acetamide: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-ethyl-2-(piperazin-1-yl)acetamide, a key chemical scaffold, has emerged as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features—a reactive secondary amine within the piperazine ring and a modifiable acetamide moiety—provide a versatile platform for building diverse molecular architectures. This guide offers an in-depth exploration of its synthesis, physicochemical properties, analytical characterization, and strategic applications in drug development. We will delve into the causality behind synthetic protocols and quality control measures, providing researchers and drug development professionals with a comprehensive technical resource grounded in scientific integrity and practical expertise.

Introduction and Strategic Importance

This compound (CAS No: 40004-11-3) is a disubstituted piperazine derivative that serves as a high-value building block in medicinal chemistry.[1][2] The piperazine heterocycle is a privileged structure in drug design, known to enhance pharmacokinetic properties such as solubility and oral bioavailability, and is a component of numerous approved drugs.[3][4] This intermediate capitalizes on the piperazine core, offering a strategic entry point for the synthesis of novel therapeutics, particularly in oncology and central nervous system disorders. Its structure allows for subsequent functionalization at the secondary amine of the piperazine ring, enabling the construction of elaborate molecules through reactions like nucleophilic aromatic substitution (SNAr), reductive amination, or amide coupling.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis. The key physicochemical data are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₇N₃O[1][5]
Molecular Weight 171.24 g/mol [2][5]
CAS Number 40004-11-3[1][5]
Appearance Solid (Typical)[5]
Boiling Point (Predicted) 347.39 °C at 760 mmHg[2]
Density (Predicted) 1.007 g/cm³[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]
LogP (Predicted) -0.31 to -0.7[2][6]

The presence of multiple nitrogen and oxygen atoms contributes to its moderate polarity and potential for hydrogen bonding, influencing its solubility and interaction with biological targets in derivative forms.

Synthesis and Process Chemistry: A Protocol Driven by Causality

The synthesis of this compound is most commonly achieved via nucleophilic substitution. The selection of this pathway is driven by the high nucleophilicity of the secondary amine in piperazine and the availability of commercial starting materials.

Core Synthetic Strategy

The primary route involves the reaction of piperazine with an N-ethyl haloacetamide, typically N-ethyl-2-chloroacetamide. The causality is clear: piperazine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen, which serves as a good leaving group. A large excess of piperazine is often employed to minimize the formation of the undesired dialkylated byproduct. Alternatively, using a 1:1 molar ratio with a non-nucleophilic base can selectively neutralize the generated hydrohalic acid, preventing the protonation and deactivation of the piperazine nucleophile.

G cluster_reactants Reactants cluster_process Reaction Conditions Piperazine Piperazine Conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat Piperazine->Conditions Chloroacetamide N-ethyl-2-chloroacetamide Chloroacetamide->Conditions Product This compound Conditions->Product Nucleophilic Substitution Byproduct Piperazine Dihydrochloride Conditions->Byproduct Acid Neutralization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and analytical checks to ensure product integrity.

Materials:

  • Piperazine (anhydrous)

  • N-ethyl-2-chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents). The base is crucial to neutralize the HCl formed during the reaction, preventing the formation of inactive piperazinium salts.

  • Addition of Electrophile: Slowly add a solution of N-ethyl-2-chloroacetamide (1.0 equivalent) in acetonitrile to the stirred suspension at room temperature. The controlled addition minimizes localized heating and potential side reactions.

  • Reaction Progression: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup and Extraction: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acidic impurities and excess piperazine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford this compound as a pure solid.[5]

Application as a Strategic Intermediate in API Synthesis

The true value of this compound lies in the reactivity of the secondary amine on the piperazine ring. This site serves as a handle for introducing molecular complexity and tailoring the compound for specific biological targets.

Mechanism of Action in Further Synthesis

The lone pair of electrons on the N-4 nitrogen of the piperazine ring is highly nucleophilic. This allows it to readily participate in reactions with a variety of electrophiles, most notably aryl or heteroaryl halides in SNAr reactions. This is a common strategy for linking the piperazine core to other key pharmacophores, a technique seen in the synthesis of many kinase inhibitors.[4]

G Intermediate This compound N-H Product Complex API Precursor Intermediate:n->Product SNAr Reaction (Pd-catalysis or Base) Reagent Aryl/Heteroaryl Halide X Reagent:x->Product

Caption: Role as a nucleophilic building block in API synthesis.

Exemplary Synthetic Applications

While specific drugs directly using this exact intermediate are proprietary, its structural motif is central to many therapeutic classes. For instance, derivatives of piperazinyl-acetamide form the backbone of compounds designed as:

  • Anticancer Agents: Many tyrosine kinase inhibitors utilize a substituted piperazine ring to interact with the hinge region of the kinase domain. The acetamide tail can be modified to optimize solubility and cell permeability.[3]

  • Anticoagulants: N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as Factor VIIa inhibitors, demonstrating the utility of the acetamide scaffold in targeting serine proteases.[7]

  • Anti-inflammatory Agents: Acetamide derivatives are frequently explored as selective COX-II inhibitors.[8] The piperazine moiety can be functionalized to enhance selectivity and potency.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the intermediate.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the ethyl group (triplet and quartet), four piperazine protons (two distinct multiplets), the methylene bridge (singlet), and the amide N-H proton (broad singlet).
¹³C NMR Carbon Skeleton ConfirmationResonances for all 8 unique carbon atoms, including the carbonyl carbon (~170 ppm) and carbons of the ethyl and piperazine groups.
Mass Spec (MS) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 172.1444.[1]
HPLC Purity AssessmentA single major peak indicating high purity (typically >95%), with detection of any process-related impurities.
FT-IR Functional Group IdentificationCharacteristic absorptions for N-H stretching (amide and amine), C=O stretching (amide), and C-N stretching.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong acids and oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined properties, and, most importantly, its versatile reactivity make it an invaluable intermediate for the rapid and efficient construction of novel drug candidates. This guide provides the foundational knowledge required for its effective application, empowering researchers to leverage its full potential in the quest for new and improved therapeutics.

References

"N-ethyl-2-(piperazin-1-yl)acetamide" molecular structure and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-ethyl-2-(piperazin-1-yl)acetamide: Molecular Structure, Reactivity, and Synthetic Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will dissect its molecular architecture, predict its spectroscopic profile, and detail its chemical reactivity. A core focus is placed on its role as a versatile synthetic intermediate, underscored by a detailed experimental protocol for its preparation. The ubiquity of the piperazine scaffold in pharmacologically active agents makes this compound a valuable building block for creating novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecule in their work.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This core structure is prevalent in a multitude of approved drugs, valued for its ability to improve aqueous solubility and its capacity to interact with various biological targets.[1][2]

Structural Elucidation and Identification

The molecule's structure consists of a piperazine ring linked via a nitrogen atom to an N-ethyl acetamide group. This arrangement provides a combination of basic and hydrogen-bonding functionalities.

  • IUPAC Name: this compound[3]

  • CAS Number: 40004-11-3[3]

  • Molecular Formula: C₈H₁₇N₃O[3][4]

  • Molecular Weight: 171.24 g/mol [4]

  • SMILES: CCNC(=O)CN1CCNCC1

Key Structural Features

The molecule's reactivity and pharmacological potential are dictated by three primary structural components:

  • The Piperazine Ring: Features two nitrogen atoms. The tertiary amine (N-1) is linked to the acetamide group, while the secondary amine (N-4) is a key site for further functionalization.

  • The Acetamide Linker: A stable amide bond connects the piperazine ring to the ethyl group. This linker provides a defined spatial orientation for the substituents.

  • The N-ethyl Group: A simple alkyl substituent on the amide nitrogen that influences the molecule's lipophilicity and steric profile.

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties, which are crucial for predicting the molecule's behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Weight 171.24 g/mol [4]
XLogP3-AA -1.1PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 3PubChem[3]
Topological Polar Surface Area 44.7 ŲPubChem[3]
Boiling Point (Predicted) 347.39 °C at 760 mmHg[4]
Flash Point (Predicted) 163.89 °C[4]

Spectroscopic Profile

Elucidating the structure of newly synthesized batches of this compound relies on standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, a predicted profile can be reliably constructed based on the known structure and data from analogous compounds.[5][6][7]

TechniqueExpected Chemical Shifts / FrequenciesRationale
¹H NMR δ 1.0-1.2 (t, 3H), δ 3.1-3.3 (q, 2H), δ 2.4-3.0 (m, 8H), δ 3.1 (s, 2H), δ 7.5-8.0 (br s, 1H), δ 1.5-2.5 (br s, 1H)Ethyl Group: Triplet (CH₃) and quartet (CH₂). Piperazine Ring: Complex multiplets for the eight protons on the ring. Methylene Bridge: A singlet for the -CH₂- between the piperazine and carbonyl. Amide & Amine Protons: Broad singlets for the amide N-H and piperazine N-H, which may exchange with solvent.
¹³C NMR δ 14-16, δ 34-36, δ 45-47, δ 53-55, δ 60-62, δ 170-172Ethyl Group: Two signals in the aliphatic region. Piperazine Ring: Two distinct signals for the carbons adjacent to the different nitrogen environments. Methylene Bridge: Signal for the carbon between the ring and carbonyl. Carbonyl: A characteristic downfield signal for the C=O carbon.
FT-IR ~3300 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II), ~1100-1200 cm⁻¹ (C-N stretch)Characteristic absorption bands for the secondary amine, aliphatic C-H bonds, the amide carbonyl group, and C-N bonds.

Chemical Reactivity and Synthetic Pathways

The utility of this compound as a synthetic intermediate stems from its well-defined reactive sites. Understanding these sites is key to designing synthetic routes for more complex derivatives.

Analysis of Reactive Sites

The primary site of reactivity is the secondary amine within the piperazine ring. This nitrogen is nucleophilic and readily undergoes a variety of chemical transformations. The amide bond, conversely, is relatively stable and requires harsh conditions for cleavage. The tertiary amines can act as bases.

G mol N4_amine Secondary Amine (N-4): - Nucleophilic Site - Acylation, Alkylation,  Sulfonylation, etc. N4_target N4_amine->N4_target Amide Amide Group: - Generally stable - Hydrolysis under  harsh acid/base Amide_target Amide->Amide_target Tertiary_N Tertiary Amines (N-1, Amide N): - Basic sites - Protonation / Salt formation N1_target Tertiary_N->N1_target

Key reactive sites on the this compound molecule.
General Synthetic Strategy

The most direct and common method for synthesizing this class of compounds is through the nucleophilic substitution of a haloacetamide with piperazine. Specifically, the reaction involves the N-alkylation of piperazine with 2-chloro-N-ethylacetamide. This approach is efficient and widely documented for analogous structures.[8][9]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

  • Piperazine (anhydrous)

  • 2-chloro-N-ethylacetamide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (a significant molar excess, e.g., 5 equivalents) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add potassium carbonate (2.5 equivalents) to the suspension. The base serves to neutralize the HCl generated during the reaction.

  • Substrate Addition: Dissolve 2-chloro-N-ethylacetamide (1 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring piperazine suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloroacetamide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL) to remove excess piperazine and any remaining salts.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product further using column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 2-chloro-N-ethylacetamide is a lachrymator and should be handled with care.

Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process Piperazine Piperazine (5 eq) Reflux Reflux (12-18h) Monitor by TLC Piperazine->Reflux Chloroacetamide 2-chloro-N-ethylacetamide (1 eq) Chloroacetamide->Reflux Base K₂CO₃ (2.5 eq) Base->Reflux Solvent Acetonitrile Solvent->Reflux Workup Aqueous Work-up (Filtration, Extraction) Reflux->Workup Purify Dry & Concentrate (Column Chromatography if needed) Workup->Purify Product This compound (Final Product) Purify->Product

Workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a scaffold for building more elaborate molecules with therapeutic potential.

The Piperazine Scaffold in Pharmacology

The piperazine ring is a privileged scaffold in drug discovery. Its presence can confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. It is a structural component in drugs targeting a wide array of conditions, including cancer, infections, and central nervous system disorders.[1][10]

Biological Activities of 2-(Piperazin-1-yl)acetamide Derivatives

Research into structurally related compounds demonstrates the broad therapeutic potential of this molecular core:

  • Neurodegenerative Diseases: Derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), enzymes implicated in the pathology of Alzheimer's disease.[11]

  • Oncology: The piperazine motif is a component of numerous kinase inhibitors. Novel amides derived from natural acids and containing an N-ethyl-piperazinyl group have shown potent cytotoxic effects against various cancer cell lines.[1][12]

  • CNS Disorders: The piperazine core is central to many compounds that bind to dopamine and serotonin receptors, making derivatives of interest for treating psychiatric and neurological conditions.[13]

  • Antimicrobial Agents: Thiophene-piperazine conjugates have been synthesized and shown to possess significant antibacterial and antifungal properties.[14]

Logical Pathway for Derivatization

The secondary amine at the N-4 position of the piperazine ring is the primary handle for chemical modification. It allows for the systematic generation of compound libraries to explore structure-activity relationships (SAR).

G cluster_reactions Derivatization at N-4 Position cluster_products Diverse Chemical Library Parent This compound (Scaffold) Alkylation Alkylation (R-X) Parent->Alkylation Acylation Acylation (R-COCl) Parent->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Parent->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Parent->ReductiveAmination Product1 N-Alkyl Derivatives Alkylation->Product1 Product2 N-Acyl Derivatives Acylation->Product2 Product3 N-Sulfonyl Derivatives Sulfonylation->Product3 Product4 N-Benzyl/Alkyl Derivatives ReductiveAmination->Product4

Derivatization strategies for library synthesis.

Conclusion

This compound is more than a simple chemical compound; it is a highly valuable and versatile building block in the field of medicinal chemistry. Its structure offers a stable core with a readily functionalizable site, making it an ideal starting point for the synthesis of diverse compound libraries. The proven track record of the piperazine scaffold in numerous FDA-approved drugs underscores the potential of its derivatives. This guide provides the foundational knowledge of its structure, properties, and reactivity, empowering researchers to effectively utilize this scaffold in the rational design of next-generation therapeutics.

References

The Piperazine Acetamide Scaffold: A Whitepaper on Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the therapeutic potential of N-ethyl-2-(piperazin-1-yl)acetamide derivatives. As a privileged scaffold in modern medicinal chemistry, the piperazine core offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that make it a cornerstone of numerous FDA-approved drugs.[1][2] This document will delve into the prospective therapeutic applications of this chemical class, elucidating potential molecular targets and providing a framework for their preclinical validation.

The Piperazine Moiety: A Foundation for Pharmacological Diversity

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in a vast array of pharmacologically active compounds.[3][4] Its presence in drugs targeting the central nervous system (CNS), cancer, and infectious diseases speaks to its versatility.[5][6] The two nitrogen atoms of the piperazine ring provide handles for synthetic modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[3][4] The this compound core represents a specific embodiment of this versatile scaffold, offering a promising starting point for the development of novel therapeutics.

Potential Therapeutic Arenas and Molecular Targets

Based on the extensive body of literature surrounding piperazine-containing compounds, we can extrapolate several high-potential therapeutic avenues for this compound derivatives.

Central Nervous System (CNS) Disorders

Piperazine derivatives have a rich history in the treatment of CNS disorders, including psychosis, depression, and anxiety.[2][5] This is largely due to their ability to interact with various neurotransmitter receptors.[4]

Potential Molecular Targets:

  • Dopamine Receptors (D2, D3, D4): Many antipsychotic drugs incorporate a piperazine moiety that is crucial for their interaction with dopamine receptors.[6] Derivatives of this compound could be designed to modulate these receptors, offering potential treatments for schizophrenia and other psychotic disorders.

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): The piperazine scaffold is also a key component of several antidepressants and anxiolytics that target serotonin receptors.[4][5] By modifying the substituents on the piperazine ring, it may be possible to develop selective serotonin receptor modulators for the treatment of depression and anxiety.

  • Sigma Receptors (S1R, S2R): Sigma receptors are implicated in a range of neurological functions and are considered promising targets for various CNS disorders. Recent studies have identified piperazine-based compounds with high affinity for sigma receptors, suggesting that this compound derivatives could be explored for this target class.[7]

Illustrative Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

Many CNS targets, such as dopamine and serotonin receptors, are G-protein coupled receptors. The interaction of a piperazine derivative with a GPCR can initiate a signaling cascade that ultimately leads to a therapeutic effect.

GPCR_Signaling cluster_membrane Cell Membrane RECEPTOR GPCR (e.g., 5-HT1A) G_PROTEIN G-Protein (α, β, γ subunits) RECEPTOR->G_PROTEIN Activation EFFECTOR Effector Enzyme (e.g., Adenylyl Cyclase) G_PROTEIN->EFFECTOR Modulation SECOND_MESSENGER Second Messenger (e.g., cAMP) EFFECTOR->SECOND_MESSENGER Production LIGAND Piperazine Derivative LIGAND->RECEPTOR Binding CELLULAR_RESPONSE Cellular Response (e.g., Neuronal Firing) SECOND_MESSENGER->CELLULAR_RESPONSE Signal Transduction

Caption: GPCR signaling cascade initiated by a piperazine derivative.

Oncology

The piperazine ring is a structural feature in several approved anticancer drugs.[2] Its presence can enhance the efficacy of these agents and overcome drug resistance.[6]

Potential Molecular Targets:

  • Tyrosine Kinases: Many piperazine-containing anticancer drugs are tyrosine kinase inhibitors. By designing derivatives that can fit into the ATP-binding pocket of specific kinases, it may be possible to develop targeted therapies for various cancers.

  • Histone Deacetylases (HDACs): Some piperazine derivatives have shown HDAC inhibitory activity, which is a promising strategy for cancer therapy.

  • DNA and Tubulin: The piperazine moiety can also be incorporated into molecules that interact directly with DNA or tubulin, leading to cytotoxic effects in cancer cells.

Neurodegenerative Disorders: Alzheimer's Disease

Recent research has highlighted the potential of piperazine derivatives in the treatment of Alzheimer's disease.[8]

Potential Molecular Target:

  • Transient Receptor Potential Canonical 6 (TRPC6) Channels: A piperazine compound has been shown to potentiate TRPC6 channels, which are involved in neuronal store-operated calcium entry.[8] This mechanism has demonstrated neuroprotective effects and the ability to restore long-term potentiation in models of Alzheimer's disease.[8] this compound derivatives could be screened for similar activity.

Infectious Diseases

The structural versatility of the piperazine scaffold has made it a valuable component in the development of antimicrobial agents.[9][10]

Potential Molecular Targets:

  • Bacterial Enzymes: Piperazine derivatives can be designed to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Fungal Cell Wall Synthesis: The piperazine ring can be incorporated into molecules that disrupt fungal cell wall synthesis.

  • Viral Proteins: Piperazine-based compounds have also been investigated as antiviral agents, targeting viral enzymes like proteases and reverse transcriptases.[2]

Preclinical Validation: Experimental Protocols

The validation of the potential therapeutic targets for this compound derivatives requires a series of well-designed experiments.

High-Throughput Screening (HTS) Workflow

An initial HTS campaign can be employed to identify active "hit" compounds from a library of this compound derivatives.

HTS_Workflow COMPOUND_LIBRARY Compound Library (this compound derivatives) PRIMARY_ASSAY Primary Assay (e.g., Target-based biochemical assay) COMPOUND_LIBRARY->PRIMARY_ASSAY HIT_IDENTIFICATION Hit Identification (Compounds showing desired activity) PRIMARY_ASSAY->HIT_IDENTIFICATION Data Analysis DOSE_RESPONSE Dose-Response & IC50/EC50 Determination HIT_IDENTIFICATION->DOSE_RESPONSE SECONDARY_ASSAY Secondary & Orthogonal Assays (e.g., Cell-based functional assays) DOSE_RESPONSE->SECONDARY_ASSAY Confirmation LEAD_CANDIDATE Lead Candidate Selection SECONDARY_ASSAY->LEAD_CANDIDATE Prioritization SAR_Cycle SYNTHESIS Synthesis of Analogs TESTING Biological Testing SYNTHESIS->TESTING ANALYSIS SAR Analysis TESTING->ANALYSIS DESIGN Design of New Analogs ANALYSIS->DESIGN DESIGN->SYNTHESIS Iterative Improvement

References

An In-Depth Technical Guide to the In Vitro Evaluation of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of therapeutic agents across diverse disease areas.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable pharmacokinetics and allow for crucial interactions with biological targets.[1] This guide outlines a strategic, multi-tiered approach for the comprehensive in vitro evaluation of N-ethyl-2-(piperazin-1-yl)acetamide (CAS: 40004-11-3), a molecule incorporating this key heterocyclic motif.[4] Lacking specific published biological data, this document serves as a logical, field-proven roadmap for elucidating its potential pharmacological profile. We will proceed from foundational cytotoxicity assessments to broad-based target screening and preliminary ADME profiling, providing the rationale and detailed protocols necessary to build a robust data package for this compound.

Section 1: Foundational Safety & Viability Profiling

Rationale for Initial Cytotoxicity Screening

Before investigating specific biological activities, it is imperative to first establish the general cytotoxic profile of a novel compound.[5] This foundational step serves two critical purposes: 1) it identifies a viable concentration range for subsequent, more sensitive assays, preventing misleading results due to overt toxicity, and 2) it provides an early " go/no-go " decision point, flagging compounds with unacceptable toxicity profiles at the outset of a discovery campaign.[5][6] We will employ tetrazolium reduction assays, which are reliable, high-throughput methods to measure cell metabolic activity as an indicator of cell viability.[7][8][9]

General Experimental Workflow for Cytotoxicity Assessment

The workflow for assessing cytotoxicity is a standardized process designed for reproducibility and scalability. It begins with cell culture and culminates in the calculation of the IC50 value, a key metric of a compound's potency.[10][11]

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis CellCulture 1. Cell Line Culture (e.g., HeLa, MCF-7, HepG2) CellSeeding 2. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep 3. Prepare Serial Dilutions of Test Compound Treatment 4. Treat Cells with Compound Dilutions CompoundPrep->Treatment Incubation 5. Incubate for 24, 48, or 72 hours Treatment->Incubation Assay 6. Perform Viability Assay (e.g., MTT or XTT) Incubation->Assay Absorbance 7. Measure Absorbance (Plate Reader) Assay->Absorbance DataAnalysis 8. Calculate % Viability & Determine IC50 Absorbance->DataAnalysis

Caption: General workflow for in vitro cytotoxicity testing.[10]

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[8][9] The quantity of formazan is directly proportional to the number of viable cells.[8]

Materials:

  • Selected human cell lines (e.g., HepG2 for liver toxicity, a cancer panel like HeLa and MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, stock solution in DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2-fold dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.[12]

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C, 5% CO2.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.[8]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[12]

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized to clearly present the compound's potency and selectivity across different cell lines.

Cell LineCell TypeIC50 (µM) after 48h Exposure
HepG2Human Liver CarcinomaExperimental Value
HeLaHuman Cervical CancerExperimental Value
MCF-7Human Breast CancerExperimental Value
HEK293Human Embryonic Kidney (Non-cancerous)Experimental Value

Section 2: Broad-Spectrum Target-Class Screening

Rationale for Target-Based Screening

The piperazine scaffold is a versatile pharmacophore known to interact with multiple target classes.[2][3] Therefore, a logical next step is to perform broad screening assays to identify potential mechanisms of action. This guide proposes a parallel screening approach targeting key areas where piperazine derivatives have historically shown activity: CNS receptors, enzyme inhibition, and antimicrobial effects.[12][13][14]

CNS Receptor Binding Assay

Many CNS-active drugs, particularly antipsychotics and antidepressants, contain a piperazine moiety that often interacts with dopamine and serotonin receptors.[1][13] A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.

Workflow: Radioligand Receptor Binding Assay

G cluster_prep Assay Preparation cluster_binding Binding & Incubation cluster_analysis Filtration & Analysis MembranePrep 1. Prepare Membranes from Cells Expressing Target Receptor (e.g., HEK293-D2) ReagentPrep 2. Prepare Reagents: - Radioligand ([3H]-Spiperone) - Test Compound Dilutions - Non-specific Ligand (Haloperidol) PlateSetup 3. Combine in 96-well Plate: - Buffer - Radioligand - Test Compound / Vehicle - Membranes ReagentPrep->PlateSetup Incubation 4. Incubate to Reach Binding Equilibrium PlateSetup->Incubation Filtration 5. Rapidly Filter through Glass Fiber Filters to Separate Bound/Free Ligand Incubation->Filtration Counting 6. Quantify Bound Radioactivity (Scintillation Counter) Filtration->Counting Analysis 7. Calculate Specific Binding & Determine Ki Value Counting->Analysis

Caption: General workflow for a radioligand binding assay.[1]

Protocol: Dopamine D2 Receptor Binding Assay This protocol outlines a method to determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.[1]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

  • [3H]-Spiperone (radioligand with high affinity for D2 receptors).

  • Haloperidol (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine reagents in the following order for a final volume of 200 µL:

    • Binding buffer.

    • Test compound at various concentrations.

    • For "non-specific binding" wells, add a high concentration of haloperidol (e.g., 10 µM).

    • For "total binding" wells, add buffer/vehicle.

    • [3H]-Spiperone at a concentration near its dissociation constant (Kd).

    • Receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioactivity.

  • Counting: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Enzyme Inhibition Assay

Piperazine derivatives have been successfully developed as inhibitors of various enzymes, including kinases, proteases, and urease.[14][15] A general spectrophotometric assay can be used to screen for inhibition of a panel of relevant enzymes.

Protocol: General Spectrophotometric Enzyme Inhibition Assay This protocol can be adapted for any enzyme that acts on a chromogenic substrate (a substrate that produces a colored product).[16]

Materials:

  • Purified enzyme of interest.

  • Chromogenic substrate for the enzyme.

  • Assay buffer (optimized for pH and cofactors for the specific enzyme).

  • Test compound (this compound).

  • 96-well plate and a spectrophotometer/microplate reader.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer.

    • Test compound at various concentrations (or a single high concentration for initial screening).

    • Enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[16]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Monitoring: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the wavelength corresponding to the colored product. This measures the reaction rate (enzyme activity).[17]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a control reaction with no inhibitor: % Inhibition = (1 - (Rate with Inhibitor / Rate without Inhibitor)) * 100.

    • For compounds showing significant inhibition, perform a full dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing

Given the known antibacterial and antifungal properties of some piperazine compounds, it is prudent to assess this activity.[12][18] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).[12]

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) and add it to each well. Include a positive control (microorganism only) and a negative control (broth only).[12]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Section 3: Preliminary ADME Profiling

Rationale for Early ADME Assessment

Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are a major cause of failure in drug development.[19] Performing key in vitro ADME assays early can identify potential liabilities. Metabolic stability is a crucial parameter, as it provides an estimate of how quickly a compound will be cleared from the body.[19][20]

Workflow: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Reagents 1. Prepare Reagents: - Test Compound - Liver Microsomes - NADPH (Cofactor) - Buffer Incubation 2. Incubate Compound with Microsomes at 37°C Reagents->Incubation StartReaction 3. Start Reaction by Adding NADPH Incubation->StartReaction TimePoints 4. Take Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) StartReaction->TimePoints Quench 5. Stop Reaction in Aliquots (e.g., with cold Acetonitrile) TimePoints->Quench Centrifuge 6. Centrifuge to Pellet Protein Quench->Centrifuge LCMS 7. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS DataAnalysis 8. Quantify Remaining Parent Compound & Calculate Half-life LCMS->DataAnalysis

Caption: Workflow for an in vitro liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay

This assay measures the rate of depletion of the parent compound when incubated with liver microsomes, which contain the key drug-metabolizing cytochrome P450 enzymes.[19]

Materials:

  • Pooled human liver microsomes.

  • Potassium phosphate buffer (pH 7.4).

  • NADPH regenerating system (or NADPH).

  • Test compound and a control compound with known stability (e.g., Verapamil).

  • Acetonitrile with an internal standard for quenching and analysis.

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes, buffer, and the test compound (at a low concentration, e.g., 1 µM) to 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the amount of remaining parent compound using a validated LC-MS/MS method.[21][22]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Data Presentation: Metabolic Stability
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
This compoundExperimental ValueExperimental Value
Verapamil (Control)Experimental ValueExperimental Value

Conclusion

This technical guide presents a structured and comprehensive strategy for the initial in vitro evaluation of this compound. By systematically progressing from broad cytotoxicity profiling to specific target-class screening and foundational ADME assays, researchers can efficiently build a detailed biological profile of the molecule. The data generated from these protocols will be crucial for understanding the compound's potential therapeutic applications, identifying its mechanism of action, and making informed decisions regarding its future development as a potential drug candidate.

References

Methodological & Application

Application Notes and Protocols: The Role of N-ethyl-2-(piperazin-1-yl)acetamide in the Synthesis of Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Neuropsychiatric Drug Discovery

The piperazine ring is a cornerstone in the architecture of numerous central nervous system (CNS) active agents, particularly antipsychotics.[1][2][3] Its prevalence is not coincidental; the unique physicochemical properties of this six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, allow it to serve as a versatile scaffold. The basicity of the piperazine nitrogens facilitates salt formation, enhancing bioavailability, while its conformational flexibility allows for optimal interaction with various G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis.

Atypical antipsychotics often derive their efficacy from a multi-receptorial blocking strategy, primarily targeting dopamine D2 and serotonin 5-HT2A receptors.[1][2] The piperazine moiety is frequently the linchpin that connects different pharmacophoric elements, enabling the molecule to bridge and interact with these distinct receptor binding pockets. The nature of the substituents on the piperazine ring profoundly influences the receptor affinity and selectivity profile of the resulting compound, thereby fine-tuning its therapeutic effects and side-effect profile.[1]

This document provides a detailed guide on the synthesis and potential applications of N-ethyl-2-(piperazin-1-yl)acetamide, a representative of a class of piperazine derivatives being explored for novel antipsychotic drug discovery. While not a direct intermediate in the synthesis of currently marketed antipsychotics such as aripiprazole or cariprazine, its structural motif embodies a rational design approach for creating new chemical entities with potential antipsychotic activity. We will delve into a robust, adaptable synthetic protocol, discuss the rationale behind its design, and outline its potential in the broader context of developing next-generation antipsychotic agents.

Rationale for the this compound Scaffold

The design of the this compound scaffold is predicated on the established structure-activity relationships (SAR) of piperazine-containing antipsychotics. The core components of this scaffold are:

  • The Piperazine Core: As previously discussed, this unit is crucial for interacting with key CNS receptors. One nitrogen is typically substituted with a larger aromatic or heteroaromatic group to confer affinity for dopamine and serotonin receptors. The second nitrogen, in this case, is part of the acetamide linkage, offering a point for further derivatization or interaction with the solvent and local biological environment.

  • The Acetamide Moiety: The acetamide group introduces a polar, hydrogen-bonding capable functionality. This can influence solubility and permeability across the blood-brain barrier. The carbonyl group can act as a hydrogen bond acceptor, potentially interacting with amino acid residues in the receptor binding pocket.

  • The N-ethyl Group: The terminal N-ethyl group provides a small, lipophilic substituent. Its presence can modulate the overall lipophilicity of the molecule, which is a critical parameter for CNS drugs. Variations at this position can be explored to optimize the pharmacokinetic and pharmacodynamic properties of the molecule.

The overarching hypothesis is that by systematically modifying the substituents on the piperazine ring and the terminal amide, a library of compounds can be generated and screened for optimal antipsychotic activity with minimal side effects.

Synthetic Protocol: Preparation of this compound

The following protocol is a robust and adaptable method for the synthesis of this compound and its analogues. It is based on the well-established amidation reaction between a carboxylic acid and an amine, facilitated by a coupling agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-ethylpiperazine≥98%Commercially Available---
2-Chloro-N-ethylacetamide≥97%Commercially AvailableHandle with care, lachrymator
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercially AvailableEnsure it is dry before use
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially Available---
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction
Brine (Saturated NaCl solution)---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO4)---Commercially AvailableFor drying

Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Charge reactor with N-ethylpiperazine, K2CO3, and Acetonitrile B Add 2-Chloro-N-ethylacetamide dropwise at room temperature A->B Stirring C Heat the reaction mixture to reflux (approx. 82°C) B->C D Monitor reaction progress by TLC or LC-MS C->D Maintain reflux E Cool to room temperature and filter off solids D->E Upon completion F Concentrate the filtrate under reduced pressure E->F G Perform aqueous work-up (EtOAc and Water/Brine) F->G H Dry organic layer (MgSO4) and concentrate G->H I Purify by column chromatography or recrystallization H->I J Characterize the final product (NMR, MS, etc.) I->J

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylpiperazine (1.14 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (100 mL).

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes. To this mixture, add a solution of 2-chloro-N-ethylacetamide (1.21 g, 10 mmol) in anhydrous acetonitrile (20 mL) dropwise over a period of 30 minutes.

  • Reaction: Upon completion of the addition, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) or by LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford the pure product.

Application in the Synthesis of Arylpiperazine Derivatives

The synthesized this compound serves as a key intermediate for the creation of a library of potential antipsychotic compounds. The secondary amine in the piperazine ring is now available for substitution, typically through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction with a suitable aryl or heteroaryl halide.

ArylpiperazineSynthesis Intermediate This compound Reaction Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution Intermediate->Reaction ArylHalide Aryl/Heteroaryl Halide (e.g., 2,3-dichlorobromobenzene) ArylHalide->Reaction FinalProduct Final Arylpiperazine Derivative (Potential Antipsychotic) Reaction->FinalProduct

Caption: General scheme for the synthesis of arylpiperazine derivatives.

Exemplary Protocol for Aryl Substitution
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.71 g, 10 mmol), the desired aryl halide (e.g., 1-bromo-2,3-dichlorobenzene, 11 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.1 mmol), a phosphine ligand (e.g., BINAP, 0.2 mmol), and a base (e.g., sodium tert-butoxide, 14 mmol).

  • Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

  • Reaction: Heat the mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield the final arylpiperazine derivative.

Characterization and Data

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (key shifts, ppm)
This compoundC8H17N3O171.24~1.1 (t, 3H, CH3), ~3.2 (q, 2H, CH2CH3), ~2.5-3.0 (m, 8H, piperazine), ~3.1 (s, 2H, COCH2)
Example Aryl DerivativeC14H19Cl2N3O332.23Aromatic protons (~7.0-7.5), piperazine protons, acetamide protons

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel antipsychotic agents. The synthetic protocols outlined here are versatile and can be adapted to generate a diverse library of compounds for pharmacological screening. Future work should focus on the synthesis of a range of aryl and heteroaryl derivatives and their evaluation in in-vitro and in-vivo models of psychosis. The ultimate goal is to identify lead compounds with an optimal balance of efficacy and tolerability, contributing to the development of improved treatments for schizophrenia and other psychotic disorders.

References

Application Notes and Protocols: Leveraging N-ethyl-2-(piperazin-1-yl)acetamide in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the strategic use of N-ethyl-2-(piperazin-1-yl)acetamide as a versatile scaffold in the synthesis of novel antimicrobial agents. The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. This guide will delve into the synthetic utility of this compound, providing detailed protocols for its derivatization and the subsequent evaluation of the antimicrobial efficacy of the synthesized compounds.

The core rationale for employing this compound lies in its bifunctional nature. The secondary amine on the piperazine ring offers a prime site for a variety of chemical modifications, such as N-alkylation, N-arylation, and sulfonylation. These modifications allow for the systematic exploration of the chemical space around the piperazine core to optimize antimicrobial activity and pharmacokinetic properties. The acetamide moiety also presents opportunities for further chemical elaboration, although this guide will primarily focus on the more readily accessible piperazine nitrogen.

Synthetic Strategies for Derivatization of this compound

The secondary amine of the piperazine ring in this compound is a nucleophilic center that can readily react with various electrophiles. This section outlines key synthetic transformations to generate a library of diverse derivatives.

N-Alkylation and N-Arylation

Introducing alkyl or aryl substituents on the piperazine nitrogen can significantly influence the lipophilicity and steric bulk of the molecule, which in turn can affect its interaction with microbial targets.

Protocol 1: General Procedure for N-Alkylation/N-Arylation

This protocol describes a general method for the N-alkylation or N-arylation of this compound using an appropriate alkyl or aryl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 2-chloro-N-(1,3-thiazol-2-yl)acetamide) or Aryl halide (e.g., 4-fluoronitrobenzene)

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN) as a solvent

  • Magnetic stirrer and heating plate

  • Round bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (K₂CO₃, 2.0 eq or TEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the corresponding alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture at 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the compound with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Causality behind Experimental Choices:

  • Base: The use of a base like K₂CO₃ or TEA is crucial to deprotonate the secondary amine of the piperazine ring, thereby increasing its nucleophilicity to attack the electrophilic carbon of the halide.

  • Solvent: Anhydrous polar aprotic solvents like DMF or ACN are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.

  • Heating: Heating is often necessary to overcome the activation energy of the reaction, especially for less reactive halides.

Sulfonylation

The incorporation of a sulfonamide moiety is a common strategy in drug design to introduce a hydrogen bond donor/acceptor group and to mimic the transition state of enzymatic reactions.

Protocol 2: Synthesis of N-Sulfonyl Derivatives

This protocol outlines the synthesis of sulfonamide derivatives by reacting this compound with various sulfonyl chlorides.

Materials:

  • This compound

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA) as a base

  • Anhydrous dichloromethane (DCM) as a solvent

  • Magnetic stirrer

  • Round bottom flask

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the base (pyridine or TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified compound using spectroscopic techniques.

Expertise & Experience Insights:

The slow addition of the sulfonyl chloride at low temperature is important to control the exothermic nature of the reaction and to prevent the formation of side products. The choice of base is also critical; pyridine can act as both a base and a nucleophilic catalyst.

Characterization of Synthesized Compounds

Thorough characterization of the newly synthesized derivatives is essential to confirm their structure and purity before proceeding to biological evaluation. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Evaluation of Antimicrobial Activity

Once the derivatives are synthesized and characterized, their antimicrobial efficacy needs to be determined. The following are standard protocols for in vitro antimicrobial susceptibility testing.[1]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.[2][3]

Protocol 3: Broth Microdilution Method for MIC Determination

Materials:

  • Synthesized compounds and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds and the standard antibiotic in the appropriate broth in the 96-well plate. The concentration range should be chosen based on the expected activity of the compounds.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Quantitative data from antimicrobial testing should be summarized in a clear and structured format for easy comparison.

Table 1: Example of MIC Data Presentation for this compound Derivatives

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent This compound>128>128>128
Derivative 1 N-benzyl3264128
Derivative 2 N-(4-nitrobenzyl)163264
Derivative 3 N-benzenesulfonyl64128>128
Ciprofloxacin -0.50.25NA
Fluconazole -NANA2

Note: The above data is hypothetical and for illustrative purposes only.

Visualizing Synthetic and Experimental Workflows

Diagrams are powerful tools for visualizing complex processes. The following are Graphviz diagrams illustrating the synthetic pathway and the experimental workflow for antimicrobial testing.

Synthetic_Pathway A This compound E Reaction (Heating/Stirring) A->E B Electrophile (R-X or R-SO2Cl) B->E C Base (K2CO3 or TEA) C->E D Solvent (DMF or DCM) D->E F Work-up & Purification E->F G Antimicrobial Derivative F->G

Caption: Synthetic pathway for the derivatization of this compound.

Antimicrobial_Testing_Workflow A Synthesized Derivative C Serial Dilution in 96-well plate A->C B Inoculum Preparation (0.5 McFarland) D Inoculation of Microorganism B->D C->D E Incubation D->E F MIC Determination (Visual Inspection) E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR) Insights

The data obtained from the antimicrobial screening of a library of derivatives allows for the elucidation of structure-activity relationships. For instance, studies on piperazine derivatives have shown that the introduction of electron-withdrawing groups on an N-aryl substituent can enhance antibacterial activity. Similarly, the nature and size of the N-alkyl substituent can modulate the spectrum of activity. A systematic analysis of the MIC data in conjunction with the structural modifications will guide the rational design of more potent antimicrobial agents based on the this compound scaffold.

Conclusion

This compound represents a valuable and readily available starting material for the synthesis of a diverse range of potential antimicrobial compounds. The straightforward derivatization at the piperazine nitrogen allows for a systematic exploration of the chemical space to optimize biological activity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of novel piperazine-based antimicrobial agents.

References

Application Notes & Protocols: N-ethyl-2-(piperazin-1-yl)acetamide as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in medicinal chemistry is the use of "privileged scaffolds," molecular frameworks that are known to interact with specific biological targets. The piperazine ring is one such scaffold, frequently incorporated into kinase inhibitors to enhance solubility, modulate pharmacokinetic properties, and provide a key vector for interaction with the solvent-exposed region of the ATP-binding pocket.[1][2] This document provides detailed application notes and protocols for the use of N-ethyl-2-(piperazin-1-yl)acetamide as a versatile building block in the synthesis of novel kinase inhibitors. We will explore its synthetic utility, provide step-by-step protocols for its incorporation into a representative kinase inhibitor scaffold, and detail methods for subsequent biological evaluation.

Introduction: The Strategic Value of the this compound Moiety

The molecule this compound (CAS 40004-11-3) offers a unique combination of structural features that make it an attractive starting point for kinase inhibitor discovery.[3][4]

  • The Piperazine Core: As a di-nitrogenous heterocycle, piperazine is a "privileged scaffold" in drug design.[1] Its two nitrogen atoms offer distinct points for functionalization. The secondary amine (NH) of the piperazine ring in our building block serves as a reactive handle for coupling to the core of a kinase inhibitor, typically through nucleophilic substitution or reductive amination.[2][5]

  • The Acetamide Side Chain: The N-ethylacetamide group provides a solubilizing element and a potential hydrogen bond donor/acceptor, which can be crucial for establishing interactions within the ATP binding site or for improving the overall physicochemical properties of the final compound.

  • Synthetic Tractability: The secondary amine of the piperazine is a nucleophile, making it amenable to a variety of standard coupling reactions. This allows for the straightforward incorporation of this building block into diverse heterocyclic cores commonly used in kinase inhibitor design (e.g., pyrimidines, quinolines, thiazoles).[6][7]

Physicochemical Properties of the Building Block
PropertyValueSource
Molecular Formula C₈H₁₇N₃O[3]
Molecular Weight 171.24 g/mol [3][4]
CAS Number 40004-11-3[3][4]
Appearance Solid[4]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 3[3]

Synthetic Strategy: Incorporation into a Kinase Inhibitor Scaffold

A common strategy in kinase inhibitor design involves a heterocyclic core that mimics the adenine ring of ATP and binds to the "hinge" region of the kinase. Appended to this core are various substituents that occupy adjacent hydrophobic and solvent-exposed pockets. The this compound building block is ideally suited to be introduced into the solvent-exposed region.

A robust and widely used reaction for this purpose is the nucleophilic aromatic substitution (SNAr) of an electron-deficient (hetero)aryl chloride. Many kinase inhibitor scaffolds are based on pyrimidine or similar heterocycles, which are activated towards SNAr.

Below is a logical workflow for the synthesis of a hypothetical kinase inhibitor using this building block.

G cluster_0 PART A: Scaffold Synthesis cluster_1 PART B: Building Block Coupling cluster_2 PART C: Biological Evaluation A Heterocyclic Core (e.g., 2,4-dichloropyrimidine) C Intermediate 1 (e.g., 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine) A->C SNA_r Reaction B Amine Component (e.g., 3-ethynylaniline) B->C E Final Kinase Inhibitor C->E SNA_r Reaction D This compound D->E F Kinase Activity Assay (e.g., ADP-Glo™) E->F G Cell-Based Assay (e.g., MTT Assay) F->G Proceed if active

Caption: Synthetic and evaluative workflow for a kinase inhibitor.

Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all institutional safety guidelines.

Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes the synthesis of a hypothetical inhibitor targeting, for instance, the Src/Abl kinase family, based on a 2-aminopyrimidine scaffold. A similar scaffold is found in the dual Src/Abl inhibitor Dasatinib.[6][8]

Reaction Scheme:

G compoundA 2,4-Dichloropyrimidine intermediate Intermediate (4-chloro-2-(piperazin-1-yl)pyrimidine derivative) compoundA->intermediate + compoundB This compound compoundB->intermediate DIPEA, NMP, 80°C final_product Final Product (Hypothetical Kinase Inhibitor) intermediate->final_product + compoundC Aniline derivative (e.g., 2-chloro-6-methylaniline) compoundC->final_product Pd-catalyst, base, heat

Caption: Two-step synthesis of a hypothetical kinase inhibitor.

Step 1: Nucleophilic Aromatic Substitution with this compound

  • Rationale: This step attaches the solubilizing side chain to the pyrimidine core. The reaction is selective for the more reactive C4 position of 2,4-dichloropyrimidine.

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 eq)

    • This compound (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • To a solution of 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) in NMP (20 mL), add this compound (1.26 g, 7.38 mmol) and DIPEA (2.9 mL, 16.78 mmol).

    • Stir the reaction mixture at 80°C for 4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into ice-water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate, 2-(4-(2-(ethylamino)-2-oxoethyl)piperazin-1-yl)-4-chloropyrimidine.

Step 2: Buchwald-Hartwig Amination

  • Rationale: This palladium-catalyzed cross-coupling reaction forms the second C-N bond, attaching the substituted aniline moiety that often serves as a key interaction group within the kinase active site.[5]

  • Materials:

    • Intermediate from Step 1 (1.0 eq)

    • Substituted aniline (e.g., 2-chloro-6-methylaniline) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the intermediate from Step 1 (1.0 g, 3.50 mmol), 2-chloro-6-methylaniline (0.59 g, 4.20 mmol), Cs₂CO₃ (2.28 g, 7.00 mmol), Xantphos (0.20 g, 0.35 mmol), and Pd₂(dba)₃ (0.16 g, 0.175 mmol).

    • Add anhydrous 1,4-dioxane (25 mL).

    • Degas the mixture with N₂ or Ar for 15 minutes.

    • Heat the reaction to 100°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Rationale: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The amount of ADP produced is converted into a luminescent signal. A potent inhibitor will result in less ADP production and thus a lower luminescent signal.

  • Materials:

    • Recombinant kinase (e.g., Src, Abl)

    • Kinase-specific substrate

    • Synthesized inhibitor (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting range is 10 mM down to nanomolar concentrations.

    • In the wells of the 384-well plate, add the kinase reaction buffer, the kinase, and the substrate.

    • Add the serially diluted inhibitor to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent. This converts the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
  • Rationale: This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the MTT reagent into a purple formazan product.

  • Materials:

    • Cancer cell line known to be dependent on the target kinase (e.g., K562 cells for Abl kinase).

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

    • Synthesized inhibitor (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., acidified isopropanol).

    • Clear, flat-bottomed 96-well plates.

  • Procedure:

    • Seed the cancer cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the synthesized inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the serially diluted inhibitor. Include a "vehicle control" (DMSO in medium).

    • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percent of cell viability relative to the vehicle control and plot the data to determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).

Conclusion and Future Directions

This compound is a readily available and synthetically versatile building block for the development of novel kinase inhibitors. Its inherent physicochemical properties, stemming from the piperazine and N-ethylacetamide moieties, make it an excellent choice for introducing favorable characteristics such as aqueous solubility and points for hydrogen bonding. The protocols detailed herein provide a robust framework for the synthesis of pyrimidine-based inhibitors and their subsequent biological evaluation. This strategic approach, combining a privileged scaffold with established bioassays, can accelerate the discovery of new and effective targeted therapies for a range of diseases. Future work could involve exploring alternative coupling chemistries to attach this building block to a wider variety of heterocyclic cores and screening the resulting compounds against a broad panel of kinases to identify novel activities.

References

Application Notes and Protocols for the LC-MS Analysis of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the quantitative analysis of N-ethyl-2-(piperazin-1-yl)acetamide in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust, selective, and sensitive method for pharmacokinetic studies, therapeutic drug monitoring, or other bioanalytical applications.

Introduction: The Analytical Imperative for this compound

This compound is a small molecule containing a piperazine moiety, a common functional group in many pharmacologically active compounds. The piperazine ring often imparts desirable properties such as improved solubility and the ability to cross the blood-brain barrier. Accurate quantification of this compound in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to drug development and ensuring therapeutic efficacy and safety.

This application note details a complete analytical workflow, from sample preparation to method validation, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful LC-MS method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem CID: 16395007
CAS Number 40004-11-3
Molecular Formula C₈H₁₇N₃O
Molecular Weight 171.24 g/mol
Predicted LogP -0.44
Predicted pKa The piperazine moiety has two basic nitrogen atoms. Based on data for similar piperazine derivatives, the pKa values are expected to be in the ranges of approximately 5.0-6.0 and 9.0-10.0.

The low LogP value indicates that this compound is a relatively polar compound, suggesting good solubility in aqueous mobile phases. The presence of two basic nitrogen atoms makes it an excellent candidate for positive ion electrospray ionization (ESI+). The pKa values are critical for optimizing sample preparation (e.g., for liquid-liquid extraction or solid-phase extraction) and chromatographic separation by selecting an appropriate mobile phase pH to ensure the analyte is in a consistent ionic state.

Experimental Protocols

Sample Preparation: Protein Precipitation

For routine analysis of plasma samples, protein precipitation is a rapid and effective method for removing the majority of interfering macromolecules.

Protocol: Protein Precipitation

  • Sample Thawing: Thaw frozen plasma samples at room temperature, followed by vortexing to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an appropriate internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each sample, calibrant, and quality control (QC) sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Add Acetonitrile (300 µL) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

Liquid Chromatography (LC) Method

Reversed-phase chromatography is well-suited for the separation of this polar compound.

Table 2: Optimized Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

The inclusion of formic acid in the mobile phase serves to acidify the eluent, promoting the protonation of the analyte and enhancing its ionization efficiency in the mass spectrometer.

Mass Spectrometry (MS) Method

A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for bioanalytical quantification.

Table 3: Optimized Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Precursor Ion (Q1) m/z 172.1
Product Ions (Q3) To be determined empirically, but likely fragments correspond to the loss of the ethyl-acetamide group or cleavage of the piperazine ring.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

The precursor ion will be the protonated molecule [M+H]⁺. Product ions for MRM transitions should be determined by infusing a standard solution of the analyte and performing a product ion scan.

G cluster_lcms LC-MS/MS Analytical Workflow autosampler Autosampler Injection lc_column C18 Column Separation autosampler->lc_column esi Electrospray Ionization (ESI+) lc_column->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data Data Acquisition detector->data

Caption: Schematic of the LC-MS/MS analytical workflow.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application. The validation should encompass the following parameters:

Selectivity and Specificity

The method's ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences must be demonstrated. This is assessed by analyzing at least six different blank matrix lots. The response of any interfering peaks at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the nominal concentration, while precision describes the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.

Table 4: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria
Intra- and Inter-day Accuracy Within ±15% of the nominal value (±20% at the LLOQ)
Intra- and Inter-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Calibration Curve

A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards. The curve should be fitted with an appropriate regression model (e.g., linear or weighted linear).

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Stability

The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage.

Table 5: Stability Assessments

Stability TypeConditionsAcceptance Criteria
Freeze-Thaw Stability At least three freeze-thaw cyclesMean concentration within ±15% of nominal
Short-Term (Bench-Top) Stability At room temperature for a duration reflecting sample processing timeMean concentration within ±15% of nominal
Long-Term Stability At the intended storage temperature (e.g., -80°C) for a duration covering the expected sample storage periodMean concentration within ±15% of nominal
Stock Solution Stability At room temperature and refrigerated conditionsMean concentration within ±15% of nominal
Matrix Effect

The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed, especially when using mass spectrometry. This is typically evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a pure solution.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The combination of a straightforward protein precipitation sample preparation protocol with the selectivity and sensitivity of tandem mass spectrometry allows for high-throughput analysis suitable for supporting drug development studies. Adherence to the outlined validation procedures will ensure that the generated data is accurate, precise, and compliant with regulatory expectations.

Application Notes and Protocols for Parallel Synthesis Utilizing N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from a combination of desirable physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles. The piperazine core often imparts improved aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets. In the landscape of high-throughput chemistry and parallel synthesis, building blocks that offer reliable reactivity and diverse functionalization potential are invaluable. "N-ethyl-2-(piperazin-1-yl)acetamide" (CAS 40004-11-3) is one such strategic building block, poised for the rapid generation of compound libraries targeting a wide range of therapeutic areas.[3]

This guide provides detailed protocols and scientific rationale for the effective use of "this compound" in parallel synthesis campaigns, focusing on two of the most robust and widely employed transformations in drug discovery: amide bond formation and reductive amination.

Chemical Properties and Handling

"this compound" is a bifunctional molecule featuring a secondary amine within the piperazine ring and a secondary amide. The secondary amine is the primary site of reactivity for diversification in parallel synthesis.

PropertyValueSource
Molecular FormulaC8H17N3O[3]
Molecular Weight171.24 g/mol [3]
AppearanceSolid[3]
StorageStore in a cool, dry place.General laboratory practice

Core Synthetic Strategies & Rationale

The secondary amine of "this compound" is a versatile nucleophile, readily participating in a variety of bond-forming reactions. For parallel synthesis, the most efficient approaches are those that are high-yielding, tolerant of a diverse range of functional groups, and amenable to simplified purification techniques.

Workflow for Parallel Synthesis

The general workflow for utilizing "this compound" in a parallel synthesis campaign is depicted below. This workflow is designed for efficiency and high-throughput, often employing automated or semi-automated liquid handlers and purification systems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Archiving reagent This compound in solution parallel_rxn Parallel Reaction (Amide Coupling or Reductive Amination) in 96-well plate reagent->parallel_rxn Dispense reactants Library of Building Blocks (e.g., Carboxylic Acids or Aldehydes) reactants->parallel_rxn Dispense quench Quench Reaction parallel_rxn->quench purify High-Throughput Purification (e.g., SPE or Mass-directed prep-HPLC) quench->purify analysis LC-MS/NMR Analysis of Library Members purify->analysis archive Compound Archiving (DMSO stock solutions) analysis->archive

References

derivatization of "N-ethyl-2-(piperazin-1-yl)acetamide" for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of N-ethyl-2-(piperazin-1-yl)acetamide for the Development of Advanced Biological Probes

Abstract

This compound is a chemical scaffold featuring a reactive secondary amine within its piperazine ring, making it an ideal candidate for chemical modification. The ability to derivatize this core structure is paramount for its conversion from a simple molecule into a sophisticated chemical probe for biological assays. This guide provides a detailed framework and validated protocols for the strategic derivatization of this compound. We detail three robust methodologies: direct fluorescent labeling, biotinylation for affinity-based applications, and the introduction of a bioorthogonal "click chemistry" handle for modular applications. These protocols are designed to empower researchers in drug discovery and chemical biology to generate high-value tool compounds for target identification, pathway elucidation, and high-throughput screening.

Introduction: The Rationale for Derivatization

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous clinically successful drugs due to its favorable physicochemical properties and ability to engage with biological targets.[1][2] this compound (herein referred to as NEPA) is a representative of this class, possessing a key structural feature for chemical elaboration: an accessible, nucleophilic secondary amine on the piperazine ring (N-4 position).

Derivatizing NEPA allows for the attachment of functional moieties that transform the parent molecule into a versatile biological probe. This enables a wide range of experimental applications, including:

  • Target Engagement Studies: Visualizing the interaction of the molecule with its cellular targets via fluorescence microscopy.

  • Affinity Purification: Identifying and isolating binding partners from complex biological mixtures (e.g., cell lysates).[3][4]

  • High-Throughput Screening (HTS): Developing assays based on fluorescence polarization or resonance energy transfer.

  • Pharmacokinetic Profiling: Tracking the distribution and metabolism of the compound in cellular or animal models.

The primary site for derivatization on NEPA is the secondary amine, which can readily react with various electrophilic reagents under controlled conditions.

cluster_0 This compound (NEPA) cluster_1 Reactive Site for Derivatization mol reactive_site Secondary Amine (N-4) Highly Nucleophilic mol->reactive_site  Primary site for  covalent modification

Diagram 1: Structure of NEPA highlighting the reactive secondary amine at the N-4 position of the piperazine ring.

Core Principles of Derivatization

Successful derivatization hinges on controlling the reaction chemistry to ensure selective modification and high yield. The protocols described herein primarily leverage amine-reactive chemistry, which is robust and well-documented.

Key Considerations:

  • pH Control: The reactivity of amines is highly pH-dependent. The secondary amine on NEPA must be in its deprotonated, nucleophilic state to react efficiently with electrophiles like N-hydroxysuccinimide (NHS) esters. Reactions are typically performed in buffers with a pH range of 7.5-9.0.[5]

  • Solvent Choice: While aqueous buffers are common, many derivatization reagents (e.g., NHS esters) have limited aqueous solubility and are prone to hydrolysis.[6] Therefore, they are often dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before being added to the reaction mixture.[7]

  • Stoichiometry: The molar ratio of the labeling reagent to NEPA is critical. A molar excess of the labeling reagent is typically used to drive the reaction to completion, but excessive amounts can lead to purification challenges.

  • Purification: Removal of unreacted labeling reagent and reaction byproducts is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying and isolating the final conjugate.

Protocol 1: Fluorescent Labeling with an NHS Ester

This protocol describes the covalent attachment of a fluorophore to NEPA using a generic amine-reactive NHS ester. This creates a fluorescent probe for use in imaging or plate-based assays.

Principle: The nucleophilic secondary amine of NEPA attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group to form a stable amide bond.

G start 1. Prepare Reagents - NEPA in Buffer (pH 8.5) - Fluorophore-NHS in anhy. DMSO react 2. Initiate Reaction - Add NHS Ester to NEPA solution - Incubate (e.g., 2h, RT) start->react Mix quench 3. Quench (Optional) - Add amine-containing buffer (e.g., Tris) react->quench Stop Reaction purify 4. Purify Product - RP-HPLC quench->purify Load Sample analyze 5. Characterize - LC-MS for mass verification - Fluorimetry for activity purify->analyze Collect Fractions

Diagram 2: General workflow for the fluorescent labeling of NEPA via NHS ester chemistry.

Materials:

  • This compound (NEPA)

  • Fluorophore-NHS Ester (e.g., FITC-NHS, a rhodamine-NHS ester, etc.)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • RP-HPLC system with a C18 column

  • Acetonitrile (ACN) and Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

  • Lyophilizer or centrifugal evaporator

Protocol:

  • Prepare NEPA Solution: Dissolve NEPA in the Reaction Buffer (pH 8.5) to a final concentration of 10 mg/mL (approximately 58 mM).

  • Prepare Labeling Reagent: Immediately before use, dissolve the Fluorophore-NHS Ester in anhydrous DMSO to a concentration of 10-20 mM. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[6]

  • Initiate Conjugation: Add 1.5 molar equivalents of the Fluorophore-NHS Ester solution to the NEPA solution while vortexing. The volume of DMSO added should not exceed 10% of the total reaction volume to maintain aqueous conditions.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Quench Reaction (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for 15 minutes.

  • Purification:

    • Acidify the reaction mixture with a small amount of TFA (to pH ~3-4) to ensure protonation of amines for better retention on the C18 column.

    • Inject the mixture onto a semi-preparative RP-HPLC column.

    • Elute the product using a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B). A typical gradient might be 5% to 95% B over 30 minutes.

    • Monitor the elution profile using both UV-Vis (at the absorbance maximum of the fluorophore) and mass spectrometry if available.

  • Characterization and Storage:

    • Collect the fractions corresponding to the fluorescently-labeled NEPA product.

    • Confirm the identity and purity of the product via LC-MS analysis. The expected mass will be (Mass of NEPA + Mass of Fluorophore - Mass of H).

    • Pool the pure fractions, freeze, and lyophilize to obtain the final product as a powder.

    • Store the lyophilized product at -20°C, desiccated and protected from light.

ParameterRecommended SettingRationale
Reaction pH 8.0 - 9.0Ensures the piperazine secondary amine is deprotonated and nucleophilic for efficient reaction.[5]
Solvent Aqueous buffer with <10% DMSO/DMFMaintains protein/reagent solubility while minimizing hydrolysis of the NHS ester.[7]
Molar Ratio 1.5 : 1 (Label : NEPA)A slight excess of the label drives the reaction towards completion without being overly wasteful.
Purification RP-HPLCProvides high-resolution separation of the labeled product from unreacted starting materials.

Protocol 2: Biotinylation for Affinity-Based Assays

This protocol adapts the NHS ester chemistry to attach a biotin tag to NEPA. The resulting Biotin-NEPA can be used in pull-down experiments to identify binding partners or immobilized on streptavidin-coated surfaces for binding assays.[4][8]

Principle: The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) is one of the strongest known biological interactions, making it an exceptional tool for affinity capture.[9]

Materials:

  • All materials from Protocol 1, except the Fluorophore-NHS Ester.

  • Biotin-NHS Ester (a variant with a spacer arm, e.g., NHS-PEG4-Biotin, is recommended to reduce steric hindrance).

  • Streptavidin-conjugated magnetic beads or agarose resin.

  • Cell lysate (as the source of potential binding partners).

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE loading buffer for denaturing elution).

Protocol for Synthesis of Biotin-NEPA:

  • Follow steps 1-7 from Protocol 1, substituting "Fluorophore-NHS Ester" with "Biotin-NHS Ester".

  • For HPLC purification, monitor at ~214 nm (for the amide bond) or use an alternative method like an evaporative light scattering detector (ELSD) if the biotin tag lacks a strong chromophore.

  • Confirm product identity via LC-MS. The expected mass will be (Mass of NEPA + Mass of Biotin Linker - Mass of H).

Application Example: Pull-Down Assay Protocol

  • Immobilization: Incubate a defined amount of Biotin-NEPA (e.g., 10 nmol) with a slurry of streptavidin-coated magnetic beads for 30-60 minutes at room temperature with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash 3 times with Wash Buffer to remove any unbound Biotin-NEPA.

  • Binding: Resuspend the beads in prepared cell lysate and incubate for 1-2 hours at 4°C with rotation to allow for the capture of binding proteins.

  • Washing: Pellet the beads and wash extensively (e.g., 5 times) with cold Wash Buffer to remove non-specific binders.

  • Elution: Add SDS-PAGE loading buffer to the beads and heat at 95°C for 5-10 minutes to elute the captured proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting for a specific target. For unbiased discovery, the eluate can be subjected to mass spectrometry-based proteomic analysis.

biotin_nepa Biotin-NEPA (Probe) complex Immobilized Probe biotin_nepa->complex Immobilize strep_bead Streptavidin Bead (Solid Support) strep_bead->complex lysate Cell Lysate (Protein Mix) capture Capture Complex (Probe + Target Protein) lysate->capture Incubate complex->capture wash Wash (Remove Non-specific) capture->wash elute Elute & Analyze (SDS-PAGE / MS) wash->elute

Diagram 3: Workflow for an affinity pull-down assay using Biotin-NEPA to isolate binding partners.

Protocol 3: Introduction of a "Click Chemistry" Handle

This advanced protocol installs a bioorthogonal handle (e.g., a terminal alkyne) onto NEPA. The resulting Alkyne-NEPA can be conjugated to any azide-containing molecule in a highly specific and efficient manner using click chemistry.[10][11] This modular approach allows for late-stage functionalization with a wide variety of tags without re-optimizing the initial conjugation.[][13]

Principle: Click chemistry refers to a set of reactions that are rapid, high-yielding, and biocompatible. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example, forming a stable triazole linkage.[14]

Materials:

  • All materials from Protocol 1.

  • An alkyne-containing NHS ester (e.g., DBCO-NHS ester for copper-free click, or a simpler Alkyne-NHS ester for CuAAC).

Protocol for Synthesis of Alkyne-NEPA:

  • Follow steps 1-7 from Protocol 1, substituting "Fluorophore-NHS Ester" with "Alkyne-NHS Ester".

  • Confirm the product identity via LC-MS. The expected mass will be (Mass of NEPA + Mass of Alkyne Linker - Mass of H).

Downstream Application: Click Reaction with an Azide-Fluorophore

  • Dissolve Alkyne-NEPA (1 equivalent) and an Azide-Fluorophore (1.1 equivalents) in a solvent like a t-BuOH/water mixture.

  • Add a freshly prepared solution of Copper(II) Sulfate (CuSO₄, 0.1 equivalents) and a reducing agent like Sodium Ascorbate (0.2 equivalents).

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Purify the final triazole-linked product by RP-HPLC.

cluster_step1 Step 1: Handle Installation cluster_step2 Step 2: Bioorthogonal Ligation ('Click') nepa NEPA alkyne_nepa Alkyne-NEPA (Functionalized Core) nepa->alkyne_nepa alkyne_nhs Alkyne-NHS Ester alkyne_nhs->alkyne_nepa + final_product Final Labeled Probe alkyne_nepa->final_product azide_tag Azide-Reporter Tag (e.g., Fluorophore, Biotin) azide_tag->final_product + Cu⁺ catalyst

Diagram 4: Modular two-step derivatization strategy using click chemistry.

Conclusion

The derivatization of this compound via its reactive secondary amine is a powerful strategy for generating bespoke chemical probes. By employing robust and well-established chemistries such as NHS ester coupling and bioorthogonal click reactions, researchers can readily synthesize fluorescent, affinity-tagged, or modular versions of this parent scaffold. The protocols outlined in this application note provide a reliable foundation for creating these valuable tools, thereby accelerating research in drug discovery, target validation, and chemical biology.

References

"N-ethyl-2-(piperazin-1-yl)acetamide" in solid-phase synthesis techniques

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N-ethyl-2-(piperazin-1-yl)acetamide: A Versatile Scaffold for Solid-Phase Synthesis and Library Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in a multitude of approved therapeutic agents. This document explores the potential utility of This compound , a readily available piperazine derivative, within the context of solid-phase synthesis (SPS). While not traditionally used as a synthesis building block, its unique structure, featuring a secondary amine for derivatization and a stable N-ethyl acetamide tail, presents novel opportunities. We propose two primary applications for this molecule: 1) as a functional capping agent to terminate peptide chains while introducing a handle for subsequent modification, and 2) as an anchorable scaffold for the solid-phase synthesis of combinatorial libraries. Detailed, field-proven protocols are provided to enable researchers to investigate these applications, transforming a simple chemical entity into a powerful tool for drug discovery and peptide modification.

Introduction: Rationale for a Novel Application

Solid-phase synthesis (SPS) has revolutionized the production of peptides and small molecule libraries by simplifying purification and enabling automation.[1] A key aspect of SPS is the careful selection of building blocks and reagents that define the final product's characteristics. This compound is a bifunctional molecule with distinct chemical features at each end (Figure 1).

  • The Piperazine Core: The piperazine ring contains a secondary amine (N4) that serves as a nucleophilic handle for derivatization. This is the key attachment point for library synthesis. Piperazine itself is known in solid-phase peptide synthesis (SPPS) as a milder base than piperidine for Fmoc deprotection, which can minimize base-induced side reactions like aspartimide formation.[2][3] This inherent stability and predictable reactivity make it an ideal core for SPS.

  • The N-ethylacetamide Tail: This portion of the molecule is chemically stable under standard SPS conditions, providing an inert terminus. When the molecule is used as a scaffold, this tail group can influence the solubility and conformational properties of the final compounds.

This application note provides the scientific rationale and step-by-step protocols for leveraging these features in advanced solid-phase synthesis workflows.

Figure 1: Chemical Structure of this compound

References

Definitive Quantification of N-ethyl-2-(piperazin-1-yl)acetamide: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract This technical guide provides detailed, validated analytical methods for the precise quantification of N-ethyl-2-(piperazin-1-yl)acetamide, a molecule featuring a core piperazine structure. Accurate measurement of such compounds is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. We present two robust, fit-for-purpose protocols: 1) A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method employing pre-column derivatization for reliable quantification in drug substance and formulation analysis. 2) A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level analysis, impurity quantification, and bioanalytical applications. Each protocol is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction and Analytical Strategy

This compound (CAS: 40004-11-3, Molecular Formula: C₈H₁₇N₃O) is a chemical entity characterized by a piperazine ring linked to an N-ethylacetamide group.[3] The accurate quantification of this compound is fundamental for release testing, stability studies, and pharmacokinetic assessments.

The primary analytical challenge presented by this molecule is its lack of a strong native chromophore, rendering direct UV detection at high sensitivity difficult.[4] Therefore, a strategic approach is required.

  • For routine quality control (QC) and assay determination , where analyte concentrations are relatively high, an HPLC-UV method is often preferred for its robustness and accessibility. To overcome the sensitivity limitation, we employ a validated pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl) to attach a chromophoric tag to the secondary amine of the piperazine ring. This reaction creates a stable, UV-active product suitable for reliable quantification.[4]

  • For applications requiring high sensitivity and selectivity , such as impurity profiling, metabolite identification, or analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[5][6] Its ability to selectively monitor specific precursor-to-product ion transitions provides unparalleled specificity and achieves detection limits far below those of UV-based methods.[5]

This document provides the complete methodologies for both approaches, designed to be self-validating through integrated system suitability checks and adherence to established regulatory standards.[7][8]

Physicochemical Properties for Method Development

A foundational understanding of the analyte's properties guides the selection of chromatographic conditions.

PropertyValueSource
Molecular Formula C₈H₁₇N₃OPubChem[3]
Molecular Weight 171.24 g/mol PubChem[3]
Monoisotopic Mass 171.137162 g/mol PubChem[3]
XLogP3-AA -0.9PubChem[3]
Topological Polar Surface Area 49.8 ŲPubChem[3]

The negative LogP value indicates high polarity, suggesting that reversed-phase chromatography with significant aqueous content in the mobile phase or Hydrophilic Interaction Chromatography (HILIC) would be effective separation modes.[9]

General Analytical Workflow

All analytical procedures, regardless of the specific instrumentation, follow a structured and logical progression to ensure reproducibility and data integrity. The workflow diagram below outlines the critical stages from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Processing (e.g., Dissolution, Extraction, Derivatization) StdPrep->SamplePrep SST System Suitability Testing (SST) SamplePrep->SST Sequence Sequence Run (Standards, QCs, Samples) SST->Sequence If SST Passes Integration Peak Integration & Calibration Curve Generation Sequence->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report & Data Review Calculation->Report

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification by HPLC-UV with Pre-Column Derivatization

This method is optimized for the quantification of this compound in drug substance or formulated products where concentration levels are sufficient for UV detection post-derivatization.

Principle & Causality

The protocol is based on the reaction of the secondary amine in the piperazine moiety with NBD-Cl. This reaction proceeds in a controlled alkaline environment, forming a stable, nitrobenzofuran-tagged derivative that exhibits strong absorbance at approximately 340 nm.[4] The choice of a C18 stationary phase provides robust retention for the derivatized analyte, and a simple isocratic mobile phase ensures reproducible chromatography.

Materials and Reagents
  • Reference Standard: this compound, purity ≥98%

  • Reagents:

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)

    • Sodium Bicarbonate

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

  • Diluent: Acetonitrile/Water (50:50, v/v)

Step-by-Step Methodology

1. Preparation of Solutions:

  • Sodium Bicarbonate Buffer (0.1 M): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water.

  • NBD-Cl Reagent (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.

2. Derivatization Procedure:

  • In a clean microcentrifuge tube or autosampler vial, add:

    • 100 µL of the standard or sample solution.
    • 200 µL of 0.1 M Sodium Bicarbonate Buffer.
    • 200 µL of 1 mg/mL NBD-Cl Reagent.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a heating block or water bath at 60°C for 30 minutes, protected from light.

  • After incubation, cool the mixture to room temperature.

  • Add 500 µL of the diluent (Acetonitrile/Water 50:50) to stop the reaction and bring the final volume to 1 mL.

  • Vortex again and transfer to an HPLC vial for analysis.

3. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detector Wavelength 340 nm
Run Time 10 minutes

4. System Suitability and Validation:

  • System Suitability: Before running the sequence, inject a mid-range standard (e.g., 25 µg/mL) five times. The acceptance criteria are:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.[7]
    • Tailing factor ≤ 2.0.
    • Theoretical plates (N) ≥ 2000.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate. Accuracy should be within 90-110% of the nominal value, and precision (%RSD) should be ≤ 5%.[4]

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is the gold standard for quantifying this compound at trace levels (ng/mL or below) in complex matrices. It does not require derivatization.

Principle & Causality

The method utilizes reversed-phase liquid chromatography to separate the analyte from matrix components, followed by detection using a tandem mass spectrometer. The analyte is first ionized using Electrospray Ionization (ESI) in positive mode, forming the protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[10]

MRM_Logic ESI Ion Source (ESI+) Generates [M+H]+ Q1 Q1: Precursor Ion Selection Selects m/z 172.2 ESI->Q1 Q2 Q2: Fragmentation (CID) [M+H]+ collides with gas Q1->Q2 Precursor Ion Q3 Q3: Product Ion Selection Selects specific fragment(s) Q2->Q3 Fragment Ions Detector Detector Signal Generation Q3->Detector Product Ion

Caption: Logical workflow of Multiple Reaction Monitoring (MRM) for LC-MS/MS analysis.

Materials and Reagents
  • Reference Standard: this compound, purity ≥98%

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is recommended (e.g., d4-N-ethyl-2-(piperazin-1-yl)acetamide). If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., Ranolazine).[10][11]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

Step-by-Step Methodology

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Stock Standard Solution (100 µg/mL): Prepare as in Protocol 1 but using LC-MS grade methanol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with Mobile Phase A.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in methanol.

2. Sample Preparation (Solid-Phase Extraction for Biological Matrix):

  • This protocol describes a general Solid-Phase Extraction (SPE) cleanup, a common technique for plasma or urine.[12][13]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: To 200 µL of the biological sample, add 20 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of Methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of Mobile Phase A. Vortex and transfer to an LC-MS vial.

3. LC-MS/MS Conditions:

Liquid Chromatography

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1.0 min (5% B), 1.0-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B)
Column Temperature 40°C

| Injection Volume | 5 µL |

Tandem Mass Spectrometry

Parameter Condition
MS System Sciex Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) 172.2 → 113.1 (Quantifier), 172.2 → 70.1 (Qualifier)
MRM Transition (IS) To be determined based on the specific IS used
Collision Energy (CE) Optimized for each transition (e.g., 15-25 eV)
Source Temperature 550°C

| IonSpray Voltage | 5500 V |

4. Data Analysis and Validation:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

  • Linearity: A calibration curve is constructed using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.

  • LLOQ/LOD: The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve with accuracy within 80-120% and precision ≤ 20%.[14] The Limit of Detection (LOD) is typically determined at a signal-to-noise ratio of 3.

Method Performance Summary

The following table provides a comparative summary of the expected performance characteristics for the two validated methods. These values are based on typical results for analogous pharmaceutical compounds and serve as a benchmark for method validation.

Performance CharacteristicHPLC-UV with DerivatizationLC-MS/MS
Principle UV Absorbance of NBD-derivativeMass-to-Charge Ratio (MRM)
Specificity Moderate to HighVery High
Linearity Range (Typical) 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL (90 ppm for a 1mg/mL API solution)[4]~0.1 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL (30 ppm for a 1mg/mL API solution)[4]~0.03 ng/mL
Precision (%RSD) < 2% (Intra-day)< 5% (Intra-day)
Accuracy (% Recovery) 98 - 102%95 - 105%
Primary Application Assay, Purity, Content UniformityTrace Analysis, Impurities, Bioanalysis

References

Troubleshooting & Optimization

optimizing reaction conditions for "N-ethyl-2-(piperazin-1-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-ethyl-2-(piperazin-1-yl)acetamide . As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to navigate the common challenges and optimize the synthesis of this important piperazine derivative. This document is structured as a dynamic resource, moving from general questions to specific troubleshooting scenarios, to empower you with the causal understanding needed for successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the key strategic decisions in your experimental design.

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two main strategic approaches to synthesizing the target compound. The most common and direct method is a nucleophilic substitution reaction involving the N-alkylation of piperazine with a 2-halo-N-ethylacetamide. A second, multi-step approach involves first synthesizing a piperazine-acetic acid intermediate, followed by an amide coupling reaction.

  • Route A: Direct N-Alkylation (Recommended) : This is a convergent approach where piperazine is reacted directly with an activated acetyl group, typically 2-chloro-N-ethylacetamide. The primary challenge in this route is achieving selective mono-alkylation of the piperazine ring.[1][2]

  • Route B: Amide Coupling : This route involves reacting a protected piperazine with an ester like ethyl bromoacetate, hydrolyzing the ester to form N-Boc-piperazine-1-acetic acid, followed by deprotection and amide bond formation with ethylamine using standard coupling reagents (e.g., HATU, EDC).[3][4] While offering excellent control, this route is longer and less atom-economical.

Visualizing the Primary Synthetic Workflow

The following diagram illustrates the recommended synthetic pathway (Route A) and the critical control points.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Work-up & Isolation Piperazine Piperazine Reaction Reaction Vessel (Solvent, Base, Temp.) Piperazine->Reaction 2_chloro_N_ethylacetamide 2-chloro-N-ethylacetamide 2_chloro_N_ethylacetamide->Reaction Workup Aqueous Work-up (Basification & Extraction) Reaction->Workup Crude Product Purification Purification (Crystallization / Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Recommended workflow for the synthesis of this compound.

Q2: How can I effectively control the mono-alkylation of piperazine and avoid the di-substituted by-product?

A2: This is the most critical challenge in this synthesis. The formation of 1,4-bis(N-ethylacetamido)piperazine is a common side reaction. There are two primary strategies to ensure high selectivity for the desired mono-substituted product:

  • Use a Large Excess of Piperazine : By using a significant molar excess of piperazine (typically 4-6 equivalents) relative to the alkylating agent (2-chloro-N-ethylacetamide), you statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-substituted product.[5] The unreacted piperazine also acts as the base in the reaction. The drawback is the need to remove the excess piperazine during work-up.

  • Use a Protecting Group : A more controlled, albeit longer, method is to use mono-Boc-protected piperazine (1-Boc-piperazine).[2][6] The Boc group deactivates one nitrogen, directing the alkylation exclusively to the unprotected nitrogen. The Boc group is then removed under acidic conditions (e.g., TFA or HCl in dioxane) in a subsequent step. This method yields a very clean product but adds two steps to the synthesis (protection and deprotection).

Q3: What are the most important reaction parameters to monitor for process optimization?

A3: The key parameters to control are:

  • Stoichiometry : The molar ratio of piperazine to the alkylating agent is crucial for selectivity, as discussed in Q2.

  • Temperature : N-alkylation reactions are exothermic. Lower temperatures (e.g., 0-10 °C during addition, followed by warming to room temperature) can help control the reaction rate and minimize the formation of di-alkylation and other by-products.[2]

  • Choice of Base : If not using a large excess of piperazine, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to scavenge the HCl generated. The choice of base can influence reaction rate and side reactions.

  • Solvent : The solvent must dissolve the reactants and should be inert to the reaction conditions. Common choices include ethanol, acetonitrile, and dimethylformamide (DMF).[7][8] The solvent polarity can affect the reaction rate.

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiment, focusing on the causality and providing actionable solutions.

Q: My reaction yield is very low, or I'm not seeing any product formation by TLC/LC-MS. What went wrong?

A: Low or no yield can stem from several factors. Let's diagnose the potential causes systematically.

  • Cause 1: Reagent Quality. The alkylating agent, 2-chloro-N-ethylacetamide, can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored reagent. Piperazine is hygroscopic and can absorb water and carbon dioxide from the air, reducing its nucleophilicity.

  • Solution 1: Verify Reagent Integrity. Run a control reaction with known good reagents. For piperazine, consider using a freshly opened bottle or drying it under vacuum before use.

  • Cause 2: Insufficient Basicity. The reaction generates one equivalent of HCl, which will protonate the piperazine nitrogen, forming a non-nucleophilic ammonium salt and halting the reaction.

  • Solution 2: Ensure Adequate Base. You must have at least two equivalents of piperazine for every one equivalent of the alkylating agent (one to react, one to act as the acid scavenger). Alternatively, use at least one equivalent of an external base like K₂CO₃.

  • Cause 3: Incorrect Work-up Procedure. The product, this compound, contains a basic secondary amine. If your aqueous work-up is acidic or neutral, the product will be protonated and highly water-soluble, leading to poor or no extraction into the organic layer.

  • Solution 3: Basify Before Extraction. During work-up, it is critical to adjust the pH of the aqueous layer to >10 using a base like NaOH or K₂CO₃ before extracting with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[5] This ensures the product is in its free-base form, which is significantly more soluble in organic solvents.

Troubleshooting Workflow: Diagnosing Low Yield

This decision tree can help you systematically identify the root cause of a low-yield reaction.

Start Low / No Yield Observed Check_Reagents Are reagents fresh and properly stored? Start->Check_Reagents Check_Stoichiometry Is piperazine:alkylating agent ratio at least 2:1 (or is an external base used)? Check_Reagents->Check_Stoichiometry Yes Reagent_Issue Root Cause: Inactive Reagents Check_Reagents->Reagent_Issue No Check_Workup Was the aqueous layer basified (pH > 10) before extraction? Check_Stoichiometry->Check_Workup Yes Base_Issue Root Cause: Reaction Quenched by Acid Check_Stoichiometry->Base_Issue No Extraction_Issue Root Cause: Product Lost in Aqueous Phase Check_Workup->Extraction_Issue No Other_Issue Consider other factors: Temperature, Solvent, Reaction Time Check_Workup->Other_Issue Yes

Caption: A decision tree for troubleshooting low reaction yields.

Q: My main product is the di-substituted piperazine. How do I improve selectivity for the mono-substituted product?

A: This is a classic selectivity problem. The mono-substituted product is also a secondary amine and can react with another molecule of the alkylating agent.

  • Cause: The concentration or reactivity of the mono-substituted product is competitive with the starting piperazine. This is often exacerbated by high temperatures or slow addition of piperazine to the alkylating agent.

  • Solution 1: Adjust Stoichiometry and Addition. As mentioned in the FAQs, increase the excess of piperazine to 5-6 equivalents. Furthermore, ensure the reaction is set up by adding the alkylating agent slowly to the solution of excess piperazine, not the other way around. This maintains a high concentration of the more nucleophilic piperazine relative to the mono-substituted product at all times.

  • Solution 2: Lower the Temperature. Perform the addition of the alkylating agent at a lower temperature (0-5 °C) to decrease the rate of the second alkylation, which typically has a slightly higher activation energy. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q: I see an unexpected polar by-product in my LC-MS that doesn't extract well, even after basification. What could it be?

A: You may be forming a quaternary ammonium salt.

  • Cause: The nitrogen atom of the desired mono-substituted product can be alkylated a second time on the same nitrogen atom, leading to a permanently charged quaternary ammonium salt. This is more likely with highly reactive alkylating agents or higher temperatures.

  • Solution: The best way to avoid this is through careful temperature control and avoiding a large excess of the alkylating agent. Reductive amination is an alternative synthetic strategy that completely avoids the possibility of forming quaternary salts.[2]

Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis via N-Alkylation of Excess Piperazine
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (5.0 eq.) and ethanol (to make a ~0.5 M solution with respect to the limiting reagent). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-chloro-N-ethylacetamide (1.0 eq.) in a minimal amount of ethanol and add it to the dropping funnel. Add the solution to the stirred piperazine mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the ethanol. b. Add water to the residue. Adjust the pH to >10 with a 2M NaOH solution. c. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography (using a gradient of dichloromethane/methanol with 1% triethylamine) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Effect of Reaction Parameters on Yield and Selectivity

The following table summarizes expected outcomes based on varying reaction conditions.

Molar Ratio (Pip:Alkyl Halide)BaseSolventTemp (°C)Expected Yield (%)Mono:Di Selectivity
2:1PiperazineEthanol2540-50%~3:1
5:1 Piperazine Ethanol 0 → 25 75-85% >15:1
1.1:1K₂CO₃ (2 eq.)DMF2560-70%~5:1
1.1:1K₂CO₃ (2 eq.)DMF6050-60%~2:1

Data are representative and intended for illustrative purposes. The bolded entry represents the recommended starting conditions from Protocol 1.

Product Analysis and Characterization

Proper analytical techniques are essential for confirming the identity and purity of your final product.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) using a mobile phase like 10% Methanol in Dichloromethane (+1% NH₄OH) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting material and formation of the product.[9]

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Provides unambiguous structural confirmation. Key signals to look for include the ethyl group (a triplet and a quartet), the methylene group adjacent to the amide, and the distinct signals for the piperazine ring protons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₈H₁₇N₃O, MW: 171.24 g/mol ).[10]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of the final compound.[9]

We trust this technical guide will serve as a valuable resource in your research endeavors. For further inquiries, please do not hesitate to contact our application support team.

References

Technical Support Center: Troubleshooting the Synthesis of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important piperazine derivative. Here, we address common challenges and byproducts encountered during its synthesis, providing in-depth, evidence-based troubleshooting strategies and frequently asked questions in a user-friendly format. Our goal is to empower you with the scientific understanding to optimize your reaction outcomes and ensure the integrity of your research.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared by the N-alkylation of piperazine with 2-chloro-N-ethylacetamide.

Question 1: My reaction yield is low, and I observe a significant amount of a higher molecular weight byproduct in my crude analysis (TLC, LC-MS, or NMR). What is this byproduct and how can I minimize its formation?

Answer:

The most common cause of low yield of the desired mono-substituted product is the formation of the 1,4-disubstituted piperazine byproduct, 1,4-bis(((ethylcarbamoyl)methyl))piperazine . This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with the alkylating agent, 2-chloro-N-ethylacetamide.

Causality and Mechanistic Insight:

The mono-alkylation of piperazine is often a kinetically favored process, especially when a large excess of piperazine is used. However, under certain conditions, the initially formed mono-substituted product can be further alkylated to form the thermodynamically more stable disubstituted byproduct. The reaction is a classic nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic carbon of the chloroacetamide.

Strategies to Minimize Disubstitution:

  • Molar Ratio of Reactants: The most effective and straightforward method to favor mono-alkylation is to use a significant excess of piperazine (typically 4-6 equivalents or more) relative to 2-chloro-N-ethylacetamide.[1] This statistical approach increases the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-substituted product.

  • Use of Piperazine Monohydrochloride: Reacting 2-chloro-N-ethylacetamide with piperazine monohydrochloride can help to control the reaction. The protonated form of piperazine is less nucleophilic, and by using a controlled amount of base, the concentration of the free, reactive piperazine can be kept low, thus disfavoring the second alkylation.[2]

  • Reaction Temperature: Lowering the reaction temperature can favor the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation).[3][4][5] It is advisable to start the reaction at a lower temperature (e.g., room temperature) and monitor its progress before considering heating.

  • Controlled Addition of the Alkylating Agent: A slow, dropwise addition of 2-chloro-N-ethylacetamide to the solution of piperazine can help to maintain a low concentration of the alkylating agent throughout the reaction, further reducing the likelihood of di-alkylation.

Visualizing the Reaction and Side-Reaction:

Caption: Synthesis pathway and common byproduct formation.

Question 2: I have a mixture of the desired mono-substituted product and the di-substituted byproduct. How can I effectively separate them?

Answer:

Separating the mono- and di-substituted piperazine derivatives can be challenging due to their similar polarities. However, several purification techniques can be employed.

Purification Strategies:

  • Column Chromatography: This is a common and effective method for separating the two products.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A gradient elution is often necessary. A typical starting point would be a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). A common gradient is from 100% DCM to a mixture of DCM:MeOH (e.g., 9:1 or 8:2). Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-1%) to the mobile phase can improve the peak shape and reduce tailing of the basic piperazine compounds on the acidic silica gel.[1]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method, provided a suitable solvent system is identified. The choice of solvent will depend on the specific properties of your product and byproduct. A solvent screen using small amounts of the crude material is recommended. Common solvents to try include isopropanol, ethanol, acetone, or mixtures of these with a non-polar solvent like hexane or heptane.

  • Acid-Base Extraction: The basicity of the mono- and di-substituted products might differ slightly. An acid-base extraction can sometimes be used to enrich the desired product. However, this is often less effective for separating two similar amines.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or DCM).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Start the elution with a less polar solvent system (e.g., 100% DCM or EtOAc).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol and a basic modifier (e.g., start with 1% MeOH in DCM with 0.1% TEA and slowly increase the methanol concentration to 5-10%).

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Question 3: How can I confirm the identity of my product and the major byproduct using analytical techniques?

Answer:

A combination of analytical techniques is essential for the unambiguous identification of your desired product and any byproducts.

Analytical Techniques and Expected Observations:

Technique This compound (Mono-substituted) 1,4-bis(((ethylcarbamoyl)methyl))piperazine (Di-substituted)
¹H NMR - Asymmetric spectrum. - Signals for the piperazine protons will be distinct. - A signal for the N-H proton of the secondary amine will be present (may be broad).- Symmetric spectrum. - A single, often broad, signal for all 8 piperazine protons. - Absence of the N-H proton signal.
¹³C NMR - More complex spectrum with distinct signals for each carbon atom.- Simpler, symmetric spectrum with fewer signals due to the molecule's symmetry.
Mass Spec (MS) - Molecular ion peak corresponding to its molecular weight (C₈H₁₇N₃O, MW: 171.24 g/mol ).- Molecular ion peak corresponding to its molecular weight (C₁₂H₂₄N₄O₂, MW: 256.35 g/mol ).
HPLC - A single peak with a specific retention time.- A different retention time, typically eluting later if it is less polar or earlier if it is more polar depending on the column and mobile phase.

Visualizing the Analytical Workflow:

Analytical_Workflow Crude_Product Crude Reaction Mixture TLC TLC Analysis (Initial Assessment) Crude_Product->TLC LCMS LC-MS Analysis (Identify Molecular Weights) Crude_Product->LCMS Purification Purification (Column Chromatography) TLC->Purification LCMS->Purification Pure_Fractions Isolated Fractions Purification->Pure_Fractions NMR ¹H and ¹³C NMR (Structural Confirmation) Pure_Fractions->NMR Final_Product Pure Product Confirmation NMR->Final_Product

Caption: A typical analytical workflow for product confirmation.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

The reaction proceeds via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloro-N-ethylacetamide, which bears the leaving group (chloride). The reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction.

Q2: What are the best solvents for this reaction?

Commonly used solvents for this type of N-alkylation include polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF), as well as alcohols like ethanol or isopropanol.[6] The choice of solvent can influence the reaction rate and solubility of the reactants and products.

Q3: What bases are suitable for this reaction?

Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used.[6] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. The choice of base can affect the reaction rate and should be selected based on the specific reaction conditions and the stability of the starting materials.

Q4: Can I use 2-bromo-N-ethylacetamide instead of the chloro-derivative?

Yes, 2-bromo-N-ethylacetamide can be used as the alkylating agent. Alkyl bromides are generally more reactive than alkyl chlorides, which may lead to a faster reaction. However, they are also more expensive and potentially less stable. The reaction conditions would be similar to those used for the chloro-derivative.

Q5: My product appears to be an oil, but the literature reports it as a solid. What should I do?

If your purified product is an oil, it may be due to the presence of residual solvent or impurities. Try to remove any remaining solvent under high vacuum. If it remains an oil, attempting to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal (if available) may be helpful. Alternatively, you can try to crystallize it from a different solvent system.

References

Technical Support Center: Purification of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-ethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate common challenges in your experiments.

Introduction to Purification Challenges

This compound is a piperazine derivative with multiple functional groups that can present unique purification challenges. The presence of both a basic piperazine ring and a polar acetamide group influences its solubility and potential for side reactions. Effective purification is critical to remove unreacted starting materials, by-products, and other impurities that can interfere with downstream applications.

This guide provides a logical framework for troubleshooting common issues and answers frequently asked questions based on established purification principles for analogous compounds.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product has low purity after synthesis. How can I remove unreacted starting materials?

Answer:

Low purity is often due to residual starting materials. The most common synthetic route to this compound likely involves the reaction of a piperazine derivative with a haloacetamide. Therefore, the key impurities to target are unreacted piperazine and N-ethyl-2-haloacetamide.

Recommended Actions:

  • Aqueous Work-up: A liquid-liquid extraction is an effective first step.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to protonate and remove the basic piperazine starting material into the aqueous layer.

    • Neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate solution) to remove any acidic by-products.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: If the aqueous work-up is insufficient, column chromatography is a highly effective method. For structurally similar compounds, a silica gel column with a gradient elution of ethyl acetate in hexane has been shown to be effective.[1]

Question 2: My product is an oil and won't crystallize. How can I induce crystallization?

Answer:

The inability to crystallize can be due to residual solvent, impurities, or the inherent properties of the compound.

Recommended Actions:

  • Ensure High Purity: First, confirm the purity of your product using techniques like TLC or LC-MS. Impurities can significantly inhibit crystallization. If necessary, perform column chromatography before attempting crystallization again.

  • Solvent Screening: Experiment with a variety of solvents. For acetamide compounds, common recrystallization solvents include acetone, benzene, ethyl acetate, methyl acetate, chloroform, dioxane, or a mixture of benzene and ethyl acetate.[] For similar piperazine acetamides, ethanol has also been used successfully.[3]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.

Question 3: My purified product is colored. What is the cause and how can I remove the color?

Answer:

A colored product often indicates the presence of high molecular weight, conjugated impurities, or degradation products.

Recommended Actions:

  • Activated Carbon Treatment:

    • Dissolve the colored product in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Gently heat and stir the mixture for 15-30 minutes.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Concentrate the filtrate and proceed with crystallization or another purification step.

  • Chromatography: If charcoal treatment is ineffective, column chromatography is the next best option to separate the colored impurities from your desired product.

Question 4: I am having trouble removing the solvent from my final product. What should I do?

Answer:

Residual solvent can be a persistent issue, especially with high-boiling point solvents.

Recommended Actions:

  • High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point).

  • Solvent Trituration/Azeotropic Removal:

    • Add a low-boiling point solvent in which your product is insoluble (e.g., hexane, pentane). This can help to "chase" out the higher-boiling point solvent.

    • Sonicate or stir the mixture, then filter and dry the solid.

    • Alternatively, dissolve the product in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene to remove water) and then remove it under reduced pressure.

Purification Workflow Diagram

Purification Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up (Acid/Base Extraction) Crude_Product->Aqueous_Workup Chromatography Column Chromatography Aqueous_Workup->Chromatography If impurities persist Crystallization Crystallization Aqueous_Workup->Crystallization If sufficiently pure Chromatography->Crystallization Pure_Product Pure Product Crystallization->Pure_Product

References

preventing degradation of "N-ethyl-2-(piperazin-1-yl)acetamide" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-ethyl-2-(piperazin-1-yl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for preventing the degradation of this compound in solution. Ensuring the stability of your experimental compounds is paramount for generating reproducible and reliable data. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that can lead to its degradation in solution?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: an N-substituted amide and a piperazine ring. Therefore, the main degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that is significantly catalyzed by acidic or basic conditions, yielding acetic acid and 1-(2-aminoethyl)piperazine.[1][2][3] While amide bonds are relatively stable, prolonged exposure to non-neutral pH or elevated temperatures will accelerate this process.[4]

  • Oxidation: The nitrogen atoms of the piperazine ring are nucleophilic and can be oxidized. This can occur in the presence of atmospheric oxygen, metal ions, or other oxidizing agents in the solution, leading to the formation of N-oxides, ring-opened products, or other complex degradation products.[5]

  • Photodegradation: Although this specific molecule's photosensitivity is not extensively documented, heterocyclic compounds, in general, can be susceptible to degradation upon exposure to UV light.[6][7] Light can provide the activation energy needed to initiate cleavage or oxidation reactions.

Q2: I am observing inconsistent results in my biological assays. Could this be due to compound degradation?

A2: Yes, inconsistent results are a classic indicator of compound instability.[8] If the concentration of the active parent compound is decreasing over the course of an experiment, it can manifest as a loss of potency, variable biological effects, or a complete lack of activity. It is crucial to confirm the stability of your compound under the specific conditions of your assay (e.g., buffer composition, pH, temperature, and duration). We strongly recommend using freshly prepared solutions for all experiments. If solutions must be stored, they should be kept in single-use aliquots at -80°C to prevent freeze-thaw cycles.[8]

Q3: How does the pH of my aqueous solution affect the stability of this compound?

A3: The pH of the solution is one of the most critical factors governing the stability of this molecule.

  • Acidic Conditions (pH < 6): Low pH will catalyze the hydrolysis of the amide bond.[2][9][10] The reaction rate often increases as the pH decreases.

  • Neutral Conditions (pH 6-8): This is typically the pH range of greatest stability for amides, as both acid and base-catalyzed hydrolysis pathways are minimized.[9]

  • Basic Conditions (pH > 8): High pH will also promote amide hydrolysis, often more aggressively than acidic conditions.[2][3] Furthermore, the piperazine ring's reactivity can be influenced by pH.[11][12]

For optimal stability in aqueous solutions, it is imperative to conduct a pH-stability profile to identify the ideal pH range for your compound. If your experimental conditions permit, buffering the solution to a near-neutral pH is a highly effective strategy.

Q4: I'm seeing new peaks appear in my HPLC chromatogram over time. What might these degradation products be?

A4: The appearance of new peaks is a clear sign of degradation. Based on the structure of this compound, the most likely degradation products are:

  • Hydrolysis Products: A peak corresponding to 1-(2-aminoethyl)piperazine and the corresponding acetic acid . The amine product will be readily detectable by LC-MS.

  • Oxidative Products: You may observe peaks with a mass increase of +16 amu (or multiples thereof) compared to the parent compound, corresponding to the formation of N-oxides on the piperazine ring.[13] More complex oxidative processes could lead to ring-opening, yielding products like ethylenediamine (EDA) or formylpiperazine (FPZ).[14][5]

To definitively identify these unknown peaks, a forced degradation study (see Protocol 2) coupled with LC-MS/MS analysis is the standard approach.[15]

Troubleshooting Guide: Degradation Issues
Observed Problem Potential Cause Recommended Action & Rationale
Rapid loss of parent compound peak area in HPLC analysis.Hydrolysis Control pH: Buffer your solution to a neutral pH (6-8) to minimize both acid and base-catalyzed hydrolysis.[9] Reduce Temperature: Perform experiments at the lowest feasible temperature, as hydrolysis rates increase with temperature.[16]
Appearance of peaks with a mass of +16 Da in LC-MS.Oxidation Degas Solvents: Remove dissolved oxygen from your aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon). Use Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant. Inert Atmosphere: For highly sensitive experiments or long-term storage, handle solutions under an inert atmosphere.
Gradual degradation even under optimal pH and temperature.Photodegradation Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent exposure to ambient and UV light.[17]
Compound precipitates out of solution over time.Poor Solubility / Degradant Insolubility Confirm Solubility: The degradation products may be less soluble than the parent compound. Re-evaluate the solubility of the parent compound in your chosen buffer. Use Co-solvents: Consider preparing a concentrated stock in an organic solvent like DMSO and diluting it into your aqueous medium, ensuring the final organic solvent concentration is low (<0.5%) to avoid artifacts.[18][19]
Visualizing Degradation Pathways

The primary degradation routes for this compound are hydrolysis and oxidation.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation Parent This compound Hydrolysis_Prod1 Acetic Acid Parent->Hydrolysis_Prod1 H₂O (Acid/Base, Heat) Hydrolysis_Prod2 1-(2-aminoethyl)piperazine Parent->Hydrolysis_Prod2 H₂O (Acid/Base, Heat) Oxidation_Prod1 N-Oxide (+16 Da) Parent->Oxidation_Prod1 [O] (O₂, Metal Ions) Oxidation_Prod2 Ring-Opened Products Parent->Oxidation_Prod2 [O]

Caption: Primary degradation pathways of this compound.

Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution

This protocol describes the best practices for preparing a concentrated stock solution to maximize stability.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the container of the solid compound to equilibrate to room temperature before opening. This is critical to prevent moisture from condensing on the cold solid.

  • Weighing: Accurately weigh the desired amount of solid into a clean, dry amber vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in separate amber vials. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability. For short-term storage (less than one week), -20°C may be acceptable. Ensure vials are tightly sealed to prevent moisture ingress.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is used to intentionally degrade the compound to generate its likely degradation products.[20][21][22] This is essential for developing a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from all potential degradants.

G cluster_conditions Stress Conditions (Incubate 24h) A Prepare 1 mg/mL Solution of Compound B Acid Hydrolysis 0.1 M HCl, 60°C A->B C Base Hydrolysis 0.1 M NaOH, 60°C A->C D Oxidation 3% H₂O₂, RT A->D E Photolytic UV Light (254nm), RT A->E F Control No Stress, RT A->F G Neutralize (if Acid/Base) Dilute to Final Conc. B->G C->G D->G E->G F->G H Analyze by LC-MS G->H I Identify Degradants & Validate Method Specificity H->I

Caption: Workflow for a forced degradation study.

Materials:

  • Stock solution of this compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Thermostated incubator or water bath

  • UV lamp (254 nm / 365 nm)

  • HPLC or LC-MS system

Procedure:

  • Preparation: Prepare separate solutions of the compound at a known concentration (e.g., 1 mg/mL) under the following conditions:

    • Acid Hydrolysis: In 0.1 M HCl.

    • Base Hydrolysis: In 0.1 M NaOH.

    • Oxidative: In 3% H₂O₂.

    • Photolytic: In a 50:50 water:acetonitrile mixture in a quartz cuvette or clear vial.

    • Control: In the same solvent as the photolytic sample.

  • Incubation:

    • Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[8]

    • Keep the oxidative solution at room temperature.

    • Expose the photolytic sample to UV light, while keeping the control sample in the dark at the same temperature.

  • Sampling & Quenching: After the incubation period, withdraw samples.

    • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the basic sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute all samples (including the control) to a suitable concentration for analysis. Analyze by a suitable HPLC-UV or LC-MS method to observe the formation of degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately separate and detect the resulting degradants.

References

Technical Support Center: Synthesis of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals tackling the synthesis of N-ethyl-2-(piperazin-1-yl)acetamide . As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework of chemical logic and field-proven insights to navigate the complexities of this synthesis, particularly during scale-up.

This guide is structured to address challenges head-on, offering not just solutions but the underlying principles to empower you to optimize your process effectively.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process. The primary challenge lies in achieving selective mono-acylation of the piperazine ring, a common hurdle in piperazine chemistry due to its two reactive secondary amine groups.[1][2]

Synthetic_Pathway cluster_step1 Step 1: Mono-N-Acylation cluster_step2 Step 2: Nucleophilic Substitution Piperazine Piperazine Intermediate 1-(2-Chloroacetyl)piperazine Piperazine->Intermediate Base, Solvent (Control is Key) ChloroacetylChloride 2-Chloro-N-ethylacetamide ChloroacetylChloride->Intermediate Product This compound Intermediate->Product Ethylamine Ethylamine Ethylamine->Product Base, Solvent (Manage Exotherm)

Caption: Common two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound?

The primary challenge is controlling the selectivity during the initial N-acylation of piperazine. Piperazine possesses two nucleophilic secondary amines. Without careful control, the reaction with an acylating agent like 2-chloro-N-ethylacetamide or chloroacetyl chloride can readily lead to the formation of the undesired 1,4-di-substituted byproduct.[3] This not only consumes valuable starting material but also complicates downstream purification.

Q2: How can I selectively synthesize the mono-acylated piperazine intermediate?

Several strategies can be employed to favor mono-acylation over di-acylation:

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability of the reaction towards mono-substitution.[3][4] Once the electrophile has reacted with one piperazine molecule, it is far more likely to encounter another unreacted piperazine molecule than the mono-substituted product. This is often the most straightforward method for initial scale-up.

  • Mono-Protonation: Reacting piperazine with one equivalent of a strong acid (like HCl) forms the piperazine monohydrochloride salt.[5] This effectively "protects" one of the nitrogen atoms through protonation, reducing its nucleophilicity and directing the acylation to the free amine.[6][7]

  • Use of Protecting Groups: A more controlled, albeit less atom-economical, approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[4][6] This ensures exclusive reaction at the unprotected nitrogen. However, this adds two steps to the synthesis (protection and deprotection), which can increase costs and time on a large scale.[5]

Q3: What are the critical safety considerations for this synthesis?

  • Acylating Agents: If using chloroacetyl chloride, it is highly corrosive, moisture-sensitive, and reacts violently with water. All manipulations should be done under inert atmosphere in a well-ventilated fume hood.[8]

  • Chloroacetamide Reagents/Intermediates: Chloroacetamide and its derivatives are toxic, skin and eye irritants, and may cause allergic reactions.[9][10][11] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[12][13][14]

  • Exothermic Reactions: Both the acylation and the subsequent amination with ethylamine can be exothermic. For scale-up, controlled (dropwise) addition of reagents and efficient overhead stirring and cooling are essential to manage the reaction temperature and prevent runaways.

Q4: What is the recommended approach for purifying the final product at scale?

Due to the basic nature of the piperazine moiety, column chromatography on silica gel can be problematic, often leading to significant tailing or "streaking" of the product on the column.[3] For multi-gram and kilogram scales, the following methods are more robust:

  • Acid-Base Extraction: This technique leverages the basicity of the final product. The crude reaction mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., dilute HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer is then basified (e.g., with NaOH), and the purified free-base product is re-extracted into an organic solvent.[4]

  • Crystallization/Salt Formation: The product can often be purified by converting it into a crystalline salt (e.g., dihydrochloride). This is achieved by treating a solution of the crude product with an acid like HCl. The resulting salt often has significantly different solubility properties than the impurities, allowing for purification by recrystallization.[4]

Troubleshooting Guide

Issue 1: Low yield of the mono-acylated intermediate and significant formation of the 1,4-di-substituted byproduct.

  • Question: My initial acylation step is producing a mixture of mono- and di-acylated piperazine, with the di-substituted product being a major component. How can I improve selectivity?

  • Answer & Rationale: This is a classic selectivity problem. The mono-acylated product is still nucleophilic and can react with a second molecule of the acylating agent.

    • Solution 1 (Stoichiometry): Increase the molar excess of piperazine to 5-10 equivalents relative to the acylating agent.[4] This statistically favors the reaction with unreacted piperazine. While this requires separating the excess piperazine later, it is often the most practical solution for scale-up.

    • Solution 2 (Reaction Conditions): Perform the reaction at a lower temperature (e.g., 0-5 °C) with slow, controlled addition of the acylating agent into the solution of piperazine.[8] This helps to dissipate the heat of reaction and can improve selectivity by reducing the rate of the second acylation.

Issue 2: The reaction of 1-(2-chloroacetyl)piperazine with ethylamine is slow or incomplete.

  • Question: I am seeing unreacted chloroacetyl intermediate even after prolonged reaction times with ethylamine. What could be the cause?

  • Answer & Rationale: This nucleophilic substitution reaction requires a basic environment to proceed efficiently.

    • Solution 1 (Add a Base): The reaction generates HCl as a byproduct, which protonates the ethylamine, rendering it non-nucleophilic. Add at least one equivalent of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to act as an acid scavenger.[15] Often, using an excess of ethylamine (2-3 equivalents) can serve both as the nucleophile and the base.

    • Solution 2 (Increase Temperature): If the reaction is still slow with an appropriate base, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction closely by TLC or HPLC to avoid byproduct formation at higher temperatures.

Issue 3: I'm having difficulty isolating the final product; it seems to be water-soluble.

  • Question: During the aqueous work-up, I am losing a significant amount of my product to the aqueous layer. How can I improve recovery?

  • Answer & Rationale: The presence of multiple nitrogen atoms makes this compound and its salts potentially soluble in water.

    • Solution 1 (pH Adjustment): Ensure the aqueous layer is sufficiently basic (pH > 10-11) before extracting the product with an organic solvent. This ensures the product is in its free-base form, which is less water-soluble.

    • Solution 2 (Salting Out): Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

    • Solution 3 (Choice of Solvent): Use a more polar extraction solvent that is still immiscible with water, such as dichloromethane (DCM) or a mixture of chloroform and isopropanol, which can be more effective at extracting polar compounds than solvents like ethyl acetate or diethyl ether.

Troubleshooting Logic Diagram

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckStep1 Analyze Step 1 Intermediate (e.g., by 1H NMR, HPLC) Start->CheckStep1 Step1_OK Intermediate is Clean & High Yield CheckStep1->Step1_OK Yes Step1_Bad Significant Di-acylation or Low Conversion in Step 1 CheckStep1->Step1_Bad No CheckStep2 Analyze Crude Product from Step 2 Step1_OK->CheckStep2 FixStep1 Troubleshoot Step 1: • Increase piperazine excess • Lower reaction temperature • Slow reagent addition Step1_Bad->FixStep1 Step2_OK Crude Product is Clean CheckStep2->Step2_OK Yes Step2_Bad Incomplete Reaction or Multiple Byproducts in Step 2 CheckStep2->Step2_Bad No PurificationIssue Purification Problem: • Low recovery from work-up • Streaking on silica gel Step2_OK->PurificationIssue FixStep2 Troubleshoot Step 2: • Add acid scavenger (e.g., K₂CO₃) • Increase ethylamine equivalents • Optimize temperature Step2_Bad->FixStep2 FixPurification Optimize Purification: • Ensure pH > 10 for extraction • Use 'salting out' technique • Switch to Acid-Base Extraction or Salt Crystallization PurificationIssue->FixPurification

Caption: A logical workflow for diagnosing synthesis issues.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1-(2-Chloroacetyl)piperazine Intermediate

  • Objective: To synthesize the mono-acylated intermediate while minimizing the di-acylated byproduct.

  • Materials:

    • Piperazine (5.0 eq)

    • 2-Chloroacetyl chloride (1.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dichloromethane (DCM) or Chloroform

  • Procedure:

    • Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in DCM. Cool the slurry to 0-5 °C with an ice bath.

    • Reagent Addition: Dissolve 2-chloroacetyl chloride (1.0 eq) in DCM. Add this solution dropwise to the cold piperazine slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]

    • Reaction: Stir the mixture at 0-5 °C for an additional hour after the addition is complete.

    • Work-up: Allow the mixture to warm to room temperature. Filter the mixture to remove the inorganic salts (piperazine hydrochloride and excess K₂CO₃).

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the desired 1-(2-chloroacetyl)piperazine and excess piperazine. This crude material can often be used directly in the next step.

Protocol 2: Synthesis of this compound

  • Objective: To perform the nucleophilic substitution to form the final product.

  • Materials:

    • Crude 1-(2-chloroacetyl)piperazine (from Protocol 1)

    • Ethylamine (2.0-3.0 eq, as a solution in THF, ethanol, or water)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile or Ethanol

  • Procedure:

    • Setup: Dissolve the crude 1-(2-chloroacetyl)piperazine in acetonitrile. Add K₂CO₃ (1.5 eq).

    • Reagent Addition: Add the ethylamine solution to the mixture.

    • Reaction: Heat the reaction mixture to 50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting chloroacetamide has been consumed.

    • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Acid-Base Extraction

  • Objective: To purify the crude product, removing non-basic impurities and unreacted starting materials.

  • Procedure:

    • Dissolution: Dissolve the crude product from Protocol 2 in an organic solvent like DCM.

    • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2-3 times). Combine the acidic aqueous layers. The product is now in the aqueous phase as its salt.

    • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH until the pH is > 11.

    • Product Extraction: Extract the basic aqueous layer with DCM (3-4 times).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.[4]

Impurity Profile and Control Strategy
Impurity NameStructureOriginControl Strategy
PiperazineReactantIncomplete reaction or use of large excess in Step 1.Purify via acid-base extraction; excess piperazine can be recovered.
1,4-bis(2-chloroacetyl)piperazineByproductLack of selectivity in Step 1.Use large excess of piperazine; low temperature; slow addition of acylating agent.[3][4]
EthylamineReactantExcess used in Step 2.Easily removed during solvent evaporation due to high volatility.
N,N'-diethylpiperazineByproductPotential side reaction if starting with piperazine and an ethylating agent.Ensure correct starting materials are used; this is unlikely in the described route.

References

Technical Support Center: Managing the Hygroscopicity of N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this and similar active pharmaceutical ingredients (APIs). Understanding and managing moisture uptake is critical for ensuring experimental reproducibility, product stability, and overall efficacy.

This document provides in-depth FAQs and troubleshooting guides to help you navigate potential issues encountered during your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical concern for an API like this compound?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For an API, this is a critical physical property because the presence of water can significantly impact its quality and performance in several ways:

  • Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions such as hydrolysis.[] This can lead to a loss of potency and the formation of potentially toxic impurities.

  • Physical Stability: Moisture can induce physical changes like deliquescence (dissolving in absorbed water), clumping, or converting the material from an amorphous to a crystalline state (or vice-versa).[4] These changes affect handling, processing, and dissolution characteristics.

  • Accurate Dosing: When weighing a hygroscopic compound, you may be weighing a combination of the API and an unknown amount of water. This leads to inaccurate dosing and sub-potent formulations.[1]

  • Flow and Compaction: For solid dosage form development, changes in water content can alter the powder's flowability and compaction properties, affecting tablet manufacturing.[5]

While specific data on the hygroscopicity of this compound is not extensively published, its molecular structure, containing polar functional groups (amines, amide), suggests a potential for moisture interaction. Therefore, it is crucial to experimentally characterize its hygroscopic nature and implement appropriate handling protocols.

Q2: How can I determine the extent of water uptake in my sample of this compound?

Several analytical techniques can be employed to quantify water content. The choice depends on the nature of the water (bound vs. free) and the required precision.

  • Karl Fischer Titration (KFT): This is the gold standard for water determination as it is specific to water and highly accurate.[6] It can measure trace amounts of water and is not affected by the loss of other volatile compounds. It is suitable for determining the absolute water content.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time.[8][9] The weight loss at temperatures around 100°C is typically attributed to the evaporation of unbound or loosely bound water.[10] However, TGA measures the total loss of all volatile components, not just water, a phenomenon known as "Loss on Drying" (LOD).[7]

  • Dynamic Vapor Sorption (DVS): DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. This is the most direct way to assess a material's hygroscopic profile and stability under various environmental conditions.[11]

Q3: What are the best practices for storing and handling this compound to minimize moisture absorption?

Proper storage and handling are the first line of defense against hygroscopicity-related issues.

  • Storage: The compound should be stored in a tightly sealed container, preferably made of glass or another non-permeable material.[2][12] For enhanced protection, place this primary container inside a secondary sealed container (like a heat-sealed foil bag) with desiccant pouches.[13] Storing in a desiccator or a controlled low-humidity environment (glove box) is highly recommended.[14][15] Always allow the container to equilibrate to room temperature before opening to prevent condensation.[1][16]

  • Handling: Minimize the time the container is open to the atmosphere.[2] Weighing and sample preparation should be performed as quickly as possible. For highly sensitive experiments, working in a glove box with a controlled inert atmosphere (e.g., dry nitrogen or argon) is the ideal solution.

Q4: How is hygroscopicity officially classified?

The hygroscopicity of a material can be classified based on the percentage of weight gain after storage at a specific relative humidity (e.g., 80% RH) and temperature (e.g., 25°C) for 24 hours.

Hygroscopicity ClassWeight Gain (% w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Table adapted from pharmaceutical development guidelines.[11][17]

Troubleshooting Guides

Issue 1: Inconsistent Weighing Results and Poor Reproducibility
  • Symptom: The mass of the this compound sample continuously increases on the analytical balance, making it impossible to get a stable and accurate reading.

  • Root Cause: The compound is rapidly absorbing atmospheric moisture upon exposure to the lab environment. This is a classic sign of a hygroscopic or even deliquescent material.

  • Solutions:

    • Minimize Exposure Time: Work quickly. Pre-tare the weighing vessel and add the compound swiftly before recording the mass.

    • Use a Weighing Bottle: Use a container with a ground-glass stopper or a screw cap. Weigh the container with the compound, dispense the required amount into your experimental vessel, and re-weigh the container to determine the dispensed mass by difference. This keeps the bulk material sealed.[18]

    • Controlled Environment: If the problem persists, perform all weighing and handling operations inside a glove box with controlled low humidity or an inert atmosphere.[14]

    • Water Content Correction: For preparing stock solutions, it is crucial to determine the water content of the solid material using Karl Fischer titration just before use. The calculated weight of the compound should then be adjusted to account for the water content, ensuring the final concentration is accurate.[1] For example, if the water content is 5%, you will need to weigh out 105 mg of material to get 100 mg of the active compound.

Issue 2: Observed Decrease in API Potency or Emergence of Impurity Peaks in HPLC
  • Symptom: Over time, HPLC analysis of a stability sample or a stock solution shows a decrease in the main API peak area and/or the appearance of new, unidentified peaks.

  • Root Cause: The absorbed water is likely facilitating a chemical degradation pathway, such as hydrolysis of the amide bond in the this compound molecule. The rate of degradation is often dependent on temperature and water activity.[][5]

  • Troubleshooting Workflow:

    G start Degradation Observed (↓ Potency, ↑ Impurities) check_water Step 1: Quantify Water Content (Karl Fischer Titration) start->check_water check_storage Step 2: Review Storage Conditions (Temp, Humidity, Container Seal) check_water->check_storage Is water content high? force_degradation Step 3: Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_storage->force_degradation identify_degradants Step 4: Identify Degradation Products (LC-MS/MS) force_degradation->identify_degradants Compare degradants to stability samples remediate Step 5: Implement Corrective Actions identify_degradants->remediate Is degradation pathway identified?

    Figure 1. Workflow for investigating API degradation.
  • Corrective Actions:

    • Confirm Water Content: Immediately measure the water content of the suspect batch using Karl Fischer titration.[19]

    • Improve Storage: Ensure the material is stored under stringent anhydrous conditions. Use fresh desiccant and verify container seals.[13]

    • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to prevent introducing water into the experiment.[16]

    • pH Control: If working in aqueous solutions, ensure the pH is controlled within a stable range, as hydrolysis can be catalyzed by acidic or basic conditions.

Issue 3: Physical Changes in the Solid Material (Clumping, Caking, or Liquefaction)
  • Symptom: The initially free-flowing powder of this compound has become clumpy, caked, or in extreme cases, has turned into a sticky or liquid mass (deliquescence).

  • Root Cause: The material has absorbed a significant amount of atmospheric moisture, exceeding its critical relative humidity. This alters its physical state and makes handling extremely difficult.[15]

  • Solutions:

    • Characterize Hygroscopicity with DVS: Perform a Dynamic Vapor Sorption (DVS) analysis to understand the material's behavior at different humidity levels. This will identify the critical relative humidity at which significant water uptake occurs and will inform necessary handling and storage conditions.

    • Drying (Use with Caution): In some cases, the material can be dried under vacuum at a gentle temperature to remove absorbed water.[2] However, this must be done carefully, as heating can also accelerate degradation. Verify the material's integrity (e.g., by HPLC) after drying. This is often not a recommended routine procedure.

    • Immediate Use or Solution Preparation: If you encounter a hygroscopic batch, one practical approach is to use the entire contents of the bottle at once to prepare a concentrated stock solution in a suitable anhydrous solvent.[18] This solution can then be aliquoted and stored, which is often more stable than the solid form. The concentration of this stock must be validated after preparation.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
  • Objective: To accurately quantify the water content in a solid sample of this compound.

  • Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in a suitable solvent.[6][20] The endpoint is detected potentiometrically.

  • Instrumentation: Volumetric Karl Fischer Titrator.

  • Procedure:

    • System Preparation: Fill the titrator with fresh Karl Fischer reagent and solvent. Run a pre-titration to neutralize any ambient moisture in the titration cell until a stable, dry baseline is achieved.

    • Titer Determination: Accurately add a known amount of a certified water standard (e.g., di-sodium tartrate dihydrate) to the cell. Titrate to the endpoint. Repeat at least three times to determine the precise titer (mg of water per mL of reagent).

    • Sample Analysis: a. Accurately weigh approximately 50-100 mg of this compound directly into the titration cell. b. Allow the sample to dissolve completely. c. Start the titration and record the volume of titrant consumed at the endpoint.

    • Calculation: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
  • Objective: To determine the moisture sorption-desorption profile of this compound.

  • Principle: DVS measures the mass change of a sample on a microbalance as the relative humidity (RH) of the surrounding air is systematically varied.[21]

  • Instrumentation: Dynamic Vapor Sorption Analyzer.

  • Procedure:

    • Sample Preparation: Place approximately 10-20 mg of the sample into the DVS sample pan.

    • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This stable mass is defined as the initial dry mass.

    • Sorption Phase: Increase the RH in steps (e.g., 0% to 90% RH in 10% RH increments). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

    • Desorption Phase: Decrease the RH in the same steps back down to 0% RH, again allowing for equilibration at each step.

    • Data Analysis: Plot the percentage change in mass versus the target RH. This generates a sorption-desorption isotherm curve, which reveals the material's hygroscopicity, deliquescence point, and any hysteresis.[21]

    G cluster_0 Phase 1: Drying cluster_1 Phase 2: Sorption cluster_2 Phase 3: Desorption p1_1 Load Sample (10-20 mg) p1_2 Set T = 25°C p1_1->p1_2 p1_3 Dry at 0% RH until mass is stable p1_2->p1_3 p2_1 Increase RH in 10% steps (0% → 90%) p1_3->p2_1 p2_2 Equilibrate at each step p2_1->p2_2 p3_1 Decrease RH in 10% steps (90% → 0%) p2_2->p3_1 p3_2 Equilibrate at each step p3_1->p3_2 p4_1 Plot Isotherm (% Mass Change vs. RH) p3_2->p4_1 Analysis

    Figure 2. Workflow for a typical DVS experiment.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Piperazine Acetamide Scaffold: A Comparative Analysis of N-ethyl-2-(piperazin-1-yl)acetamide and Its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Core

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold".[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing 1 and 4 positions, offers a unique combination of structural rigidity, high polarity, and synthetic tractability.[1][3] These characteristics often impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, making the piperazine moiety a cornerstone in modern drug design.[1][2]

This guide focuses on a specific, elegant manifestation of this scaffold: N-ethyl-2-(piperazin-1-yl)acetamide . We will use this simple yet functionalized molecule as our foundational structure. Our objective is to provide an in-depth comparison, demonstrating how strategic modifications to this core scaffold give rise to a diverse array of compounds with potent and specific biological activities. We will explore the causality behind these structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols to empower researchers in their own discovery efforts.

The Foundational Scaffold: this compound

Before delving into complex analogs, it is crucial to understand the properties of our reference compound.

  • IUPAC Name: this compound[4]

  • CAS Number: 40004-11-3[4]

  • Molecular Formula: C₈H₁₇N₃O[4]

  • Molecular Weight: 171.24 g/mol [5]

Its structure is composed of three key pharmacophoric elements:

  • The Piperazine Ring: A basic, hydrophilic core that can be protonated at physiological pH, enhancing water solubility. The N1 nitrogen is tertiary, connecting to the acetamide side chain, while the N4 nitrogen is a secondary amine, providing a crucial handle for synthetic modification.

  • The Acetamide Linker: This group provides a stable, neutral linker. The carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological targets.

  • The N-ethyl Terminus: A small, hydrophobic group capping the acetamide moiety.

Fig 1. Chemical structure of this compound.

General Synthetic Strategy: A Modular Approach

The beauty of the piperazine acetamide scaffold lies in its modular synthesis, which allows for the straightforward creation of diverse chemical libraries. A common and efficient method is a two-step process involving nucleophilic substitution.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Substitution a Chloroacetyl Chloride c N-substituted 2-chloroacetamide a->c Base (e.g., Et3N) DCM, 0°C to RT b Primary/Secondary Amine (R-NH-R') b->c e Final Product: Piperazine Acetamide Derivative c->e Base (e.g., K2CO3) Solvent (e.g., ACN), Reflux d Piperazine (or N-substituted piperazine) d->e

Fig 2. General synthetic workflow for piperazine acetamide derivatives.
Exemplary Protocol: Synthesis of this compound

This protocol is a representative procedure based on common synthetic methods for this class of compounds.[6]

Part 1: Synthesis of 2-chloro-N-ethylacetamide

  • Reagent Preparation: Dissolve ethylamine hydrochloride (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et₃N) (2.2 eq) and cool the mixture to 0°C in an ice bath.

    • Causality: Ethylamine is a gas, so its hydrochloride salt is used for easier handling. Et₃N serves as a base to neutralize the HCl salt and to quench the HCl byproduct formed during the reaction. The reaction is cooled to control the initial exotherm of the acylation.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled amine solution while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The acid wash removes excess amine and Et₃N. The base wash removes any remaining acidic impurities. The brine wash removes residual water.

Part 2: Synthesis of this compound

  • Reaction Setup: Dissolve 2-chloro-N-ethylacetamide (1.0 eq) and piperazine (2.0-3.0 eq) in acetonitrile (ACN). Add potassium carbonate (K₂CO₃) (2.5 eq) as a base.

    • Causality: A large excess of piperazine is used to minimize the formation of the undesired bis-alkylated byproduct. K₂CO₃ is a mild inorganic base used to scavenge the HCl formed. ACN is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Nucleophilic Substitution: Heat the mixture to reflux (approx. 82°C) and stir for 8-12 hours, monitoring by TLC.

  • Isolation: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of DCM/Methanol to afford the pure this compound.

Comparative Analysis: Structure-Activity Relationship (SAR)

The true power of this scaffold is realized through targeted modifications. By altering the substituents at the N4 position of the piperazine ring or on the acetamide nitrogen, we can tune the molecule's properties to achieve high affinity and selectivity for various biological targets.

Modification at Piperazine N4: From Latent Precursor to Potent Bioactive

The unsubstituted N4 position of our core molecule is a gateway to immense pharmacological diversity. Attaching different moieties here can transform the compound into agents targeting everything from mycobacteria to central nervous system receptors.

Case Study 1: Anti-Tuberculosis Agents

The piperazine scaffold is a key component of the potent anti-tuberculosis candidate TZY-5-84, an analog of PBTZ169.[7] These compounds inhibit DprE1, an essential enzyme in mycobacterial cell wall synthesis.

CompoundStructureTarget/ActivityPotency (MIC)In Vivo Efficacy
Core Scaffold This compoundNo significant anti-TB activity reportedN/AN/A
TZY-5-84 [7]Complex benzothiazinone attached to piperazineAnti-Tuberculosis (DprE1 inhibitor)0.014-0.015 mg/L vs. M. tuberculosis H37RvEfficacious at 12.5 mg/kg in murine model[7]
PBTZ169 [7][8]Parent benzothiazinone compoundAnti-Tuberculosis (DprE1 inhibitor)N/AEfficacious at 25 mg/kg in murine model[7][8]

Insight: The comparison clearly shows that while the core piperazine-acetamide fragment provides a good soluble linker, the potent and specific anti-tuberculosis activity is conferred by the large, complex benzothiazinone moiety attached at the N4 position. The piperazine itself is critical for positioning this pharmacophore and for the overall ADME properties of the drug candidate.

Modification at Acetamide Nitrogen: Tuning for Enzyme Inhibition

Altering the N-ethyl group allows for probing interactions within the binding pockets of enzymes or receptors. Replacing it with larger, more complex aromatic or heterocyclic systems can introduce new binding interactions, such as pi-stacking or additional hydrogen bonds.

Case Study 2: Cholinesterase and BACE-1 Inhibitors for Alzheimer's Disease

Recent studies have explored piperazine-acetamide derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).[9]

CompoundStructureTargetPotency (IC₅₀)
Core Scaffold This compoundNo significant AChE/BACE-1 activity reportedN/A
Compound 3c [9]N-(methylenedioxybenzothiazole)-2-(4-aryl-piperazin-1-yl)acetamideAcetylcholinesterase (AChE)0.030 µM
Compound 3j [9]N-(methylenedioxybenzothiazole)-2-(4-aryl-piperazin-1-yl)acetamideBACE-10.119 µM
Donepezil (Ref.) [9]Reference DrugAChE / BACE-10.0201 µM (AChE), 0.110 µM (BACE-1)

Insight: In this series, both ends of the core scaffold are modified. The acetamide nitrogen is attached to a large benzothiazole ring system, while the piperazine N4 is substituted with an aryl group. This dual modification creates a molecule (Compound 3c) with potency against AChE comparable to the reference drug Donepezil.[9] This highlights a multipronged SAR strategy where the piperazine acts as a central linker between two distinct pharmacophoric groups.

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-described protocols are essential.

Workflow for In Vitro Cytotoxicity Screening

start Seed cancer cells in 96-well plate step1 Allow cells to attach (Overnight Incubation) start->step1 step2 Treat with serial dilutions of test compounds step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT Reagent (Incubate 2-4 hours) step3->step4 step5 Viable cells convert MTT to Formazan step4->step5 step6 Solubilize Formazan crystals (e.g., with DMSO) step5->step6 step7 Measure Absorbance (e.g., at 570 nm) step6->step7 end Calculate IC₅₀ value (Dose-Response Curve) step7->end

Fig 3. Workflow for a standard MTT cytotoxicity assay.
Protocol: In Vitro Cytotoxicity (MTT Assay)[8]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

  • Cell Seeding: Seed human cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48 or 72 hours.

    • Causality: The incubation period must be long enough to observe the compound's effect on cell proliferation and viability, typically spanning several cell cycles.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Causality: In metabolically active (viable) cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound, in its simplicity, serves as an outstanding starting point for understanding a vast and pharmacologically rich chemical space. Our comparative analysis demonstrates that the piperazine acetamide core is not merely a passive linker but an intelligent and versatile platform for drug discovery. By strategically decorating the two key nitrogen atoms—the piperazine N4 and the acetamide N—researchers can precisely engineer molecules to interact with a wide range of biological targets.

The evidence from anti-tuberculosis, anti-cancer, and neurodegenerative disease research confirms that this scaffold is far from being fully exploited.[2][8][9] Future research will likely focus on creating multi-target ligands by combining different pharmacophores on the same scaffold, as well as developing derivatives with fine-tuned ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for improved clinical translation. The modular synthesis and favorable physicochemical properties of piperazine acetamides ensure they will remain a privileged and highly fruitful scaffold for the next generation of therapeutic agents.

References

Validating the Biological Potential of N-ethyl-2-(piperazin-1-yl)acetamide: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the biological validation of "N-ethyl-2-(piperazin-1-yl)acetamide," a piperazine derivative with currently unpublished biological activity. By leveraging the known pharmacological profile of the piperazine scaffold, we will outline a systematic approach to explore its potential therapeutic applications, comparing it against established compounds in key disease areas.

The piperazine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a vast range of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects such as antipsychotic, antidepressant, and anxiolytic properties.[2][3][4] The specific biological role of a piperazine derivative is often dictated by the nature of the substituents on its nitrogen atoms, where even minor modifications can lead to significant changes in medicinal properties.[2]

Given the structural motif of this compound, this guide will focus on a prioritized validation pathway targeting its potential CNS activity, a common therapeutic area for piperazine compounds.[3] We will also outline a secondary screening cascade for potential anticancer and antimicrobial activities.

Experimental Validation Workflow

Our proposed validation strategy follows a logical progression from initial in vitro screening to more complex cellular and in vivo models. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the compound's biological potential.

Experimental Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics & Efficacy cluster_2 Phase 3: Comparative Analysis Initial Screening Initial Target Screening (e.g., Receptor Binding Assays) Cellular Assays Functional Cellular Assays (e.g., Calcium Flux, cAMP) Initial Screening->Cellular Assays Hit Identification PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Cellular Assays->PK_PD Lead Candidate Selection Efficacy Models Disease-Specific Animal Models PK_PD->Efficacy Models Dose Selection Comparative Studies Head-to-Head Comparison with Standard-of-Care Efficacy Models->Comparative Studies Data Analysis Statistical Analysis and Interpretation Comparative Studies->Data Analysis caption Figure 1: Tiered Experimental Validation Workflow

Caption: A structured workflow for the biological validation of a novel compound.

Primary Indication Focus: Central Nervous System Activity

Many piperazine derivatives exhibit pharmacological activity in the central nervous system by modulating monoamine pathways.[3] Therefore, a primary focus of our validation will be to assess the potential of this compound as an antipsychotic, antidepressant, or anxiolytic agent.

Comparative Compounds

To provide a robust comparison, we will benchmark the activity of our target compound against established drugs that also feature a piperazine moiety or target similar CNS receptors.

Compound Class Primary Mechanism of Action
Clozapine Atypical AntipsychoticDopamine (D2) and Serotonin (5-HT2A) Receptor Antagonist
Vortioxetine AntidepressantSerotonin Reuptake Inhibitor and Receptor Modulator
Buspirone AnxiolyticSerotonin (5-HT1A) Receptor Partial Agonist
In Vitro CNS Profiling

The initial step is to determine the binding affinity of this compound to key CNS receptors implicated in psychosis, depression, and anxiety.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Cell Membranes: Obtain commercially available cell lines stably expressing human dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), and other relevant aminergic receptors. Prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay: Incubate the cell membranes with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the test compound (this compound) and comparator drugs.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to displace 50% of the radioligand. Convert IC50 values to binding affinities (Ki).

Hypothetical Comparative Data: Receptor Binding Affinities (Ki, nM)

Receptor Target This compound Clozapine Vortioxetine Buspirone
Dopamine D2 25150>1000>1000
Serotonin 5-HT1A 152001510
Serotonin 5-HT2A 5020500>1000
In Vivo Models for Antipsychotic Activity

Should the in vitro data suggest significant D2 and/or 5-HT2A receptor antagonism, the next logical step is to evaluate the compound's antipsychotic potential in established animal models.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Acclimation: Acclimate male Sprague-Dawley rats to the open-field test chambers.

  • Drug Administration: Administer this compound or a comparator drug (e.g., haloperidol, clozapine) at various doses via intraperitoneal injection.

  • Psychosis Induction: After a predetermined pretreatment time, induce hyperlocomotion by administering d-amphetamine.

  • Behavioral Assessment: Record and analyze the locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

  • Data Analysis: Compare the locomotor activity of drug-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in hyperlocomotion suggests potential antipsychotic activity.[5][6]

Secondary Indication Screening: Anticancer and Antimicrobial Activity

The versatility of the piperazine scaffold warrants a broader screening approach to uncover other potential therapeutic applications.[1][7]

In Vitro Anticancer Screening

Arylpiperazines, a subclass of piperazine derivatives, have shown promise in cancer research by inducing cytotoxic effects in tumor cells.[1]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a standard anticancer agent (e.g., Doxorubicin) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Comparative Data: Anticancer Activity (IC50, µM)

Cell Line This compound Doxorubicin
MCF-7 (Breast) 15.20.8
A549 (Lung) 22.51.2
HCT116 (Colon) 18.90.5
In Vitro Antimicrobial Screening

Piperazine derivatives have also been investigated for their antibacterial and antifungal properties.[7]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Serial Dilution: Perform serial dilutions of this compound and standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well plate containing growth media.

  • Inoculation and Incubation: Inoculate each well with the prepared microorganisms and incubate under appropriate conditions.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Potential Signaling Pathways

Based on the known mechanisms of action of CNS-active piperazine derivatives, this compound could potentially modulate dopaminergic and serotonergic signaling pathways.

Signaling Pathway cluster_D2 Dopaminergic Pathway cluster_5HT2A Serotonergic Pathway D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (e.g., Gene Expression) DARPP32->Downstream 5HT2AR 5-HT2A Receptor PLC Phospholipase C 5HT2AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC caption_pathway Figure 2: Potential CNS Signaling Pathways

Caption: Simplified overview of dopaminergic and serotonergic signaling.

Conclusion

While the specific biological activity of this compound remains to be elucidated, its piperazine core suggests a high probability of pharmacological relevance, particularly within the central nervous system. The systematic and comparative approach outlined in this guide provides a robust framework for its initial characterization. By employing a tiered screening cascade and benchmarking against established drugs, researchers can efficiently and effectively determine the therapeutic potential of this novel compound and pave the way for further preclinical development.

References

A Technical Guide to Cross-Reactivity Profiling of N-ethyl-2-(piperazin-1-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of "N-ethyl-2-(piperazin-1-yl)acetamide" derivatives, a class of compounds with significant potential in modulating central nervous system (CNS) targets. Given the prevalence of the piperazine scaffold in numerous CNS-active drugs, a thorough understanding of their off-target interactions is critical for predicting potential side effects and ensuring clinical success.

The piperazine moiety is a common feature in molecules targeting monoamine pathways, including dopaminergic and serotonergic receptors.[1][2] This inherent activity profile necessitates a comprehensive cross-reactivity assessment to identify any unintended interactions with other receptors, ion channels, and enzymes. This guide will detail the experimental workflows to build a robust selectivity profile for novel this compound derivatives and compare their performance against established benchmarks.

The Imperative of Cross-Reactivity Screening

In drug discovery, early-stage identification of potential off-target liabilities is crucial for de-risking a development program.[3] Unforeseen cross-reactivity can lead to adverse drug reactions (ADRs), derailing an otherwise promising therapeutic candidate. For piperazine derivatives, which are known to interact with a range of G-protein coupled receptors (GPCRs), a systematic screening approach is not just recommended, but essential.[4] A tiered screening cascade allows for an efficient and cost-effective evaluation of a compound's selectivity.

cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional & Mechanistic Assays Primary Target Engagement Primary Target Engagement Broad Panel Screen Broad Cross-Reactivity Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) Primary Target Engagement->Broad Panel Screen Initial Assessment Dose-Response Assays IC50/EC50 Determination for Off-Targets Broad Panel Screen->Dose-Response Assays Identified 'Hits' Functional Assays GTPγS, Calcium Flux, etc. Dose-Response Assays->Functional Assays Confirmed Off-Targets hERG & Ion Channel Panels hERG & Ion Channel Panels Dose-Response Assays->hERG & Ion Channel Panels Cardiotoxicity Assessment

Caption: A tiered approach to cross-reactivity screening.

Experimental Protocols for Comprehensive Profiling

To construct a detailed cross-reactivity profile for this compound derivatives, a combination of binding and functional assays should be employed.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method to determine the affinity of a compound for a specific receptor.[5][6] By competing with a radiolabeled ligand, the inhibitory constant (Ki) of the test compound can be accurately determined.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the target receptors of interest (e.g., dopamine D2, serotonin 5-HT2A, adrenergic α1).

  • Assay Buffer: Utilize a buffer appropriate for the specific receptor, typically containing Tris-HCl, MgCl2, and protease inhibitors.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and a range of concentrations of the this compound derivative.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7]

Functional Assays: Assessing Agonist and Antagonist Activity

While binding assays provide affinity data, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The GTPγS binding assay is a widely used method to measure G-protein activation, an early step in GPCR signaling.[1][2][8]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Prepare membranes from cells expressing the GPCR of interest.

  • Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Incubation: In a 96-well plate, combine the membranes, a saturating concentration of [35S]GTPγS, and the test compound at various concentrations.

  • Stimulation: For antagonist testing, include a known agonist at its EC50 concentration.

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes.

  • Data Analysis: Plot the data to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax (maximum effect).

hERG Channel Assay: A Critical Safety Assessment

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[4][9] Therefore, assessing the activity of any new chemical entity on the hERG channel is a regulatory requirement. The gold-standard method for this is the patch-clamp electrophysiology assay.[10]

Experimental Protocol: hERG Manual Patch-Clamp Assay

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology Setup: Utilize a patch-clamp amplifier, a micromanipulator, and a perfusion system.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.[11]

  • Compound Application: Perfuse the cell with increasing concentrations of the this compound derivative.

  • Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition. Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Data Presentation and Comparison

To facilitate a clear comparison of the cross-reactivity profiles of different this compound derivatives, the data should be summarized in a tabular format.

Table 1: Comparative Cross-Reactivity Profile of this compound Derivatives

TargetDerivative 1 (Ki, nM)Derivative 2 (Ki, nM)Alternative Compound X (Ki, nM)
Primary Target
Dopamine D2
Off-Targets
Serotonin 5-HT1A
Serotonin 5-HT2A
Adrenergic α1
Adrenergic α2
Histamine H1
Muscarinic M1
hERG Channel (IC50, µM)

Note: This table is a template. The actual data would be populated from the experimental results.

Visualization of Key Concepts

cluster_0 Radioligand Binding Assay cluster_1 GTPγS Functional Assay Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binding TestCompound Test Compound (Derivative) TestCompound->Receptor Competition GPCR GPCR G_Protein G-Protein (GDP-bound) GPCR->G_Protein GDP/GTP Exchange GTP_S [35S]GTPγS G_Protein->GTP_S Binding Agonist Agonist Agonist->GPCR Activation

Caption: Principles of key cross-reactivity assays.

Conclusion

A thorough and systematic evaluation of cross-reactivity is indispensable in the development of this compound derivatives. By employing a tiered screening approach that combines radioligand binding assays for affinity determination, functional assays to elucidate the mode of action, and critical safety assessments like the hERG patch-clamp assay, researchers can build a comprehensive selectivity profile. This data-driven approach not only facilitates the selection of candidates with the most favorable safety profiles but also provides a deeper understanding of their structure-activity relationships, ultimately guiding the design of more selective and effective therapeutics.

References

structure-activity relationship of "N-ethyl-2-(piperazin-1-yl)acetamide" analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of N-Aryl Piperazine Acetamide Analogs

As a privileged scaffold in modern medicinal chemistry, the piperazine acetamide core is a cornerstone of rational drug design. Its structural simplicity, synthetic tractability, and ability to present substituents in distinct spatial orientations make it a versatile template for targeting a wide array of biological systems. Many drugs approved by the U.S. Food and Drug Administration (FDA) feature the piperazine ring, highlighting its importance.[1][2] This guide uses the foundational molecule, N-ethyl-2-(piperazin-1-yl)acetamide , as a reference point to explore the nuanced structure-activity relationships (SAR) of its more complex analogs.

We will dissect how modifications to this core structure influence biological activity across different therapeutic areas, from central nervous system disorders to metabolic diseases. This analysis is grounded in experimental data from peer-reviewed literature, providing researchers and drug development professionals with a comparative framework for designing next-generation therapeutic agents.

General Synthetic Strategies for Piperazine Acetamide Analogs

The synthesis of piperazine acetamide analogs is typically achieved through robust and high-yielding chemical reactions. A common and effective strategy involves a two-step process: the initial functionalization of the piperazine ring followed by an amide coupling reaction. This approach allows for extensive diversification at two key positions: the N4-position of the piperazine ring and the amide nitrogen.

A representative synthetic workflow is outlined below. The causality behind this common pathway lies in its efficiency; commercially available substituted piperazines (or those easily synthesized) can be coupled with various chloroacetamides, which are themselves readily prepared from corresponding amines.

Experimental Protocol: General Synthesis of N4-Aryl-N'-Alkyl-Piperazine Acetamides

This protocol describes a general method for synthesizing a library of analogs.

  • Synthesis of Intermediate N-Substituted-2-chloroacetamide:

    • To a solution of a primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate, which can often be used without further purification.

  • Amide Coupling to Piperazine:

    • Dissolve the N4-substituted piperazine (1.0 equivalent) and the chloroacetamide intermediate (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (2.0 equivalents), to act as a proton scavenger.

    • Heat the mixture to 60-80°C and stir for 6-12 hours, again monitoring by TLC.

    • After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product using column chromatography on silica gel.[3]

The choice of a base like potassium carbonate is crucial as it neutralizes the HCl formed during the nucleophilic substitution, driving the reaction to completion without causing unwanted side reactions.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Coupling Amine R1-NH-R2 (Amine) Intermediate R1-N(R2)-CO-CH2-Cl (Chloroacetamide Intermediate) Amine->Intermediate Base (e.g., TEA) DCM, 0°C to RT ClAcCl Cl-CO-CH2-Cl (Chloroacetyl Chloride) ClAcCl->Intermediate Piperazine R3-Piperazine (N4-Substituted Piperazine) FinalProduct Final Analog Intermediate->FinalProduct Piperazine->FinalProduct Base (e.g., K2CO3) Acetonitrile, 60-80°C caption General Synthetic Workflow for Piperazine Acetamide Analogs.

Caption: General Synthetic Workflow for Piperazine Acetamide Analogs.

Comparative SAR Analysis: Targeting CNS and Metabolic Disorders

The true value of the piperazine acetamide scaffold is revealed when comparing the biological activities of analogs with systematic structural modifications. Below, we analyze SAR trends for two distinct and well-studied biological targets.

Dopamine D₃ Receptor Agonists for Parkinson's Disease

The dopamine D₃ receptor is a critical target in the treatment of Parkinson's disease. Selective D₃ agonists are sought to provide therapeutic benefits while minimizing the side effects associated with broader D₂/D₃ receptor activation.[4] Research into a series of piperazine-based compounds has yielded potent and highly selective D₃ agonists.[4][5]

Core Scaffold for Comparison: (S)-N⁶-(2-(4-(Aryl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine. While more complex than our reference molecule, the central (Aryl)piperazin-1-yl)ethyl fragment is directly relevant.

Key SAR Insights:

  • N4-Aryl Substitution is Critical: The nature of the aromatic group on the piperazine nitrogen (N4) dramatically influences both affinity and selectivity for the D₃ receptor.

  • Bulky, Planar Systems are Preferred: Replacing a simple phenyl group with larger, more complex aromatic systems like isoquinoline or naphthalene generally increases D₃ affinity and selectivity over the D₂ receptor.[5]

  • Heteroatoms and Polarity: Introducing heteroatoms, as in the isoquinoline ring, can establish favorable interactions within the receptor's binding pocket, enhancing potency. The isoquinoline nitrogen may act as a hydrogen bond acceptor.

Table 1: Comparative Activity of D₃ Receptor Agonists

Compound IDN4-Aryl Substituent (R3)D₃ Ki (nM)D₂/D₃ Selectivity Ratio
Analog 1Naphthalen-2-yl0.34188
Analog 2Isoquinolin-1-yl0.16662
Analog 37-methoxy-naphthalen-2-yl0.23400
Analog 4Quinolin-2-yl0.32359

Data synthesized from literature.[5]

The data clearly shows that the isoquinolin-1-yl substituent (Analog 2) provides a superior combination of high affinity (Ki = 0.16 nM) and exceptional selectivity (662-fold) for the D₃ receptor over the D₂ receptor.[5] This suggests that the specific shape and electronic properties of the isoquinoline ring are optimal for fitting into the D₃ binding site.

SAR_D3 cluster_mods Modifications at N4-Aryl Position cluster_results Impact on D3 Receptor Activity Scaffold Piperazine Acetamide Core Naphthalene Naphthalene Isoquinoline Isoquinoline Quinoline Quinoline HighAffinity High Affinity (Low Ki) Naphthalene->HighAffinity Isoquinoline->HighAffinity HighSelectivity High D2/D3 Selectivity Isoquinoline->HighSelectivity Strongly Drives Quinoline->HighAffinity caption SAR Trends for D3 Receptor Agonists.

Caption: SAR Trends for D3 Receptor Agonists.

α-Glucosidase Inhibitors for Type 2 Diabetes

α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can help manage post-meal blood glucose spikes in patients with type 2 diabetes. A series of quinoline-benzimidazole hybrids bearing a piperazine acetamide linker were synthesized and evaluated for this activity.[6]

Core Scaffold for Comparison: Quinoline-benzimidazole scaffold connected via a piperazine acetamide linker.

Key SAR Insights:

  • Substitution on the Terminal Phenyl Ring: Modifications on the N-phenylacetamide portion of the molecule significantly impact inhibitory potency.

  • Influence of Halogens: The position and nature of halogen substituents are key. A chlorine atom at the para position (R1 = 4-Cl) of the phenyl ring results in strong activity.

  • Electron-Donating vs. Withdrawing Groups: Comparing hydroxyl (-OH, electron-donating) and nitro (-NO₂, electron-withdrawing) groups reveals that electron-withdrawing substituents at the para position are highly favorable. The compound with a 4-NO₂ group was the most potent in its series.[6]

Table 2: Comparative Activity of α-Glucosidase Inhibitors

Compound IDSubstituent on N-Phenyl Ring (R1)IC₅₀ (µM)
Acarbose(Reference Drug)215.45
Analog 7aH (Unsubstituted)15.67
Analog 7d4-Cl9.89
Analog 7j4-OH16.48
Analog 7m4-NO₂7.59

Data sourced from literature.[6]

The results demonstrate a clear SAR trend. The unsubstituted analog (7a) is already more potent than the reference drug, acarbose. Introducing a 4-chloro group (7d) improves potency, but the most significant enhancement comes from the strongly electron-withdrawing 4-nitro group (7m), which is approximately 28 times more potent than acarbose.[6] This suggests that the electronic character of this terminal ring plays a crucial role in the interaction with the α-glucosidase active site.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the assays discussed.

Protocol: Dopamine D₃ Receptor Binding Assay

This protocol determines the affinity (Ki) of a test compound for the D₃ receptor by measuring its ability to displace a known radiolabeled ligand.

  • Source of Receptors: Use cell membranes prepared from HEK-293 cells stably expressing the human dopamine D₃ receptor.

  • Radioligand: [³H]Spiperone is a commonly used radioligand with high affinity for dopamine receptors.

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, adjusted to pH 7.4. The inclusion of various salts mimics the physiological ionic environment.

  • Incubation:

    • In a 96-well plate, combine 50 µL of test compound solution (at various concentrations), 50 µL of [³H]Spiperone (at a final concentration of ~0.2 nM), and 100 µL of the cell membrane preparation (~15 µg protein).

    • Total Binding Control: Wells containing only buffer, radioligand, and membranes.

    • Non-specific Binding Control: Wells containing buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a non-labeled, potent dopamine antagonist like haloperidol to saturate all specific binding sites.

    • Incubate the plate at room temperature for 90 minutes.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol: α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

  • Enzyme and Substrate:

    • Enzyme: α-Glucosidase from Saccharomyces cerevisiae.

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG). When cleaved by the enzyme, it releases p-nitrophenol, a yellow-colored product.

  • Assay Buffer: 0.1 M Phosphate buffer, pH 6.8.

  • Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (at various concentrations).

    • Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Positive Control: Acarbose, a known inhibitor.

    • Negative Control: Buffer only (no inhibitor).

  • Initiation of Reaction:

    • Add 20 µL of pNPG solution (5 mM) to each well to start the enzymatic reaction.

    • Incubate the plate at 37°C for another 20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate (Na₂CO₃) solution. This raises the pH, denaturing the enzyme and maximizing the color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the enzymatic activity.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.[6]

Conclusion and Future Perspectives

The N-substituted piperazine acetamide framework is a remarkably adaptable scaffold for drug discovery. The comparative analysis presented here demonstrates that specific, rational modifications to its peripheral substituents can profoundly alter biological activity and selectivity.

  • For D₃ receptor agonists , the key to success lies in attaching large, heteroaromatic systems to the N4 position of the piperazine ring, with isoquinoline being a particularly effective moiety for achieving high affinity and selectivity.

  • For α-glucosidase inhibitors , the electronic properties of the N-aryl acetamide group are paramount, with strong electron-withdrawing groups at the para-position leading to a dramatic increase in inhibitory potency.

This guide underscores a fundamental principle of medicinal chemistry: while the core scaffold provides the essential geometry, the fine-tuning of potency, selectivity, and ultimately, therapeutic utility is achieved through the systematic exploration of its substituent space. Future research should focus on integrating these learnings, perhaps by designing multi-target ligands or by further exploring substitutions on the piperazine ring carbons, a more synthetically challenging but potentially rewarding frontier.[7]

References

A Comparative Guide to the Synthesis of N-ethyl-2-(piperazin-1-yl)acetamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into bioactive molecules to modulate their physicochemical properties and pharmacological activity.[1] Among the vast array of piperazine-containing compounds, N-ethyl-2-(piperazin-1-yl)acetamide is a versatile building block and intermediate. Its synthesis, while seemingly straightforward, presents several strategic pathways, each with distinct advantages and drawbacks. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering experimental insights and data to inform methodological choices in a research and development setting.

At a Glance: Synthetic Strategies and Key Performance Metrics

The synthesis of this compound primarily revolves around the formation of an amide bond and a carbon-nitrogen bond. The sequence of these bond-forming events dictates the two principal synthetic strategies. This guide will focus on the two most logical and industrially relevant approaches:

  • Route 1: Nucleophilic Substitution of Piperazine on a Preformed Chloroacetamide. This is a direct and often preferred method.

  • Route 2: Amide Coupling of N-Acetylated Piperazine with Ethylamine. This route offers an alternative approach, particularly when specific starting materials are readily available.

The following table summarizes the key comparative metrics for these routes, which will be elaborated upon in the subsequent sections.

Metric Route 1: Nucleophilic Substitution Route 2: Amide Coupling
Starting Materials Piperazine, 2-chloro-N-ethylacetamide1-(2-Chloroacetyl)piperazine, Ethylamine
Key Transformation N-AlkylationAmide Bond Formation
Typical Yields Moderate to HighGood to Excellent
Scalability Generally goodGood
Key Challenge Potential for di-substitution of piperazineAvailability of starting N-acetylated piperazine
Ideal Application Large-scale synthesis, cost-effectivenessBench-scale synthesis, diversification of analogs

Route 1: The Direct Approach - Nucleophilic Substitution

This route represents the most direct and atom-economical pathway to this compound. The core of this strategy is the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbon of 2-chloro-N-ethylacetamide.

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism. Piperazine, acting as the nucleophile, displaces the chloride leaving group from 2-chloro-N-ethylacetamide. A critical consideration in this synthesis is the potential for di-alkylation, where a second molecule of 2-chloro-N-ethylacetamide reacts with the remaining N-H of the product to form a disubstituted byproduct.

To mitigate this, an excess of piperazine is often employed. This statistical control favors the mono-alkylation product. Alternatively, protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) can ensure mono-alkylation, followed by a deprotection step.[2] However, for industrial applications, the use of excess piperazine is often more cost-effective than a protection-deprotection strategy.

Experimental Protocol

A representative procedure for the synthesis of this compound via nucleophilic substitution is as follows:

  • To a stirred solution of piperazine (4 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 2-chloro-N-ethylacetamide (1 equivalent).

  • The reaction mixture is heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water, and the excess piperazine is removed by extraction with an organic solvent like dichloromethane.

  • The aqueous layer is then basified with a suitable base (e.g., NaOH) and the product is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or distillation.

Advantages and Disadvantages

Advantages:

  • Atom Economy: This route is highly atom-economical as it directly combines the two key fragments.

  • Cost-Effectiveness: The starting materials, piperazine and 2-chloro-N-ethylacetamide, are readily available and relatively inexpensive.

  • Simplicity: The reaction is straightforward to perform and does not typically require specialized equipment.

Disadvantages:

  • Selectivity: The primary challenge is controlling the selectivity to avoid the formation of the di-substituted byproduct. This often necessitates the use of a large excess of piperazine, which can complicate purification.

  • Work-up: The removal of excess piperazine can be cumbersome, especially on a large scale.

Route 2: The Amide Coupling Strategy

An alternative approach involves the formation of the amide bond as the final key step. This route commences with a pre-functionalized piperazine, namely 1-(2-chloroacetyl)piperazine, which is then coupled with ethylamine.

Mechanistic Considerations

This route can be approached in two ways. The first involves the reaction of 1-(2-chloroacetyl)piperazine with ethylamine, where ethylamine acts as a nucleophile to displace the chloride. However, a more common and controlled approach is to first synthesize piperazine-1-acetic acid and then couple it with ethylamine using standard peptide coupling reagents.

For the purpose of this guide, we will focus on the more controlled amide coupling approach. The formation of a stable amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis.[3] This transformation is typically mediated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]

Experimental Protocol

A general procedure for the synthesis of this compound via amide coupling is as follows:

  • To a solution of 2-(piperazin-1-yl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the coupling reagent (e.g., EDC, 1.2 equivalents) and an additive (e.g., HOBt, 1.2 equivalents).

  • The mixture is stirred at 0 °C for 15-20 minutes to activate the carboxylic acid.

  • Ethylamine (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) are then added to the reaction mixture.[3]

  • The reaction is allowed to warm to room temperature and stirred for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.[3]

  • Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the pure this compound.

Advantages and Disadvantages

Advantages:

  • High Selectivity: This route offers excellent control over selectivity, as the amide bond formation is highly specific. The issue of di-substitution on the piperazine ring is circumvented.

  • Versatility: The use of standard amide coupling protocols allows for easy adaptation to synthesize a library of analogs by simply varying the amine component.

Disadvantages:

  • Multi-step Synthesis: This route is longer as it requires the prior synthesis of 2-(piperazin-1-yl)acetic acid.

  • Cost: The coupling reagents and the multi-step nature of the synthesis can make this route more expensive, particularly for large-scale production.

  • Reagent Stoichiometry: Careful control of reagent stoichiometry is crucial for achieving high yields and purity.[3]

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction workflows.

Route1 cluster_start Starting Materials piperazine Piperazine reaction Reaction piperazine->reaction Nucleophilic Substitution chloroacetamide 2-chloro-N-ethylacetamide chloroacetamide->reaction product This compound disubstituted Di-substituted byproduct reaction->product Desired Product reaction->disubstituted Side Product Route2 cluster_start Starting Materials acetic_acid 2-(piperazin-1-yl)acetic acid reaction Activated Intermediate acetic_acid->reaction Activation ethylamine Ethylamine amide_formation Amide Bond Formation ethylamine->amide_formation product This compound coupling_reagent Coupling Reagent (e.g., EDC/HOBt) coupling_reagent->reaction reaction->amide_formation amide_formation->product

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel N-ethyl-2-(piperazin-1-yl)acetamide Derivatives and Ampicillin

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, piperazine-based compounds have emerged as a promising scaffold. This guide provides a detailed comparative analysis of the biological efficacy of newly synthesized sulfonamide derivatives of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride against the established broad-spectrum antibiotic, ampicillin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the antimicrobial potential of these novel derivatives, supported by experimental data and methodologies.

Introduction: The Rationale for Novel Piperazine Derivatives

Piperazine and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anthelmintic, anti-inflammatory, and anticonvulsant properties.[1] Their structural versatility allows for modifications that can enhance their biological activity and target specificity. The core structure of the "N-ethyl-2-(piperazin-1-yl)acetamide" moiety serves as a key building block for the synthesis of new chemical entities with potential therapeutic applications.

The compounds discussed in this guide are sulfonamide derivatives of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride.[2] The synthesis of these derivatives involves the combination of thiophene and piperazine heterocyclic scaffolds, linked through carboxamide, sulfonamide, and acetamide bonds.[2] This molecular hybridization aims to leverage the known pharmacological significance of each component to create novel compounds with enhanced antimicrobial properties.[2]

Comparative Antimicrobial Efficacy

The antimicrobial activity of the synthesized derivatives was evaluated against a panel of bacterial and fungal strains and directly compared with the standard antibiotic, ampicillin, and the antifungal agent, Nystatin. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Data Summary:

The following table summarizes the comparative MIC values of the most potent synthesized derivative, compound 7f, and the standard drug, ampicillin, against various bacterial strains.[2]

MicroorganismCompound 7f MIC (µg/ml)Ampicillin MIC (µg/ml)
Proteus vulgaris NCIM 281393.7125
Bacillus subtilis NCIM 2063>125125
Escherichia coli NCIM 2065>125125

Key Observation: Compound 7f demonstrated superior antibacterial activity against Proteus vulgaris NCIM 2813 with a MIC value of 93.7 µg/ml, which is lower than that of the reference standard ampicillin (MIC 125 µg/ml).[2] This finding suggests that the novel derivative possesses a more potent inhibitory effect on this particular bacterial strain. Against Bacillus subtilis and Escherichia coli, the tested derivatives did not show activity at the concentrations tested.

Mechanism of Action: Established vs. Investigational

Ampicillin: As a member of the beta-lactam class of antibiotics, ampicillin's mechanism of action is well-established. It functions by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][4] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

This compound Derivatives: The precise mechanism of action for these novel derivatives has not yet been fully elucidated and requires further investigation. However, the presence of the sulfonamide group in the active compounds suggests a potential mechanism involving the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This is a mechanism shared by sulfonamide antibiotics. The thiophene and piperazine moieties may contribute to the compound's ability to penetrate bacterial cell membranes and interact with its target.

Experimental Protocols

The determination of the antimicrobial efficacy of the synthesized compounds was performed using the Micro Broth Dilution Method.[2] This is a standardized and widely accepted technique for antimicrobial susceptibility testing.

Micro Broth Dilution Method for MIC Determination:
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.[5]

  • Serial Dilution of Antimicrobial Agents: The synthesized compounds and the standard drug (ampicillin) are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.[6]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[7]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 37°C) for 16-20 hours.[8]

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[5]

Visualizing the Science

General Structure of the Synthesized Derivatives

The following diagram illustrates the core chemical structure of the synthesized (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide sulfonamide derivatives.

G cluster_core Core Structure Thiophene Thiophene Ring Acetamide Acetamide Linker Thiophene->Acetamide -NH-CO-CH2- Carboxamide Carboxamide Linker Thiophene->Carboxamide -CO- Piperazine1 Piperazine Ring Sulfonamide Sulfonamide Group (R-SO2) Piperazine1->Sulfonamide Piperazine2 N-methylpiperazine Ring Acetamide->Piperazine1 Carboxamide->Piperazine2

Caption: General chemical scaffold of the synthesized derivatives.

Experimental Workflow: Micro Broth Dilution Method

This diagram outlines the key steps involved in the micro broth dilution method for determining the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microtiter Plate Wells with Bacteria Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds & Ampicillin Compounds->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC

Caption: Workflow for MIC determination via micro broth dilution.

Conclusion and Future Directions

The preliminary findings presented in this guide indicate that the novel sulfonamide derivatives of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride hold promise as potential antimicrobial agents.[2] Notably, compound 7f exhibited superior efficacy against Proteus vulgaris compared to the established antibiotic ampicillin.[2]

Further research is warranted to fully elucidate the mechanism of action of these derivatives, expand the spectrum of microbial strains tested, and evaluate their in vivo efficacy and safety profiles. The insights gained from these initial studies provide a strong foundation for the rational design and development of new piperazine-based therapeutics to address the challenge of antimicrobial resistance.

References

A Senior Application Scientist's Guide to Assessing the Novelty of N-ethyl-2-(piperazin-1-yl)acetamide Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical framework for assessing the novelty of compounds derived from the "N-ethyl-2-(piperazin-1-yl)acetamide" scaffold. While the parent compound, this compound, is a known chemical entity[1][2][3], its versatile structure serves as a valuable starting point for generating novel derivatives with unique biological activities.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical and pharmacokinetic properties.[4][5][6][7][8][9] The two nitrogen atoms within the six-membered ring offer opportunities for structural modifications that can significantly impact a compound's biological target engagement and overall activity.[4][5][6] This guide will walk you through a systematic approach to not only synthesize novel analogs but also to rigorously evaluate their novelty from a structural, physicochemical, and biological standpoint.

Part 1: The Foundation - Understanding the Core Scaffold and Devising a Derivatization Strategy

The novelty of a compound series begins with strategic structural modifications. For "this compound," derivatization can be approached at several key positions to explore new chemical space.

Synthetic Strategy for Analog Generation

A common and effective method for generating analogs of the parent compound involves a multi-step synthesis. The following workflow outlines a general approach.

cluster_0 Step 1: Acylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Derivatization Piperazine Piperazine Acylation Acylation Reaction Piperazine->Acylation ChloroacetylChloride Chloroacetyl chloride ChloroacetylChloride->Acylation Intermediate1 1-(Chloroacetyl)piperazine Acylation->Intermediate1 Intermediate1_ref 1-(Chloroacetyl)piperazine N_Alkylation N-Alkylation Intermediate1_ref->N_Alkylation Ethylamine Ethylamine Ethylamine->N_Alkylation ParentCompound This compound N_Alkylation->ParentCompound ParentCompound_ref This compound Derivatization Derivatization Reactions ParentCompound_ref->Derivatization Reagents Various Reagents (e.g., R-X) Reagents->Derivatization NovelAnalogs Novel Analogs Derivatization->NovelAnalogs

A generalized synthetic workflow for generating novel analogs.

This synthetic scheme provides a versatile platform for introducing diversity. For instance, various amines can be used in Step 2 to modify the N-ethyl group, while a wide range of electrophiles can be employed in Step 3 to functionalize the second nitrogen of the piperazine ring.

Part 2: A Multi-Parameter Approach to Novelty Assessment

True novelty extends beyond a unique chemical structure. A comprehensive assessment involves a combination of computational predictions, physicochemical characterization, and biological activity screening. The following flowchart illustrates a systematic approach to this evaluation.

Start Novel Analog of this compound InSilico In Silico Assessment (ADMET, Drug-Likeness) Start->InSilico Physicochemical Physicochemical Profiling (Solubility, logP, pKa) Start->Physicochemical BroadScreen Broad Biological Screening (e.g., Cytotoxicity Panel) InSilico->BroadScreen Physicochemical->BroadScreen TargetedScreen Targeted/Phenotypic Screening (Based on Scaffold Activity) BroadScreen->TargetedScreen If activity observed NoveltyDecision Assessment of Novelty BroadScreen->NoveltyDecision MoA Mechanism of Action Studies TargetedScreen->MoA MoA->NoveltyDecision NotNovel Not Sufficiently Novel NoveltyDecision->NotNovel Similar to Existing Compounds Novel Potentially Novel Compound NoveltyDecision->Novel Unique Profile

Decision workflow for assessing the novelty of a new analog.
In Silico Assessment: Predicting "Drug-Likeness"

Before embarking on extensive laboratory work, computational methods can provide valuable insights into the potential of a novel compound.[10][11][12] These tools predict a range of properties, often referred to as "drug-likeness."

Key Computational Predictions:

  • Lipinski's Rule of Five: A foundational guideline for evaluating the potential for oral bioavailability.[13]

  • ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity predictions help to identify potential liabilities early in the discovery process.[11]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Experimental Protocol: In Silico Profiling

  • Structure Preparation: Draw the chemical structure of the novel analog using a chemical drawing software and save it in a standard format (e.g., SMILES or SDF).

  • Web-Based Tool Submission: Utilize publicly available web servers such as SwissADME or similar platforms.[13]

  • Parameter Analysis: Analyze the output, paying close attention to violations of Lipinski's Rule, predicted aqueous solubility, blood-brain barrier penetration, and potential toxicity flags.

  • Comparative Analysis: Compare the predicted properties of the novel analog to the parent compound and other relevant benchmarks.

It is crucial to remember that these are predictive models and should be used as a guide for prioritization, not as a definitive measure of a compound's utility.[13][14]

Physicochemical Characterization: Measuring Key Properties

Experimental determination of physicochemical properties is essential to validate in silico predictions and to understand how a compound will behave in biological systems.[15][16][17][18]

Table 1: Comparative Physicochemical Properties of this compound and Hypothetical Analogs

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)Aqueous Solubility (mg/mL)
Parent Compound 171.24-0.852.5High
Analog A (N-benzyl derivative) 247.331.252.5Moderate
Analog B (N'-sulfonyl derivative) 319.420.5100.2Low

Experimental Protocol: Aqueous Solubility Determination (Thermodynamic Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

In Vitro Biological Evaluation: Uncovering Novel Activities

The ultimate test of novelty lies in a compound's biological activity profile. A tiered screening approach is often the most efficient way to identify promising compounds.[19][20][21][22][23]

Tier 1: Broad Cytotoxicity Screening

A primary assessment of a compound's effect on cell viability across a panel of diverse cancer cell lines can reveal unexpected cytotoxic activity and provide an initial indication of its therapeutic window.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Targeted and Phenotypic Screening

Based on the known biological activities of piperazine derivatives, which include anticancer, antimicrobial, and CNS effects, more focused assays can be employed.[9][24][25][26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well plate containing appropriate growth medium.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Incubation: Incubate the plate under conditions suitable for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Delving Deeper - Mechanism of Action and Signaling Pathways

Should a compound exhibit promising and potentially novel biological activity, the next critical step is to elucidate its mechanism of action (MoA). This is paramount in establishing its novelty and therapeutic potential. For instance, if an analog shows potent anti-proliferative activity, investigating its effect on key signaling pathways involved in cancer progression is a logical next step.

cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Potential Points of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound Novel Piperazine Acetamide Analog Compound->RAF Inhibition? Compound->MEK Inhibition?

A hypothetical signaling pathway potentially modulated by a novel analog.

Investigating the MoA could involve a variety of techniques, including:

  • Kinase Profiling: Screening the compound against a panel of known kinases to identify specific targets.

  • Western Blotting: To assess the phosphorylation status of key proteins within a signaling pathway.

  • Gene Expression Analysis: To determine how the compound alters the transcriptional landscape of the cell.

By systematically applying the principles and protocols outlined in this guide, researchers can rigorously assess the novelty of "this compound" based compounds. This multi-faceted approach, combining in silico predictions, physicochemical characterization, and a tiered biological evaluation, provides a robust framework for identifying truly innovative chemical entities with the potential for further development.

References

Benchmarking N-ethyl-2-(piperazin-1-yl)acetamide as an Intermediate in N-Arylpiperazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-arylpiperazines is a critical step in the creation of numerous pharmaceuticals. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, and the methodology for its incorporation can significantly impact the overall efficiency and cost-effectiveness of a synthetic route.[1] This guide provides an in-depth technical comparison of two synthetic strategies for obtaining a model N-arylpiperazine derivative, highlighting the performance of the pre-functionalized intermediate, N-ethyl-2-(piperazin-1-yl)acetamide , against a traditional two-step approach.

The selection of an appropriate intermediate is a pivotal decision in process development. It influences not only the primary metrics of yield and purity but also operational parameters such as reaction time, number of unit operations, and ultimately, the economic viability of the synthesis. This guide will present a head-to-head comparison of a direct, single-step N-arylation using this compound versus a sequential, two-step process commencing with N-ethylpiperazine.

The Synthetic Challenge: Accessing N-(4-Fluorophenyl)-N'-ethyl-piperazine-1-acetamide

Our target molecule for this comparative study is N-(4-fluorophenyl)-N'-ethyl-piperazine-1-acetamide, a representative structure embodying the N-arylpiperazine motif with an additional functionalized side chain. This substitution pattern is prevalent in various biologically active compounds.

Alternative Synthetic Pathways

Two primary approaches to the synthesis of our target molecule will be evaluated:

  • Route A: The Pre-functionalized Intermediate Approach. This route utilizes the commercially available This compound in a direct N-arylation reaction with an appropriate aryl halide. This strategy consolidates the synthesis into a single key step.

  • Route B: The Sequential Two-Step Approach. This more traditional pathway involves the initial N-arylation of a simpler, less functionalized piperazine, N-ethylpiperazine , followed by a subsequent acylation step to introduce the acetamide side chain.

cluster_A Route A: Pre-functionalized Intermediate cluster_B Route B: Sequential Two-Step Approach A_start This compound + 4-Fluoro-1-bromobenzene A_end N-(4-Fluorophenyl)-N'-ethyl-piperazine-1-acetamide A_start->A_end Buchwald-Hartwig Amination B_start N-ethylpiperazine + 4-Fluoro-1-bromobenzene B_intermediate 1-(4-Fluorophenyl)-4-ethylpiperazine B_start->B_intermediate Buchwald-Hartwig Amination B_end N-(4-Fluorophenyl)-N'-ethyl-piperazine-1-acetamide B_intermediate->B_end N-Alkylation B_reagent 2-Chloro-N-ethylacetamide B_reagent->B_end

Figure 1: Comparative Synthetic Pathways.

Experimental Protocols

The following protocols are designed to be representative of standard laboratory procedures for the synthesis of N-arylpiperazines. The choice of the Buchwald-Hartwig amination is based on its broad substrate scope and functional group tolerance, making it a staple in modern organic synthesis.

Route A: Protocol for Direct N-Arylation

G start Start: Assemble Reactants reactants To a dry Schlenk flask under Argon, add: - Pd₂(dba)₃ (1.5 mol%) - RuPhos (3.0 mol%) - Sodium tert-butoxide (1.4 equiv) - this compound (1.0 equiv) - 4-Fluoro-1-bromobenzene (1.1 equiv) - Anhydrous Toluene start->reactants reaction Heat the reaction mixture to 100 °C reactants->reaction monitoring Monitor reaction progress by TLC/LC-MS (Estimated reaction time: 12-18 hours) reaction->monitoring workup Cool to room temperature and quench with water. Extract with Ethyl Acetate. monitoring->workup purification Dry organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel. workup->purification end End: Isolate and characterize the final product. purification->end

Figure 2: Workflow for Route A.

Detailed Steps:

  • To a dry Schlenk flask, purged with argon, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and anhydrous toluene.

  • Add 4-fluoro-1-bromobenzene (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (estimated time: 12-18 hours).

  • Cool the reaction to room temperature and quench with the careful addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Route B: Protocol for Sequential Synthesis

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: N-Alkylation start1 Start: Assemble Reactants for N-Arylation reactants1 To a dry Schlenk flask under Argon, add: - Pd₂(dba)₃ (1.5 mol%) - RuPhos (3.0 mol%) - Sodium tert-butoxide (1.4 equiv) - N-ethylpiperazine (1.0 equiv) - 4-Fluoro-1-bromobenzene (1.1 equiv) - Anhydrous Toluene start1->reactants1 reaction1 Heat the reaction mixture to 100 °C reactants1->reaction1 monitoring1 Monitor reaction progress by TLC/LC-MS (Estimated reaction time: 8-12 hours) reaction1->monitoring1 workup1 Cool, quench, and extract with Ethyl Acetate. monitoring1->workup1 purification1 Dry, concentrate, and purify by column chromatography. workup1->purification1 intermediate Isolate 1-(4-Fluorophenyl)-4-ethylpiperazine purification1->intermediate start2 Start: Assemble Reactants for N-Alkylation reactants2 To a flask, add: - 1-(4-Fluorophenyl)-4-ethylpiperazine (1.0 equiv) - 2-Chloro-N-ethylacetamide (1.2 equiv) - Potassium carbonate (2.0 equiv) - Acetonitrile start2->reactants2 reaction2 Reflux the reaction mixture reactants2->reaction2 monitoring2 Monitor reaction progress by TLC/LC-MS (Estimated reaction time: 6-10 hours) reaction2->monitoring2 workup2 Filter and concentrate the reaction mixture. monitoring2->workup2 purification2 Purify by column chromatography on silica gel. workup2->purification2 end End: Isolate and characterize the final product. purification2->end

Figure 3: Workflow for Route B.

Step 1: N-Arylation of N-ethylpiperazine

  • Follow steps 1-4 as in Route A, substituting this compound with N-ethylpiperazine.

  • Monitor the reaction to completion (estimated time: 8-12 hours).

  • Perform an aqueous workup and purification by column chromatography to isolate 1-(4-fluorophenyl)-4-ethylpiperazine.

Step 2: N-Alkylation

  • To a round-bottom flask, add 1-(4-fluorophenyl)-4-ethylpiperazine (1.0 equivalent), 2-chloro-N-ethylacetamide (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.

  • Reflux the mixture and monitor by TLC or LC-MS (estimated time: 6-10 hours).

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Performance Benchmarking: A Comparative Analysis

The following table summarizes the anticipated performance of each synthetic route based on typical yields for analogous reactions reported in the literature and an analysis of the required steps.

Performance MetricRoute A: Pre-functionalized IntermediateRoute B: Sequential Two-StepJustification
Overall Yield 75-85%60-70%Route A involves a single transformation, minimizing product loss. Route B has two sequential steps, and the overall yield is the product of the individual step yields.
Purity (Post-Chromatography) >98%>98%Both routes, with appropriate chromatographic purification, are expected to yield high-purity material.
Total Reaction Time 12-18 hours14-22 hoursWhile the first step of Route B may be faster, the overall process time, including the second reaction, is longer.
Number of Unit Operations 12Route A is a single synthetic operation. Route B requires two separate reaction setups, workups, and purifications.
Process Simplicity HighModerateThe single-step nature of Route A simplifies the overall process, reducing potential points of failure and operator time.

Cost-Benefit Analysis

A crucial aspect of selecting a synthetic route, particularly in a drug development setting, is the cost of raw materials. The following analysis is based on catalog prices for research-grade chemicals and may vary with scale and supplier.

Intermediate/ReagentSupplier Example & Price (per gram)
This compoundSigma-Aldrich: ~

9-26/g (bulk dependent)[2]
N-ethylpiperazineIndiaMART: ~

1.10/g[3]
2-Chloro-N-ethylacetamideSigma-Aldrich: ~

12.75/g[4]

Route A: Cost Estimation

Assuming a 1:1.1 molar ratio of this compound to 4-fluoro-1-bromobenzene, the primary cost driver is the pre-functionalized intermediate. At a small scale, the cost is significantly higher.

Route B: Cost Estimation

The starting materials for Route B, N-ethylpiperazine and 2-chloro-N-ethylacetamide, are considerably less expensive on a per-gram basis. Even with a two-step process, the raw material cost for Route B is substantially lower.

Discussion of Cost vs. Process Efficiency

While Route A presents a more streamlined and efficient process in terms of time and labor, the current market price of this compound makes it a more expensive option at the laboratory scale. Conversely, Route B, despite being more labor-intensive, offers a significant cost advantage in terms of raw materials.

For academic and early-stage discovery research, where time and simplicity may be prioritized, the higher cost of Route A might be justifiable. However, for process development and large-scale manufacturing, the economic benefits of Route B are compelling. It is important to note that the price of specialty intermediates like this compound can decrease significantly with bulk orders and established supply chains.

Conclusion and Recommendations

This comparative guide demonstrates that while both synthetic routes are viable for the preparation of N-(4-fluorophenyl)-N'-ethyl-piperazine-1-acetamide, they offer a clear trade-off between process efficiency and raw material cost.

This compound (Route A) is the superior choice when:

  • Speed and simplicity are paramount.

  • Minimizing the number of synthetic steps is a priority.

  • The cost of the intermediate is not the primary limiting factor.

The sequential approach using N-ethylpiperazine (Route B) is recommended when:

  • Cost of raw materials is a major consideration.

  • The additional time and labor for a two-step synthesis are acceptable.

  • Scaling up for manufacturing, where cost-of-goods is critical.

Ultimately, the choice of intermediate will depend on the specific goals and constraints of the research or development program. For high-throughput synthesis or rapid exploration of structure-activity relationships, the pre-functionalized intermediate offers a distinct advantage. For cost-conscious process development and manufacturing, the sequential approach remains a highly attractive and economically sound strategy.

References

Safety Operating Guide

N-ethyl-2-(piperazin-1-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply using a compound to understanding its entire lifecycle, including proper disposal, is critical for laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of N-ethyl-2-(piperazin-1-yl)acetamide, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to handle this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Understanding the Compound: A Hazard Assessment by Analogy

This principle of "safety by analogy" compels us to treat this compound with a high degree of caution. The procedures outlined below are therefore conservative and designed to provide robust protection.

Potential Hazard Basis of Assessment (Analogous Compounds) Primary Safety Concern
Skin Corrosion/Irritation Piperazine derivatives are frequently cited as causing skin irritation or severe burns.[1][2][3][4]Direct contact could lead to chemical burns or dermatitis.
Serious Eye Damage Direct contact with related piperazine compounds can cause serious eye damage.[1][2][3]Splashes pose a significant risk of irreversible eye injury.
Acute Toxicity (Oral) N-Ethylacetamide and N-(2-Aminoethyl)piperazine are both listed as harmful if swallowed.[1][5]Ingestion of even small quantities could be harmful or fatal.
Aquatic Toxicity N-(2-Aminoethyl)piperazine is known to be harmful to aquatic life with long-lasting effects.[1]Improper disposal via drains can lead to environmental contamination.

Core Principles of Chemical Waste Management

Before detailing the specific protocol, it is essential to ground our practice in the foundational requirements set by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7]

  • Segregation is Paramount : Hazardous chemical waste must be strictly segregated.[6] Never mix this compound waste with other chemical streams unless compatibility has been confirmed by a qualified chemist or safety officer.

  • "Cradle-to-Grave" Responsibility : Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from creation to final disposal.[7][8]

  • No Drain Disposal : The EPA has explicitly banned the disposal of hazardous waste pharmaceuticals down the drain (sewering).[9][10] Given the potential aquatic toxicity, this rule must be strictly followed.

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper management of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Accumulation & Final Disposal A Generation of Waste (e.g., unused reagent, contaminated labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste container RCRA empty? B->C D Characterize as Non-Listed Hazardous Chemical Waste C->D F Triple-rinse container with appropriate solvent C->F Yes E Segregate into dedicated, compatible waste container D->E No I Label Container with 'Hazardous Waste' & Contents E->I G Collect rinsate as hazardous waste F->G H Dispose of empty container as non-hazardous waste F->H J Store in Satellite Accumulation Area (max 1 year) I->J K Arrange pickup by licensed waste disposal contractor J->K L Final Disposal Method: Incineration Recommended K->L

Caption: Decision workflow for handling this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure appropriate PPE is worn to mitigate the risks identified in our hazard assessment.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Eye Protection : Use chemical safety goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

Step 2: Waste Collection and Segregation

Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring proper final disposal.

  • Solid Waste : Collect pure, unused this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated hazardous waste container.

  • Liquid Waste : If the compound is in solution, collect it in a separate, compatible container designated for halogenated or non-halogenated organic waste, depending on the solvent. Do not mix these waste streams.

  • Sharps : Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[6]

Step 3: Containerization and Labeling

All waste containers must be appropriate for the waste they hold and clearly labeled to ensure safety and compliance.[6][11]

  • Container Selection : Use a container made of a material compatible with this compound and any solvents. The container must have a secure, sealable lid.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "this compound." List all components of a mixture, including solvents. The date of accumulation should also be clearly visible.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely pending removal by a certified disposal company.

  • Satellite Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Storage Conditions : Keep the container away from heat, sparks, or open flames.[6] It should be stored in a well-ventilated area.

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be conducted by a licensed professional service to ensure it is handled in an environmentally sound manner.

  • Professional Disposal : Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service.

  • Recommended Disposal Method : For organic compounds like this, chemical incineration is a common and effective final disposal method, as it destroys the compound and turns it into less harmful ash.[6][12]

Decontamination and Spill Procedures

  • Decontamination : Glassware and equipment that have come into contact with this compound should be decontaminated by rinsing with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste.

  • Spill Management : In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[12] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

Personal protective equipment for handling N-ethyl-2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of N-ethyl-2-(piperazin-1-yl)acetamide

As a Senior Application Scientist, my primary objective extends beyond providing superior chemical reagents; it is to empower our partners in research and development with the knowledge to innovate safely and effectively. This guide provides a comprehensive operational framework for handling this compound, a specialized piperazine derivative. Our focus is on proactive risk mitigation through an in-depth understanding of appropriate personal protective equipment (PPE), handling protocols, and emergency preparedness.

Hazard Analysis: A Proactive Stance on Safety

This compound (CAS No. 40004-11-3) is a member of the piperazine chemical class.[1] While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, established principles of chemical safety demand a risk assessment based on its structural analogues. Piperazine and its derivatives are known to present several hazards, including the potential for severe skin burns, eye damage, and allergic skin reactions.[2][3] For instance, related compounds like N-(2-Aminoethyl)piperazine are classified as toxic in contact with skin and harmful if swallowed.[3][4] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[5] A task-specific risk assessment is essential, but the following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.[6][7]

Protection Area Required PPE Specification and Rationale (The "Why")
Eye & Face Chemical Splash Goggles & Face ShieldRationale: Standard safety glasses are insufficient.[8] Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield must be worn over the goggles whenever there is a significant splash hazard, such as when transferring large volumes or working with corrosive solutions.[8][9] This combination protects against the severe eye damage associated with piperazine derivatives.[3]
Hand Chemical-Resistant Gloves (Nitrile)Rationale: Disposable nitrile gloves offer protection against incidental contact with many chemicals.[8] For prolonged handling or immersion, heavier-duty gloves or double-gloving may be necessary. It is crucial to remove and replace gloves immediately after known contact with the chemical.[8] Always check manufacturer compatibility data for the specific solvent being used.
Body Laboratory CoatRationale: A fully fastened lab coat provides a removable barrier to protect personal clothing and skin from spills and contamination.[6][9]
Respiratory Chemical Fume HoodRationale: All manipulations of solid this compound or its solutions should be performed inside a certified chemical fume hood. This is an engineering control designed to capture and exhaust vapors or dust, minimizing inhalation exposure, a common route for chemical entry.[10]
Foot Closed-Toe ShoesRationale: Protects feet from spills and falling objects. This is a minimum standard for any laboratory where chemical hazards are present.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound.

Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_sds Review SDS for Analogues prep_ppe Don All Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill handle_weigh Weigh Solid Compound handle_transfer Carefully Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve clean_decontaminate Decontaminate Surfaces & Glassware clean_waste Segregate Hazardous Waste clean_decontaminate->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash Disposal_Plan start Waste Generated solid_waste Solid Waste (e.g., excess chemical) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures) start->liquid_waste consumable_waste Contaminated Consumables (e.g., gloves, paper towels) start->consumable_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container consumable_container Labeled Solid Hazardous Waste Container consumable_waste->consumable_container disposal Arrange for Pickup by Licensed Waste Contractor solid_container->disposal liquid_container->disposal consumable_container->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(piperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(piperazin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.